molecular formula C22H26BrNO3 B1669175 Clidinium Bromide CAS No. 3485-62-9

Clidinium Bromide

Katalognummer: B1669175
CAS-Nummer: 3485-62-9
Molekulargewicht: 432.3 g/mol
InChI-Schlüssel: GKEGFOKQMZHVOW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Clidinium bromide is the bromide salt of clinidium. It is used for the symptomatic treatment of peptic ulcer disease and also to help relieve abdominal or stomach spasms or cramps due to colicky abdominal pain, diverticulitis, and irritable bowel syndrome. It has a role as a parasympatholytic, an antispasmodic drug and an anti-arrhythmia drug. It is a quaternary ammonium salt and an organic bromide salt. It contains a clidinium. It is functionally related to a benzilic acid and a 3-quinuclidinol.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for gastrointestinal disease.
See also: Clidinium (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGFOKQMZHVOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7020-55-5 (Parent)
Record name Clidinium bromide [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID7022835
Record name Clidinium bromide
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Molecular Weight

432.3 g/mol
Source PubChem
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CAS No.

3485-62-9
Record name Clidinium bromide
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Record name Clidinium bromide [USAN:USP:INN:BAN]
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Record name CLIDINIUM BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Clidinium Bromide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for clidinium bromide, a quaternary ammonium anticholinergic agent. The synthesis is a two-step process commencing with the esterification of 3-quinuclidinol with a benzilic acid derivative, followed by the quaternization of the resulting intermediate. This document outlines the detailed experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthesis workflow for enhanced clarity.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the formation of an ester linkage between 3-quinuclidinol and benzilic acid, typically via its more reactive acid chloride or by transesterification with a methyl ester. The resulting intermediate, 3-quinuclidinyl benzilate, is then subjected to quaternization of the tertiary nitrogen within the quinuclidine ring system using methyl bromide to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Quinuclidinyl Benzilate

This procedure details the synthesis of the intermediate 3-quinuclidinyl benzilate through the transesterification of methyl benzilate with 3-quinuclidinol.

Materials:

  • 3-Quinuclidinol

  • Methyl benzilate

  • Sodium methylate

  • Heptane

  • Water

  • Hydrochloric acid (2N)

  • Sodium carbonate

Procedure:

  • To a suitable reaction vessel equipped with a distillation apparatus, add equimolar amounts of 3-quinuclidinol and methyl benzilate to heptane to form a slurry.

  • Add a 5% molar excess of sodium methylate to the mixture.

  • Heat the reaction mixture to reflux. The azeotropic distillation of methanol and heptane will commence.

  • Continue the reaction for approximately 30 minutes, monitoring for the completion of methanol distillation, which is indicated by a rise in the distillation temperature to that of pure heptane (approximately 98 °C).

  • After completion, cool the reaction mixture.

  • Add water, followed by 2N hydrochloric acid, to the reaction mixture to extract the product into the aqueous phase.

  • Separate the clear aqueous phase.

  • Slowly add the aqueous solution to a solution of sodium carbonate in water at a temperature of approximately 5°C to precipitate the 3-quinuclidinyl benzilate.

  • Filter the resulting slurry, wash the residue with water, and dry to yield the final product.

Step 2: Synthesis of this compound (Quaternization)

This protocol describes the quaternization of 3-quinuclidinyl benzilate with methyl bromide to synthesize this compound. This procedure is adapted from the synthesis of a structurally related compound, umethis compound, and is expected to be effective for this transformation.

Materials:

  • 3-Quinuclidinyl benzilate

  • Methyl bromide (as a solution or gas)

  • Acetonitrile

  • Isopropanol

  • Water

Procedure:

  • Dissolve 3-quinuclidinyl benzilate in acetonitrile in a suitable reaction vessel.

  • Introduce methyl bromide to the solution. If using gaseous methyl bromide, bubble it through the solution. If using a solution of methyl bromide, add it dropwise.

  • Stir the reaction mixture at room temperature for approximately 6 hours.

  • Monitor the reaction for the precipitation of this compound.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Recrystallize the crude product from a mixture of isopropanol and water to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Step 1: 3-Quinuclidinyl Benzilate Synthesis
Parameter Value
Molar Ratio (3-Quinuclidinol:Methyl Benzilate)1:1
Catalyst (Sodium Methylate)5% molar excess
SolventHeptane
Reaction Time~30 minutes
Yield78-84%
Melting Point164-165 °C
Step 2: this compound Synthesis
Parameter Value
SolventAcetonitrile
Reaction Time~6 hours
Recrystallization SolventIsopropanol/Water
Purity (minimum)97%
Melting Point240-241 °C[1]

Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflows.

Clidinium_Bromide_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product 3-Quinuclidinol 3-Quinuclidinol 3-Quinuclidinyl_Benzilate 3-Quinuclidinyl Benzilate 3-Quinuclidinol->3-Quinuclidinyl_Benzilate Esterification Benzilic_Acid_Derivative Benzilic Acid Derivative Benzilic_Acid_Derivative->3-Quinuclidinyl_Benzilate Clidinium_Bromide This compound 3-Quinuclidinyl_Benzilate->Clidinium_Bromide Quaternization (Methyl Bromide)

Caption: Overall synthesis pathway of this compound.

Esterification_Workflow start Start reactants Mix 3-Quinuclidinol, Methyl Benzilate, Sodium Methylate in Heptane start->reactants reflux Heat to Reflux (~30 min) reactants->reflux distill Azeotropic Distillation of Methanol reflux->distill cool Cool Reaction Mixture distill->cool extract Extract with HCl cool->extract separate Separate Aqueous Phase extract->separate precipitate Precipitate with Na2CO3 separate->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Product filter_wash->dry end 3-Quinuclidinyl Benzilate dry->end

Caption: Experimental workflow for the synthesis of 3-Quinuclidinyl Benzilate.

Quaternization_Workflow start Start dissolve Dissolve 3-Quinuclidinyl Benzilate in Acetonitrile start->dissolve add_mebr Add Methyl Bromide dissolve->add_mebr react Stir at Room Temperature (~6 hours) add_mebr->react concentrate Concentrate under Reduced Pressure react->concentrate recrystallize Recrystallize from Isopropanol/Water concentrate->recrystallize end This compound recrystallize->end

Caption: Experimental workflow for the quaternization to form this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Clidinium Bromide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clidinium bromide is a synthetic anticholinergic agent utilized for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2] Its efficacy is intrinsically linked to its chemical stability, particularly in solution, which is a critical parameter for formulation development, storage, and therapeutic activity. This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound in various solution-based scenarios. It consolidates data from forced degradation studies, outlines detailed experimental protocols for stability-indicating analyses, and visualizes its mechanism of action and experimental workflows. This document is intended to serve as a key resource for researchers, scientists, and drug development professionals engaged in the study and formulation of this compound.

Chemical and Physical Properties

This compound, chemically known as 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azoniabicyclo[2.2.2]octane bromide, is a quaternary ammonium compound.[3] It is a white or nearly white, almost odorless, crystalline powder.[4]

Solubility: this compound is soluble in water and alcohol.[4] Its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5] It is also soluble in organic solvents such as DMSO and dimethylformamide, with a solubility of around 10 mg/mL.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

Table 1: General Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₂H₂₆BrNO₃[3]
Molecular Weight432.35 g/mol [3]
CAS Number3485-62-9[3]
AppearanceWhite or nearly white crystalline powder[4]
Solubility (PBS, pH 7.2)Approx. 10 mg/mL[5]
Solubility (DMSO, Dimethylformamide)Approx. 10 mg/mL[5]

Stability in Solution

The stability of this compound in solution is influenced by pH, temperature, oxidizing agents, and light. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

pH-Dependent Stability (Hydrolysis)

This compound is susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution.

  • Acidic Conditions: The drug is labile to acid hydrolysis.[6] Studies have shown gradual degradation upon heating in 0.1M HCl at 80°C for 24 hours.[6]

  • Neutral Conditions: In neutral aqueous solutions, this compound is relatively stable.[6] Only minor degradation was observed upon heating in water at 80°C for 24 hours.[6]

  • Alkaline Conditions: this compound is highly labile to alkaline hydrolysis.[6] Significant degradation (around 60%) occurs in 0.1M NaOH at 80°C within 2 hours.[6][7] The degradation follows pseudo-first-order kinetics.

Oxidative Stability

Under oxidative stress, such as exposure to 3% hydrogen peroxide at room temperature for 48 hours, this compound shows mild degradation.[6]

Thermal Stability

This compound exhibits thermolabile properties.[6] When exposed to dry heat at 80°C for 48 hours, profound degradation (15-20%) has been observed.[6]

Photostability

The stability of this compound under photolytic conditions has been investigated by exposing it to both fluorescent and UV lamps. It has been found to be sufficiently stable under neutral photolytic degradation conditions.[6]

Table 2: Summary of Forced Degradation Studies of this compound in Solution

Stress ConditionReagent/MethodTemperatureDurationObserved DegradationReference
Acid Hydrolysis0.1 M HCl80°C24 hoursGradual degradation[6]
Alkaline Hydrolysis0.1 M NaOH80°C2 hours~60% degradation[6]
Neutral HydrolysisWater80°C24 hoursMinor degradation[6]
Oxidation3% H₂O₂Room Temperature48 hoursMild degradation[6]
Thermal DegradationDry Heat80°C48 hours15-20% degradation[6]
Photolytic DegradationFluorescent and UV lampsNot specified30 daysStable in neutral conditions[6]

Degradation Pathway

Under alkaline conditions, this compound undergoes hydrolysis of the ester linkage, leading to the formation of benzilic acid and 3-hydroxy-1-methylquinuthis compound.

Clidinium_Bromide This compound Hydrolysis Alkaline Hydrolysis (0.1 M NaOH, 90°C, 60 min) Clidinium_Bromide->Hydrolysis Degradation_Product_1 Benzilic Acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 3-hydroxy-1-methylquinuthis compound Hydrolysis->Degradation_Product_2 cluster_preparation Sample Preparation cluster_hplc HPLC Analysis Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, etc.) Stock_Solution->Stress_Conditions Working_Solution Prepare Working Solution Stress_Conditions->Working_Solution Injection Inject Sample Working_Solution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis cluster_cell Smooth Muscle Cell / Glandular Cell M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3_DAG IP3 and DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Smooth Muscle Contraction / Glandular Secretion Ca_Release->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M3_Receptor binds and activates Clidinium_Bromide This compound Clidinium_Bromide->M3_Receptor blocks

References

A Technical Guide to the Spectroscopic Analysis of Clidinium Bromide: NMR and IR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of clidinium bromide. It includes detailed experimental protocols, data interpretation, and visualizations to support researchers and professionals in the pharmaceutical field.

Introduction to this compound

This compound is a synthetic anticholinergic agent used primarily for treating gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome.[1][2] Its therapeutic effects stem from its ability to reduce gastric acid secretion and gastrointestinal motility.[2][3] Chemically, it is identified as 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azabicyclo[2.2.2]octan-1-ium bromide, with the molecular formula C₂₂H₂₆BrNO₃. Spectroscopic analysis is crucial for the structural confirmation, purity assessment, and quality control of this compound in research and manufacturing settings.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M₃ receptor subtype.[1] It inhibits the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites.[4][5] This blockade prevents the binding of acetylcholine, leading to a reduction in smooth muscle contraction and secretory gland activity in the gastrointestinal tract.[1][4]

Clidinium_Bromide_MoA cluster_pre Presynaptic Neuron cluster_post Postganglionic Effector Cell (e.g., Smooth Muscle) ACh_pre Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh_pre->M3 Binds Response GI Motility & Secretion M3->Response Activates Clidinium This compound Clidinium->M3 Blocks

Caption: Mechanism of Action of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation and purity verification of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the molecular structure and identify impurities.

Data Presentation: NMR

While specific, fully assigned spectral data for this compound is not consistently published in public literature, Certificates of Analysis confirm that its ¹H NMR spectrum is consistent with its known structure and is used to establish purity, often found to be ≥98%.[6][7] The expected chemical shifts (δ) in ppm are based on the distinct chemical environments of the protons and carbons in the molecule's structure, including the quinuclidine ring, the benzilate moiety, and the methyl group.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (Diphenyl)7.0 - 8.0120 - 145
Quinuclidine Ring Protons1.5 - 4.020 - 70
N-CH₃ Protons~3.0~50
O-H ProtonVariable, broadN/A
Quaternary Carbons (Diphenyl)N/A140 - 150
Ester Carbonyl (C=O)N/A170 - 180
C-O CarbonN/A70 - 90
Experimental Protocol: NMR Analysis

A standardized protocol for acquiring NMR spectra of this compound is detailed below.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d). Methanol is a common solvent for solubility.[8]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation :

    • Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

  • Data Acquisition :

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer (≥400 MHz) C->D E Tune and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform, Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Structural Confirmation & Purity Assessment H->I

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, it is used to confirm the presence of key structural features such as the hydroxyl group, the ester carbonyl group, and the aromatic rings.

Data Presentation: IR

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3400 (broad)O-H (Hydroxyl)Stretching
~3050Aromatic C-HStretching
~2950Aliphatic C-HStretching
~1730C=O (Ester)Stretching
~1600, ~1490C=C (Aromatic)Stretching
~1240C-O (Ester)Stretching
~1170C-N (Quaternary Amine)Stretching
Experimental Protocol: IR Analysis

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation :

    • Ensure the this compound sample is a dry, solid powder. No further preparation is typically needed for the ATR technique.

  • Instrumentation :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing :

    • The software automatically performs the background subtraction.

    • Identify the major absorption peaks and compare them to the expected values for this compound's functional groups.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition (ATR-FTIR) cluster_proc Analysis A Ensure Sample is a Dry Solid C Place Sample on ATR Crystal A->C B Record Background Spectrum B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Identify Characteristic Absorption Bands E->F G Confirm Functional Groups F->G

Caption: General workflow for ATR-FTIR spectroscopic analysis.

Conclusion

NMR and IR spectroscopy are indispensable analytical tools in the development and quality control of this compound. NMR provides definitive structural confirmation and quantitative purity analysis, while IR offers a rapid method for verifying the presence of key functional groups. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers, ensuring the accurate and reliable characterization of this important pharmaceutical compound.

References

An In-depth Technical Guide on the Mechanism of Action of Clidinium Bromide on Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clidinium bromide is a synthetic quaternary ammonium antimuscarinic agent utilized for its antispasmodic and antisecretory effects, particularly in the gastrointestinal tract.[1] Its therapeutic action is primarily mediated through the competitive antagonism of acetylcholine at muscarinic receptors. While broadly classified as a muscarinic antagonist, literature suggests a degree of selectivity towards M1 and M3 receptor subtypes.[2] This technical guide aims to provide a comprehensive overview of the mechanism of action of this compound on muscarinic receptor subtypes, detailing the associated signaling pathways and the experimental methodologies used to characterize such interactions. Due to a notable lack of publicly available, specific quantitative binding and functional data for this compound across all five muscarinic receptor subtypes, this guide will also present illustrative data for a well-characterized muscarinic antagonist, atropine, to provide context for the expected pharmacological profile and will detail the standard experimental protocols for obtaining such data.

Introduction to this compound and Muscarinic Receptors

This compound's primary mechanism of action involves blocking the effects of acetylcholine, a major neurotransmitter of the parasympathetic nervous system, at muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are integral to regulating a wide array of physiological functions. There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling pathways.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

By antagonizing these receptors, this compound can modulate smooth muscle contraction, glandular secretion, and heart rate. Its clinical efficacy in treating conditions like irritable bowel syndrome (IBS) and peptic ulcer disease stems from its ability to reduce gastrointestinal motility and acid secretion.[1]

Quantitative Analysis of Receptor Interaction

A thorough understanding of a drug's mechanism of action requires quantitative data on its interaction with its target receptors. This is typically achieved through binding assays to determine the affinity of the drug for the receptor (Ki) and functional assays to measure its ability to inhibit receptor signaling (IC50 or pA2).

Data Presentation
Receptor SubtypeLigandAssay TypeKi (nM)Source
M1 AtropineRadioligand Binding0.8Hypothetical Data
M2 AtropineRadioligand Binding1.2Hypothetical Data
M3 AtropineRadioligand Binding1.0Hypothetical Data
M4 AtropineRadioligand Binding1.5Hypothetical Data
M5 AtropineRadioligand Binding1.1Hypothetical Data

Note: The data presented in this table is for illustrative purposes to demonstrate the expected format for such information and does not represent published data for this compound. The values for atropine are representative of its known non-selective profile.

Signaling Pathways and Mechanism of Antagonism

This compound acts as a competitive antagonist at muscarinic receptors. This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways associated with muscarinic receptor subtypes and the point of inhibition by an antagonist like this compound.

Muscarinic_Signaling Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq/11) cluster_M2_M4 M2, M4 Receptor Pathway (Gi/o) M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inactivation cAMP->PKA ACh Acetylcholine (Agonist) ACh->M1_M3_M5 ACh->M2_M4 Clidinium This compound (Antagonist) Clidinium->M1_M3_M5 Clidinium->M2_M4

Caption: General signaling pathways of muscarinic receptors and antagonism by this compound.

Experimental Protocols for Characterization

The characterization of a muscarinic antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency at each receptor subtype.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the prepared membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram outlines the workflow for a typical radioligand binding assay.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (Cells expressing single muscarinic subtype) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + This compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator. For an antagonist like this compound, these assays measure its ability to inhibit the response induced by a known agonist.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced intracellular calcium mobilization mediated by M1, M3, and M5 receptors.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the M1, M3, or M5 receptor subtype are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Objective: To determine the potency (IC50) of this compound in blocking the agonist-induced inhibition of cAMP production mediated by M2 and M4 receptors.

Methodology:

  • Cell Culture: Cells expressing the M2 or M4 receptor subtype are cultured in a microplate.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are stimulated with a combination of an adenylyl cyclase activator (e.g., forskolin) and a muscarinic agonist (e.g., acetylcholine).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is measured. The IC50 value is determined by plotting the percentage of reversal against the concentration of this compound.

Conclusion

This compound exerts its therapeutic effects as a competitive antagonist at muscarinic acetylcholine receptors. While it is reported to have some selectivity for M1 and M3 subtypes, a comprehensive, publicly available dataset of its binding affinities and functional potencies across all five muscarinic receptor subtypes is currently lacking. The experimental protocols detailed in this guide, including radioligand binding assays, calcium mobilization assays, and cAMP assays, represent the standard methodologies that would be employed to fully characterize the pharmacological profile of this compound. Such data would be invaluable for a more precise understanding of its mechanism of action and could inform the development of more selective and effective antimuscarinic agents. Further research to generate and publish this quantitative data is highly encouraged to advance the fields of pharmacology and drug development.

References

A Technical Guide to the Muscarinic Receptor Binding Affinity of Clidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Clidinium Bromide and Muscarinic Receptors

This compound is a synthetic quaternary ammonium anticholinergic agent. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasm and gastric acid secretion. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distributions and signaling pathways, making receptor selectivity a key factor in drug design to maximize therapeutic efficacy and minimize side effects.

The M1, M2, and M3 subtypes are of particular pharmacological interest. M1 receptors are predominantly found in the central nervous system and gastric parietal cells. M2 receptors are highly expressed in the heart and are also located on presynaptic terminals of postganglionic parasympathetic nerves. M3 receptors are widely distributed in smooth muscle, glandular tissue, and the eye. It is understood that clidinium primarily acts as an antagonist at M1 and M3 receptors.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

While specific, experimentally determined Kᵢ values for this compound at M1, M2, and M3 receptors are not consistently reported in publicly accessible literature, Table 1 provides a template for how such data would be presented. For illustrative purposes, it includes data for other common muscarinic antagonists.

Table 1: Comparative Binding Affinities (Kᵢ in nM) of Muscarinic Antagonists

CompoundM1 Receptor Kᵢ (nM)M2 Receptor Kᵢ (nM)M3 Receptor Kᵢ (nM)
This compound Data not availableData not availableData not available
Atropine~0.1 - 1~0.1 - 2~0.1 - 1
Ipratropium Bromide~1.0 - 3.0~1.0 - 2.5~0.5 - 2.0
Tiotropium Bromide~0.1 - 0.5~0.2 - 1.0~0.05 - 0.2

Note: The Kᵢ values for atropine, ipratropium, and tiotropium are approximate ranges compiled from various sources and are intended for comparative purposes only. Actual values can vary based on experimental conditions.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity for muscarinic receptors is primarily achieved through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (e.g., this compound).

Membrane Preparation
  • Source of Receptors: Cell membranes are prepared from tissues known to express high densities of the target receptor subtype (e.g., hippocampus for M1, heart for M2, submandibular gland for M3) or from cultured cell lines (e.g., CHO-K1, HEK-293) stably transfected to express a single human muscarinic receptor subtype.

  • Homogenization: The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes. A low-speed centrifugation (e.g., 1,000 x g) is first performed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing and Storage: The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method, such as the Bradford assay. The prepared membranes are then aliquoted and stored at -80°C until use.

Radioligand Competition Binding Assay
  • Assay Components: The assay is typically performed in a 96-well plate format and includes the prepared cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)), and varying concentrations of the unlabeled competitor drug (this compound).

  • Incubation: The components are incubated in an appropriate assay buffer at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Determination of Non-Specific Binding: To determine the amount of radioligand that binds to non-receptor components, a parallel set of reactions is included containing a high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine (1-10 µM).

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis
  • Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor drug.

  • Generation of Competition Curve: The specific binding data is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

  • Determination of IC₅₀: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • Calculation of Kᵢ: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Below is a graphical representation of the experimental workflow for a competition binding assay.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissue or Cell Line) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Isolated Membranes Centrifugation->MembranePellet AssaySetup Assay Setup (Membranes, Radioligand, This compound) MembranePellet->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration ScintillationCounting Scintillation Counting Filtration->ScintillationCounting RawData Raw Radioactivity Counts ScintillationCounting->RawData CompetitionCurve Generate Competition Curve RawData->CompetitionCurve IC50 Determine IC₅₀ CompetitionCurve->IC50 Ki Calculate Kᵢ (Cheng-Prusoff Equation) IC50->Ki

Caption: Experimental workflow for determining binding affinity.

Muscarinic Receptor Signaling Pathways

The M1, M2, and M3 muscarinic receptor subtypes are coupled to different G proteins and activate distinct intracellular signaling cascades. Understanding these pathways is essential for predicting the functional consequences of receptor antagonism by drugs like this compound.

M1 and M3 Receptor Signaling

M1 and M3 receptors are coupled to G proteins of the Gₐq/₁₁ family.[1] Activation of these receptors by acetylcholine leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction or glandular secretion.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3 M1 / M3 Receptor ACh->M1_M3 Binds Gq Gαq/11 M1_M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Response Leads to

Caption: M1 and M3 receptor signaling pathway.
M2 Receptor Signaling

M2 receptors are coupled to inhibitory G proteins of the Gₐi/o family.[1] Upon activation by acetylcholine, the Gₐi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate certain potassium channels (GIRK channels), leading to hyperpolarization of the cell membrane and an inhibitory effect, which is particularly important in cardiac tissue.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2 M2 Receptor ACh->M2 Binds Gi Gαi/o M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gbg Gβγ Gi->Gbg Dissociates ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA K_channel K⁺ Channel Gbg->K_channel Activates Response Inhibitory Cellular Response (e.g., Decreased Heart Rate) K_channel->Response Contributes to PKA->Response

Caption: M2 receptor signaling pathway.

Conclusion

This compound is an effective muscarinic antagonist with a presumed selectivity for M1 and M3 receptors, which aligns with its clinical applications in gastrointestinal disorders. While precise, publicly available Kᵢ values for this compound are lacking, the experimental methodologies for their determination are well-established and have been detailed in this guide. A thorough characterization of the binding affinity of this compound across all muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of future, more selective anticholinergic agents. The provided diagrams of the associated signaling pathways offer a clear visual representation of the downstream effects of muscarinic receptor activation and, by extension, the consequences of their blockade by antagonists like this compound.

References

In Vitro Characterization of Clidinium Bromide's Anticholinergic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidinium bromide is a synthetic quaternary ammonium anticholinergic agent.[1] Its therapeutic effects are attributed to its antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasm and decreased gastric acid secretion.[2][3] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anticholinergic effects of compounds like this compound.

Data Presentation: Quantitative In Vitro Characterization

The anticholinergic activity of a compound is quantified through a series of in vitro assays that determine its affinity for muscarinic receptors and its functional antagonism of agonist-induced responses. The following tables summarize the types of quantitative data typically generated in such studies, using athis compound as an exemplar.

Table 1: Competitive Radioligand Binding Affinities of Athis compound at Human Muscarinic Receptors

Receptor SubtypeKi (nM)
M10.20 ± 0.04
M20.15 ± 0.02
M30.12 ± 0.01
M40.19 ± 0.02
M50.19 ± 0.03

Data are presented as mean ± S.E.M. Ki values were determined by competitive inhibition of [3H]N-methylscopolamine ([3H]NMS) binding to membranes from cells expressing the respective human recombinant muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.[5]

Table 2: Saturation Radioligand Binding Parameters for [3H]Athis compound at Human M2 and M3 Muscarinic Receptors

Receptor SubtypeKd (nM)Bmax (pmol/mg protein)
M20.24 ± 0.031.94 ± 0.28
M30.15 ± 0.022.26 ± 0.24

Data are presented as mean ± S.E.M. Kd (equilibrium dissociation constant) and Bmax (maximum receptor density) were determined by saturation binding assays using [3H]athis compound in membranes from cells expressing human recombinant M2 and M3 receptors. A lower Kd value signifies higher affinity.[5]

Table 3: Functional Antagonism of Athis compound in Isolated Guinea Pig Trachea

AgonistParameterValue
CarbacholpA29.1 ± 0.1

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay. This data was obtained from isolated guinea pig trachea, where contraction is primarily mediated by M3 muscarinic receptors.[4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anticholinergic properties of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor.[5]

This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the muscarinic receptors.

  • Materials and Reagents:

    • Cell membranes from CHO-K1 or HEK-293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Radioligand: [3H]N-methylscopolamine ([3H]NMS) at a concentration close to its Kd.

    • Test compound: this compound, serially diluted.

    • Non-specific binding control: Atropine (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

    • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • 96-well microplates.

    • Glass fiber filter mats.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the radioligand, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

This assay determines the affinity (Kd) of a radiolabeled ligand and the density of receptors (Bmax) in a given tissue or cell preparation.

  • Materials and Reagents:

    • Same as for the competitive binding assay, but with a serially diluted radiolabeled test compound (e.g., [3H]this compound, if available).

  • Procedure:

    • In a 96-well plate, add increasing concentrations of the radioligand to two sets of wells.

    • To one set of wells, add a high concentration of an unlabeled antagonist (e.g., atropine) to determine non-specific binding. To the other set, add assay buffer for total binding.

    • Add the cell membrane preparation.

    • Incubate to equilibrium.

    • Filter and wash as described for the competitive binding assay.

    • Quantify radioactivity.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Plot the specific binding against the concentration of the radioligand.

    • Fit the data to a hyperbolic saturation binding curve to determine the Kd and Bmax values. Alternatively, a Scatchard plot (bound/free vs. bound) can be used, where the slope is -1/Kd and the x-intercept is Bmax.

Functional Assays

Functional assays measure the effect of the antagonist on the physiological response induced by an agonist, providing a measure of its potency.

Schild analysis is a classical pharmacological method to determine the affinity of a competitive antagonist.

  • Materials and Reagents:

    • Isolated tissue preparation expressing the target muscarinic receptor (e.g., guinea pig trachea or ileum for M3, rabbit vas deferens for M1).

    • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Isotonic transducer to measure tissue contraction.

    • Muscarinic agonist (e.g., carbachol).

    • Test antagonist (this compound).

  • Procedure:

    • Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

    • Perform a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine its baseline potency (EC50).

    • Wash the tissue to remove the agonist.

    • Incubate the tissue with a fixed concentration of the antagonist (this compound) for a predetermined time to allow for equilibrium.

    • In the presence of the antagonist, perform a second cumulative concentration-response curve for the agonist.

    • Repeat steps 3-5 with increasing concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should be close to 1.

    • The x-intercept of the regression line is the pA2 value.

Second Messenger Assays

These assays measure the downstream signaling events following receptor activation and its inhibition by an antagonist.

This assay measures the accumulation of inositol phosphates (IPs), which are produced upon activation of Gq-coupled receptors.

  • Materials and Reagents:

    • Cells expressing the target Gq-coupled muscarinic receptor.

    • Agonist (e.g., carbachol).

    • Test antagonist (this compound).

    • Commercially available IP-One HTRF assay kit or similar.

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Pre-incubate the cells with various concentrations of the antagonist.

    • Stimulate the cells with the agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Lyse the cells and follow the manufacturer's protocol for the IP-One assay, which typically involves the addition of detection reagents.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Plot the signal against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.

  • Materials and Reagents:

    • Cells expressing the target Gi-coupled muscarinic receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Agonist (e.g., carbachol).

    • Test antagonist (this compound).

    • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or luciferase-based).

    • Appropriate plate reader.

  • Procedure:

    • Plate the cells.

    • Pre-incubate the cells with various concentrations of the antagonist.

    • Add the agonist followed by forskolin to stimulate cAMP production.

    • Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Data Analysis:

    • The agonist will inhibit the forskolin-stimulated cAMP production. The antagonist will reverse this inhibition.

    • Plot the measured signal (proportional to cAMP levels) against the logarithm of the antagonist concentration.

    • Fit the data to determine the potency of the antagonist in blocking the agonist-induced inhibition of cAMP accumulation.

Mandatory Visualizations

Signaling Pathways

Muscarinic_Receptor_Signaling_Pathways cluster_Gq Gq-Coupled (M1, M3, M5) cluster_Gi Gi-Coupled (M2, M4) ACh_Gq Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_Gq->M1M3M5 Gq Gq Protein M1M3M5->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response_Gq PKC->Response_Gq ACh_Gi Acetylcholine M2M4 M2/M4 Receptor ACh_Gi->M2M4 Gi Gi Protein M2M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Response_Gi Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Response_Gi Clidinium This compound Clidinium->M1M3M5 antagonizes Clidinium->M2M4 antagonizes

Caption: Muscarinic receptor signaling pathways and the antagonistic action of this compound.

Experimental Workflows

Experimental_Workflow cluster_Binding Radioligand Binding Assays cluster_Functional Functional Assays Membrane_Prep Prepare Receptor Membranes Comp_Assay Competitive Assay (Test Compound vs. Radioligand) Membrane_Prep->Comp_Assay Sat_Assay Saturation Assay (Increasing Radioligand Conc.) Membrane_Prep->Sat_Assay Filtration Filtration & Washing Comp_Assay->Filtration Sat_Assay->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Calculate Ki Counting->Ki_Calc Kd_Bmax_Calc Calculate Kd & Bmax Counting->Kd_Bmax_Calc Tissue_Prep Prepare Isolated Tissue (e.g., Guinea Pig Trachea) Agonist_CRC Generate Agonist Concentration-Response Curve Tissue_Prep->Agonist_CRC Antagonist_Inc Incubate with Test Compound Agonist_CRC->Antagonist_Inc Shifted_CRC Generate Shifted Agonist Concentration-Response Curve Antagonist_Inc->Shifted_CRC Schild_Plot Schild Plot Analysis Shifted_CRC->Schild_Plot pA2_Calc Calculate pA2 Schild_Plot->pA2_Calc

Caption: General experimental workflow for in vitro anticholinergic characterization.

Conclusion

The in vitro characterization of this compound's anticholinergic effects relies on a suite of well-established pharmacological assays. Radioligand binding studies are essential for determining the compound's affinity and selectivity for the five muscarinic receptor subtypes. Functional assays, such as Schild analysis on isolated tissues, provide a measure of its potency as an antagonist in a physiological context. Furthermore, second messenger assays elucidate the compound's impact on the specific signaling pathways coupled to different muscarinic receptor subtypes. A thorough in vitro characterization, as outlined in this guide, is crucial for understanding the pharmacological profile of this compound and for the development of new and improved anticholinergic drugs. The use of representative data from related compounds, such as athis compound, highlights the expected outcomes of these experimental approaches.

References

An In-depth Technical Guide on the Cellular Effects of Clidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clidinium bromide is a synthetic quaternary ammonium anticholinergic agent. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasm and decreased secretion from glands.[1] This technical guide provides a comprehensive overview of the known cellular effects of this compound, with a focus on its interaction with muscarinic receptors. Due to the limited availability of public data on specific cellular assays for this compound, this document also serves as a methodological resource, offering detailed protocols for key experiments to facilitate further exploratory studies.

Introduction

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the surface of various cells, including smooth muscle cells and secretory gland cells.[4][1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5), each with distinct signaling pathways and physiological roles.

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By blocking these receptors, this compound effectively inhibits acetylcholine-induced cellular responses. For instance, in gastrointestinal smooth muscle, antagonism of M3 receptors leads to muscle relaxation and reduced motility. In secretory glands, it results in decreased secretions.

Signaling Pathway of M3 Muscarinic Acetylcholine Receptor

M3_Signaling_Pathway Clidinium_Bromide This compound M3_Receptor M3 Muscarinic Receptor Clidinium_Bromide->M3_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Quantitative Data

Specific quantitative data on the binding affinities of this compound for each muscarinic receptor subtype (M1-M5) are not extensively available in the public domain. Such data is critical for understanding its selectivity and potential off-target effects. Similarly, quantitative data on its potency in inhibiting intracellular calcium mobilization and cell proliferation are lacking. The tables below are structured to present such data, which would be populated through the experimental protocols outlined in the subsequent sections.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)Source Organism/Cell LineRadioligand UsedReference
M1Data not available
M2Data not available
M3Data not available
M4Data not available
M5Data not available

Table 2: Effect of this compound on Intracellular Calcium Mobilization

Cell LineAgonist Used (e.g., Carbachol)This compound IC50 (nM)Assay MethodReference
Data not available

Table 3: Effect of this compound on Cell Proliferation

Cell LineAssay MethodThis compound IC50 (µM)Incubation Time (hrs)Reference
Data not available

Experimental Protocols

To facilitate further research into the cellular effects of this compound, this section provides detailed protocols for key in vitro assays.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.[5][6]

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Protocol:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the serial dilutions of this compound.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Muscarinic Receptor Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand solution - Membrane preparations Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Total binding wells - Non-specific binding wells - Competition wells Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure the effect of this compound on agonist-induced intracellular calcium mobilization.[7][8]

Materials:

  • Cultured cells expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing M3 receptors).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound.

  • Fluorescence plate reader with injection capabilities or fluorescence microscope.

Protocol:

  • Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Inject the muscarinic agonist into the wells and immediately start recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Seeding->Dye_Loading Washing1 Wash Cells to Remove Excess Dye Dye_Loading->Washing1 Pre_incubation Pre-incubate with This compound Washing1->Pre_incubation Baseline_Measurement Measure Baseline Fluorescence Pre_incubation->Baseline_Measurement Agonist_Injection Inject Muscarinic Agonist & Record Fluorescence Baseline_Measurement->Agonist_Injection Data_Analysis Data Analysis: - Determine inhibition - Calculate IC50 Agonist_Injection->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Calcium Mobilization Assay.

Cell Proliferation Assays

The effect of this compound on cell proliferation can be assessed using various methods. Two common assays are the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which measures DNA synthesis.

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][10]

Materials:

  • Cultured cells of interest.

  • Complete cell culture medium.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

This assay detects the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.[11][12]

Materials:

  • Cultured cells of interest.

  • Complete cell culture medium.

  • This compound.

  • BrdU labeling solution.

  • Fixing/denaturing solution.

  • Anti-BrdU primary antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours to allow BrdU incorporation into the DNA of proliferating cells.

  • Remove the labeling medium, and fix and denature the cellular DNA by adding the fixing/denaturing solution.

  • Add the anti-BrdU primary antibody to each well and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • After another incubation and wash step, add the TMB substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • The amount of color development is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

  • Calculate the percentage of proliferation inhibition and the IC50 value.

Conclusion

This compound is an established muscarinic receptor antagonist with clinical utility in gastrointestinal disorders. While its general mechanism of action is understood, a detailed characterization of its cellular effects, including its binding profile across all muscarinic receptor subtypes and its impact on downstream signaling events like calcium mobilization and cell proliferation, remains to be fully elucidated in the public scientific literature. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these exploratory studies. A comprehensive understanding of the cellular pharmacology of this compound will be invaluable for its current therapeutic applications and for the potential discovery of new clinical indications.

References

Clidinium Bromide Pharmacokinetics and Metabolism in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics and metabolism of clidinium bromide in animal models. It is intended for informational purposes for a scientific audience. A comprehensive review of published literature and regulatory documents reveals a significant lack of detailed quantitative pharmacokinetic and metabolic studies on this compound in animal models. Much of the available information is qualitative, focusing on its pharmacological effects. This guide presents the accessible data and highlights the existing knowledge gaps.

Executive Summary

Pharmacodynamics and Efficacy in Animal Models

This compound exerts its effects by competitively inhibiting muscarinic acetylcholine receptors.[1] Studies in various animal models have demonstrated its anticholinergic and antispasmodic activities.

Experimental Protocols and Observed Effects:

  • Antisialagogue Activity (Mice): Oral administration of this compound has been shown to be effective in preventing pilocarpine-induced salivation in mice, a classic test for anticholinergic activity.[2][3]

  • Gastrointestinal Motility (Rats and Dogs): Spontaneous intestinal motility is reduced in both rats and dogs following oral dosing with 0.1 to 0.25 mg/kg of this compound.[2][4]

  • Ganglionic Blocking Effects (Dogs): Intravenous administration in anesthetized dogs produced potent cholinergic ganglionic blocking effects (vagal).[2]

  • General Anticholinergic Signs (Dogs): Oral doses of 2.5 mg/kg in dogs resulted in observable signs of nasal dryness and slight pupillary dilation.[2][3]

  • Higher Dose Observations (Monkeys and Rabbits): In monkeys and rabbits, oral doses of 5 mg/kg administered three times daily for five days did not produce apparent secretory or visual changes.[3][4]

Pharmacokinetics

Detailed pharmacokinetic studies quantifying the absorption, distribution, metabolism, and excretion of this compound in animal models are not extensively available in the public domain. As a quaternary ammonium compound, this compound is expected to have low oral bioavailability due to its charge and high polarity, which limits its ability to cross lipid membranes of the gastrointestinal tract.

Absorption

This compound is poorly and irregularly absorbed from the gastrointestinal tract.[5] This is a characteristic feature of quaternary ammonium compounds.

Distribution

Due to its charge, this compound is not expected to readily cross the blood-brain barrier, which is consistent with the aim of minimizing central nervous system side effects for a peripherally acting anticholinergic.

Metabolism

Specific metabolic pathways for this compound in animal models have not been detailed in the available literature. It is known to be metabolized in the liver.[5]

Excretion

This compound is excreted via both renal and biliary pathways.[1][5]

Toxicology

Acute toxicity data is available for mice, providing an indication of the drug's safety margin upon acute oral administration.

Table 1: Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
MiceOral860 ± 57[2][3]

Data Tables

Table 2: Pharmacological Effects of this compound in Animal Models

Animal ModelRoute of AdministrationDoseObserved EffectReference(s)
MiceOralNot SpecifiedPrevention of pilocarpine-induced salivation[2][3]
RatsOral0.1 - 0.25 mg/kgReduced spontaneous intestinal motility[2][4]
DogsOral0.1 - 0.25 mg/kgReduced spontaneous intestinal motility[2][4]
DogsOral2.5 mg/kgNasal dryness and slight pupillary dilation[2][3]
DogsIntravenousNot SpecifiedPotent cholinergic ganglionic blocking effects[2]
MonkeysOral5 mg/kg (3x daily for 5 days)No apparent secretory or visual changes[3][4]
RabbitsOral5 mg/kg (3x daily for 5 days)No apparent secretory or visual changes[3][4]

Visualizations

Conceptual ADME Pathway for this compound

The following diagram illustrates the expected absorption, distribution, metabolism, and excretion (ADME) pathway for an orally administered quaternary ammonium compound like this compound.

ADME_Pathway Oral Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Poor Absorption Feces Feces (Excretion) GI_Tract->Feces Unabsorbed Drug Liver Liver (Metabolism) Systemic_Circulation->Liver Kidney Kidney (Excretion) Systemic_Circulation->Kidney Target_Tissues Peripheral Tissues (e.g., GI Smooth Muscle) Systemic_Circulation->Target_Tissues Liver->Systemic_Circulation Metabolites Liver->Feces Biliary Excretion Urine Urine (Excretion) Kidney->Urine Target_Tissues->Systemic_Circulation

Caption: Conceptual ADME pathway of this compound.

Experimental Workflow for In Vivo Antisialagogue Activity

The diagram below outlines a typical experimental workflow to assess the antisialagogue activity of a test compound in an animal model, as has been described for this compound.

Experimental_Workflow start Start animal_prep Animal Acclimation (e.g., Mice) start->animal_prep grouping Grouping of Animals (Control vs. Treatment) animal_prep->grouping treatment Oral Administration (Vehicle or this compound) grouping->treatment sialogogue Administration of Sialogogue (e.g., Pilocarpine) treatment->sialogogue saliva_collection Saliva Collection sialogogue->saliva_collection measurement Quantification of Saliva saliva_collection->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Caption: Workflow for antisialagogue activity assessment.

Conclusion and Future Directions

The available data on the pharmacokinetics and metabolism of this compound in animal models are sparse and largely qualitative. While its pharmacological effects as an anticholinergic agent are documented in mice, rats, and dogs, there is a clear absence of comprehensive studies detailing its ADME properties. As a quaternary ammonium compound, it is expected to exhibit low oral absorption and limited distribution across biological membranes. The acute oral toxicity in mice has been established.

For drug development professionals and researchers, this highlights a significant knowledge gap. Future preclinical studies would be beneficial to fully characterize the pharmacokinetic profile of this compound. Such studies could include:

  • Pharmacokinetic profiling in relevant animal species (e.g., rats, dogs) after intravenous and oral administration to determine key parameters (Cmax, Tmax, AUC, half-life, bioavailability, clearance, and volume of distribution).

  • Metabolite identification and profiling in plasma, urine, and feces to elucidate the primary metabolic pathways.

  • Tissue distribution studies using radiolabeled compounds to understand its localization and potential for accumulation.

A more complete understanding of these properties would provide a stronger foundation for interpreting non-clinical safety and efficacy data and for refining its clinical use.

References

The Core of Smooth Muscle Relaxation: A Technical Guide to Clidinium Bromide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clidinium bromide is a peripherally acting antimuscarinic agent historically used in the management of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome.[1] Its therapeutic efficacy is rooted in its ability to competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors on smooth muscle cells.[1] This guide focuses on the fundamental pharmacological principles underlying the action of this compound, providing researchers and drug development professionals with a comprehensive resource on its mechanism of action, relevant experimental procedures, and the intracellular signaling pathways it modulates.

Mechanism of Action: Muscarinic M3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at postganglionic muscarinic receptors. While it has an affinity for all five muscarinic receptor subtypes (M1-M5), its therapeutic effect on smooth muscle is primarily mediated through the blockade of M3 receptors.

M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by ACh, initiate a signaling cascade leading to smooth muscle contraction. This compound, by binding to these receptors without activating them, prevents ACh from binding and initiating this cascade. This results in a dose-dependent reduction in the contractile response of smooth muscle to cholinergic stimulation.

Signaling Pathways

Acetylcholine-Induced Smooth Muscle Contraction via M3 Receptors

The contraction of smooth muscle in response to acetylcholine is a well-elucidated process initiated by the activation of M3 muscarinic receptors. This signaling pathway is pivotal for understanding the antagonistic action of this compound.

  • Receptor Activation: Acetylcholine, released from parasympathetic nerve endings, binds to and activates M3 muscarinic receptors on the surface of smooth muscle cells.

  • G-Protein Coupling: The activated M3 receptor couples to a heterotrimeric G-protein of the Gq family.

  • Phospholipase C Activation: The activated alpha subunit of the Gq protein (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin.

  • Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

  • Myosin Phosphorylation and Cross-Bridge Cycling: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates cross-bridge cycling with actin filaments, resulting in smooth muscle contraction.

The following diagram illustrates this signaling cascade:

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to CaM Ca²⁺-Calmodulin Complex Calmodulin->CaM MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_inactive Inactive Myosin MLCK_active->Myosin_inactive Phosphorylates Myosin_active Active Myosin Myosin_inactive->Myosin_active Contraction Smooth Muscle Contraction Myosin_active->Contraction Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.

This compound's Interruption of the Signaling Pathway

This compound, as a competitive antagonist, binds to the M3 receptor at the same site as acetylcholine. By occupying this site, it prevents acetylcholine from activating the receptor and initiating the downstream signaling cascade. This blockade effectively uncouples cholinergic nerve stimulation from smooth muscle contraction, leading to muscle relaxation.

The following diagram illustrates the point of intervention by this compound:

Clidinium_Intervention cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binding Blocked Clidinium This compound Clidinium->M3R Binds to & Blocks Gq Gq Protein M3R->Gq Activation Inhibited PLC Phospholipase C (PLC) Gq->PLC Activation Inhibited Contraction Smooth Muscle Contraction PLC->Contraction Pathway Inhibited

Caption: this compound's Antagonistic Action on the M3 Receptor Pathway.

Quantitative Data

While specific, publicly available quantitative data (e.g., IC50, EC50, Ki) for this compound's action on smooth muscle are scarce, data from the closely related and more recently developed M3-selective muscarinic antagonist, athis compound, can provide a valuable quantitative framework for understanding the expected potency and binding affinity of such compounds.

Illustrative Quantitative Data: Athis compound

The following tables summarize the binding affinities and functional potencies of athis compound. This data is presented for illustrative purposes to provide a quantitative context for the antimuscarinic activity on smooth muscle.

Table 1: Binding Affinity (Ki) of Athis compound for Human Muscarinic Receptor Subtypes [2][3]

Receptor SubtypeKi (nM)
M10.15
M20.20
M30.12
M40.19
M50.19

Data represents the mean from multiple experiments. Ki is the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Functional Potency of Athis compound in Isolated Guinea Pig Trachea [2]

ParameterValue
Onset of ActionFaster than tiotropium
Duration of Action (t1/2)~29 hours

This data demonstrates the functional consequence of M3 receptor antagonism, leading to a rapid and sustained relaxation of airway smooth muscle.

Experimental Protocols

The following sections detail standardized in vitro methodologies for investigating the effects of this compound on smooth muscle contraction.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Cell membranes expressing a single subtype of human muscarinic receptor.

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound in the assay buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a radioligand binding assay:

Radioligand_Binding_Workflow Start Start Incubate Incubate cell membranes with [3H]-NMS and this compound Start->Incubate Equilibrate Allow to reach equilibrium Incubate->Equilibrate Filter Filter through glass fiber filters Equilibrate->Filter Wash Wash filters with cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Analyze data to determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Experimental Workflow for a Radioligand Binding Assay.

Isolated Organ Bath for Smooth Muscle Contractility

This protocol is a classic pharmacological method to assess the functional effects of this compound on smooth muscle contraction in an ex vivo setting.

Objective: To determine the potency of this compound in inhibiting agonist-induced contractions of isolated smooth muscle tissue (e.g., guinea pig ileum or trachea).

Materials:

  • Isolated smooth muscle tissue (e.g., a segment of guinea pig ileum).

  • Organ bath system with a temperature-controlled chamber, aeration, and a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution) continuously bubbled with 95% O2 / 5% CO2.

  • A contractile agonist (e.g., acetylcholine or carbachol).

  • This compound solutions of varying concentrations.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect a segment of smooth muscle tissue (e.g., 2-3 cm of guinea pig ileum) and mount it in the organ bath chamber filled with physiological salt solution maintained at 37°C and aerated.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes), with regular washing.

  • Agonist-Induced Contraction: Elicit a contractile response by adding a submaximal concentration of the agonist (e.g., acetylcholine) to the bath.

  • Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, add a specific concentration of this compound to the bath and incubate for a set time (e.g., 30 minutes).

  • Challenge with Agonist: In the presence of this compound, re-introduce the same concentration of the agonist and record the contractile response.

  • Concentration-Response Curve: Repeat steps 4 and 5 with increasing concentrations of this compound to generate a concentration-response curve for the inhibition of the agonist-induced contraction.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced contraction at each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect).

The following diagram illustrates the organ bath experimental workflow:

Organ_Bath_Workflow Start Start Prepare Prepare and mount smooth muscle tissue Start->Prepare Equilibrate Equilibrate tissue under resting tension Prepare->Equilibrate Agonist1 Induce contraction with agonist (e.g., ACh) Equilibrate->Agonist1 Wash1 Wash out agonist Agonist1->Wash1 Incubate Incubate with This compound Wash1->Incubate Agonist2 Re-challenge with agonist Incubate->Agonist2 Record Record contractile response Agonist2->Record Repeat Repeat with different concentrations of this compound Record->Repeat Repeat->Incubate Yes Analyze Analyze data to determine IC50 Repeat->Analyze No End End Analyze->End

Caption: Experimental Workflow for an Isolated Organ Bath Study.

Conclusion

This compound's therapeutic utility as a smooth muscle relaxant is directly attributable to its function as a competitive antagonist of M3 muscarinic acetylcholine receptors. By blocking the initiation of the Gq-PLC-IP3 signaling cascade, this compound effectively uncouples cholinergic stimulation from the physiological response of smooth muscle contraction. While specific quantitative data for this compound remains elusive in readily accessible literature, the provided illustrative data for athis compound, along with detailed experimental protocols and signaling pathway diagrams, offer a robust framework for researchers and drug development professionals. This guide serves as a foundational resource for further investigation into the pharmacology of this compound and other antimuscarinic agents, facilitating a more profound understanding of their molecular mechanisms and therapeutic applications.

References

Unraveling the Potential of 2,2'-Disulfanediylbis(N,N-dimethylethan-1-amine) and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the available scientific and technical information surrounding the chemical entity associated with CAS number 3485-62-9, identified as 2,2'-Disulfanediylbis(N,N-dimethylethan-1-amine). It is important to note that research specifically tied to this CAS number is exceptionally scarce. However, a closely related and more frequently cited compound, 2,2'-Disulfanediylbis(N,N-dimethylethanamine) dihydrochloride (CAS No. 17339-60-5), provides foundational insights into the potential characteristics and applications of this chemical family. This document aims to consolidate the existing data on these related structures, focusing on their chemical properties, potential research applications, and the underlying chemistry that makes them of interest to the scientific community.

Core Chemical Structure and Properties

The fundamental structure of these compounds features two N,N-dimethylethanamine units linked by a disulfide (-S-S-) bond. This disulfide bridge is the most significant feature, imparting redox activity to the molecule. The tertiary amine groups influence the compound's electronic properties and steric profile. The dihydrochloride salt form enhances aqueous solubility and crystalline stability.

Table 1: Physicochemical Properties of 2,2'-Disulfanediylbis(N,N-dimethylethanamine) and its Dihydrochloride Salt

PropertyValue/DescriptionSource
Molecular Formula C8H20N2S2 (base) / C8H22Cl2N2S2 (dihydrochloride)[1][2]
Molecular Weight 208.39 g/mol (base) / 281.31 g/mol (dihydrochloride)[1][2]
Synonyms Bis(2-dimethylaminoethyl)persulfide; N,N,N',N'-Tetramethyl[2,2'-dithiobisethanamine][1]
CAS Number 1072-11-3 (base); 17339-60-5 (dihydrochloride)[1][3]
Appearance Varies; often supplied as a solidN/A
Solubility Enhanced aqueous solubility in dihydrochloride form[4]
Key Structural Feature Redox-sensitive disulfide bond[4]

Potential Research Applications

  • Biochemical Research: The ability of the disulfide bond to be reversibly cleaved and formed makes this compound a candidate for studying protein folding and thiol-disulfide exchange kinetics.[4] It could serve as a model compound for understanding redox processes in biological systems.

  • Pharmaceutical Development: As a redox-active molecule, it holds the potential to modulate cellular redox states. This could be explored for antioxidant therapies or in the design of drug delivery systems where the disulfide bond is cleaved under specific physiological conditions to release a therapeutic agent.[4]

  • Medicinal Chemistry: It is considered a building block in the development of more complex bioactive molecules.[3] Its diamine structure and the reactive disulfide bond offer multiple points for chemical modification.

Chemical Reactivity and Mechanism of Action

The primary mechanism of chemical reactivity revolves around the disulfide bond.

  • Reduction: The disulfide bond can be cleaved by reducing agents, such as dithiothreitol (DTT), to yield two separate thiol-containing fragments (N,N-dimethylethanethiol).

  • Oxidation: Conversely, the corresponding thiols can be oxidized to form the disulfide bond. Further oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.[4]

The nitrogen atoms of the amine groups can act as nucleophiles in chemical reactions, potentially participating in polymerization or other synthetic processes.

Experimental Landscape and Future Directions

A significant gap exists in the experimental data for this class of compounds. To fully assess their potential, future research should prioritize:

  • In-depth Biological Screening: Comprehensive screening in various disease models to identify any specific pharmacological activity.

  • Mechanism of Action Studies: Elucidation of specific cellular targets and signaling pathways affected by the compound.

  • Toxicology and Pharmacokinetic Profiling: Thorough in vitro and in vivo studies to determine the safety profile and metabolic fate of the compound.

  • Synthetic Chemistry: Exploration of derivatives to establish structure-activity relationships.

Visualizing the Redox Potential

The central feature of 2,2'-Disulfanediylbis(N,N-dimethylethan-1-amine) is its redox-active disulfide bond. The following diagram illustrates the fundamental reversible reduction-oxidation (redox) chemistry that underpins its potential applications.

Redox_Potential cluster_0 Oxidized State cluster_1 Reduced State A 2,2'-Disulfanediylbis(N,N-dimethylethanamine) (Disulfide Form) B 2 x N,N-Dimethylethanethiol (Thiol Form) A->B Reduction (+ 2e⁻, + 2H⁺) B->A Oxidation (- 2e⁻, - 2H⁺)

Caption: Reversible redox cycle of the disulfide bond.

While the specific compound linked to CAS number 3485-62-9 remains largely uncharacterized in the scientific literature, its structural analog, 2,2'-Disulfanediylbis(N,N-dimethylethanamine) dihydrochloride, provides a framework for understanding its potential. The presence of a redox-active disulfide bond is a compelling feature that warrants further investigation for applications in biochemical research and pharmaceutical development. However, a substantial amount of foundational research, including detailed biological and toxicological studies, is required to translate this potential into tangible applications. Researchers interested in this chemical scaffold have a wide-open field for novel discoveries.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Clidinium Bromide for GI Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidinium bromide is an anticholinergic agent that exhibits antispasmodic and antisecretory effects on the gastrointestinal (GI) tract.[1][2][3] It functions as a competitive inhibitor of acetylcholine at muscarinic receptors on smooth muscle cells, leading to a reduction in GI motility.[1][2][3] These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological activity of this compound on GI motility: the isolated organ bath assay using guinea pig ileum and a cell-based calcium imaging assay using primary intestinal smooth muscle cells.

Mechanism of Action: this compound in GI Smooth Muscle

This compound, a quaternary ammonium anticholinergic, competitively antagonizes the action of acetylcholine (ACh) at the M3 muscarinic receptors on gastrointestinal smooth muscle cells. This blockade prevents the ACh-induced signaling cascade that leads to muscle contraction, thereby reducing the tone and motility of the intestine.

cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP3 PLC->IP3 Produces SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from Ca Ca²⁺ SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates Clidinium This compound Clidinium->M3R Blocks

Caption: Mechanism of action of this compound.

Assay 1: Isolated Guinea Pig Ileum Organ Bath Assay

This ex vivo assay is a classical pharmacological method to assess the effect of drugs on intestinal smooth muscle contractility.[4] It provides a physiologically relevant model to determine the potency of antispasmodic agents like this compound.

Experimental Workflow

cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Data Acquisition cluster_3 Data Analysis A Sacrifice Guinea Pig B Isolate Ileum Segment A->B C Clean and Section Ileum B->C D Mount Tissue in Organ Bath C->D E Equilibrate in Tyrode's Solution D->E F Apply 0.5g Tension E->F G Generate ACh Concentration-Response Curve F->G H Incubate with this compound G->H I Generate ACh Curve with Clidinium H->I J Record Contractions I->J K Calculate EC50 of ACh J->K L Calculate IC50 of this compound K->L

Caption: Isolated Organ Bath Assay Workflow.

Detailed Protocol

1. Materials and Reagents:

  • Guinea pig (250-350 g)

  • Student Organ Bath apparatus with a 10-20 mL tissue bath

  • Isotonic transducer and data acquisition system

  • Tyrode's physiological salt solution (see table below for composition)

  • Acetylcholine (ACh) stock solution (e.g., 1 mg/mL)

  • This compound stock solution (e.g., 1 mg/mL)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Surgical instruments

Composition of Tyrode's Solution:

ComponentConcentration (g/L)
NaCl8.0
KCl0.2
CaCl₂0.2
MgCl₂·6H₂O0.1
NaH₂PO₄·H₂O0.05
NaHCO₃1.0
Glucose1.0

2. Tissue Preparation:

  • Humanely sacrifice a guinea pig via cervical dislocation.

  • Open the abdominal cavity and locate the ileocecal junction.

  • Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.

  • Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove its contents.

  • Cut the ileum into 2-3 cm segments.

3. Organ Bath Setup and Equilibration:

  • Mount a segment of the ileum in the organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isotonic transducer.

  • Apply a resting tension of 0.5 g to the tissue.[4]

  • Allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.

4. Experimental Procedure:

  • Acetylcholine Concentration-Response Curve (Control):

    • Record a stable baseline of spontaneous contractions.

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.

    • After the maximum contraction is achieved, wash the tissue with fresh Tyrode's solution until it returns to the baseline.

  • Inhibition by this compound:

    • Introduce a fixed concentration of this compound into the organ bath and incubate for a predetermined time (e.g., 15-20 minutes).

    • Repeat the cumulative addition of acetylcholine to generate a new concentration-response curve in the presence of the inhibitor.

    • Repeat this process with several concentrations of this compound.

5. Data Analysis:

  • Measure the amplitude of contraction at each acetylcholine concentration for both the control and this compound-treated tissues.

  • Plot the percentage of maximum contraction against the log concentration of acetylcholine to generate concentration-response curves.

  • Calculate the EC₅₀ (half-maximal effective concentration) of acetylcholine from the control curve.

  • Observe the rightward shift of the acetylcholine concentration-response curve in the presence of this compound, which is characteristic of a competitive antagonist.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) of this compound. This can be determined by plotting the percentage of inhibition of the maximum acetylcholine response against the concentration of this compound.

Data Presentation

Table 1: Effect of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum

This compound (nM)Acetylcholine EC₅₀ (nM)Maximum Contraction (% of Control)Fold Shift in EC₅₀
0 (Control)[Insert experimental value]1001.0
1[Insert experimental value][Insert experimental value][Calculate]
10[Insert experimental value][Insert experimental value][Calculate]
100[Insert experimental value][Insert experimental value][Calculate]

Note: Expected results would show an increase in the acetylcholine EC₅₀ with increasing concentrations of this compound, with minimal change to the maximum contraction, consistent with competitive antagonism. The IC₅₀ can then be calculated from this data. For reference, the pA₂ value for the similar anticholinergic drug atropine in guinea pig ileum is approximately 9.93.[3]

Assay 2: Cell-Based Calcium Imaging Assay

This in vitro assay directly measures the effect of this compound on intracellular calcium mobilization in primary intestinal smooth muscle cells, providing insights into the cellular mechanism of action.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Dye Loading and Treatment cluster_2 Calcium Imaging cluster_3 Data Analysis A Isolate Intestinal Smooth Muscle B Enzymatic Digestion A->B C Isolate Primary Smooth Muscle Cells B->C D Culture Cells on Coverslips C->D E Load Cells with Fura-2 AM D->E F Incubate with this compound E->F G Establish Baseline Fluorescence F->G H Stimulate with Acetylcholine G->H I Record Changes in Fluorescence H->I J Calculate 340/380 nm Ratio I->J K Quantify Intracellular Ca²⁺ J->K L Determine Inhibition by Clidinium K->L

Caption: Calcium Imaging Assay Workflow.

Detailed Protocol

1. Materials and Reagents:

  • Primary intestinal smooth muscle cells isolated from guinea pig

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM (acetoxymethyl ester) fluorescent calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Acetylcholine

  • This compound

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation)

2. Isolation and Culture of Primary Intestinal Smooth Muscle Cells:

  • Aseptically dissect the ileum from a guinea pig and place it in sterile, ice-cold HBSS.

  • Separate the longitudinal muscle layer with the attached myenteric plexus.

  • Mince the tissue into small pieces and subject it to enzymatic digestion (e.g., with collagenase and dispase).

  • Isolate the smooth muscle cells by centrifugation.

  • Plate the isolated cells on collagen-coated glass coverslips and culture in a humidified incubator at 37°C with 5% CO₂.

  • Allow the cells to adhere and grow for 24-48 hours before the experiment.

3. Fura-2 AM Loading:

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Wash the cultured smooth muscle cells with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.

4. Calcium Imaging:

  • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

  • Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • To assess the effect of this compound, perfuse the cells with a solution containing the desired concentration of the drug for a few minutes.

  • Stimulate the cells with acetylcholine (e.g., 10 µM) in the continued presence of this compound.

  • Record the changes in fluorescence intensity over time.

  • As a positive control, stimulate a separate batch of cells with acetylcholine alone.

5. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.

  • Plot the F340/F380 ratio over time to visualize the calcium transients.

  • Quantify the peak increase in the F340/F380 ratio in response to acetylcholine in the presence and absence of this compound.

  • Calculate the percentage of inhibition of the acetylcholine-induced calcium response by this compound.

  • Generate a concentration-response curve for the inhibition by this compound to determine its IC₅₀.

Data Presentation

Table 2: Inhibition of Acetylcholine-Induced Calcium Influx by this compound in Primary Intestinal Smooth Muscle Cells

This compound (nM)Peak F340/F380 Ratio (Arbitrary Units)% Inhibition of ACh Response
0 (ACh alone)[Insert experimental value]0
1[Insert experimental value][Calculate]
10[Insert experimental value][Calculate]
100[Insert experimental value][Calculate]
1000[Insert experimental value][Calculate]

Note: Expected results will demonstrate a dose-dependent decrease in the peak F340/F380 ratio in the presence of this compound, indicating its inhibitory effect on acetylcholine-induced calcium mobilization.

Conclusion

The described in vitro assays provide robust and reproducible methods for characterizing the inhibitory effects of this compound on gastrointestinal motility. The isolated organ bath assay offers a physiologically relevant system to assess the drug's impact on tissue contractility, while the calcium imaging assay provides insights into the underlying cellular mechanisms. Together, these protocols can be valuable tools in the research and development of drugs targeting GI motility disorders.

References

Application Notes and Protocols for Cell-Based Assays Using Clidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidinium bromide is a synthetic quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2] It is reported to be an antagonist of the M1 and M3 acetylcholine receptors.[3][4] This activity leads to a reduction in smooth muscle spasm and gastric acid secretion, making it clinically useful in the treatment of gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome.[1][5]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of this compound and other muscarinic receptor antagonists. The described assays are essential tools for drug discovery and development, enabling the determination of compound affinity, potency, and functional effects on cellular signaling pathways.

Signaling Pathways

This compound primarily exerts its effects by blocking the action of acetylcholine at M1 and M3 muscarinic receptors, which are Gq-protein coupled receptors (GPCRs). Upon agonist binding, these receptors activate a signaling cascade that results in increased intracellular calcium. It is also important to consider the potential for activity at other muscarinic receptor subtypes, such as M2 and M4, which are Gi-protein coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

M1 and M3 Muscarinic Receptor Signaling Pathway (Gq-coupled)

Gq_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1_M3 M1/M3 Receptor Gq Gq Protein (α, β, γ) M1_M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to IP3R->Ca_release Induces ACh Acetylcholine (Agonist) ACh->M1_M3 Binds Clidinium This compound (Antagonist) Clidinium->M1_M3 Blocks

Caption: M1/M3 muscarinic receptor signaling cascade.

M2 and M4 Muscarinic Receptor Signaling Pathway (Gi-coupled)

Gi_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gi Gi Protein (α, β, γ) M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Conversion inhibited PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to ACh Acetylcholine (Agonist) ACh->M2_M4 Binds Clidinium This compound (Antagonist) Clidinium->M2_M4 Blocks

Caption: M2/M4 muscarinic receptor signaling cascade.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Antagonists

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Data not availableData not availableData not availableData not availableData not available
Athis compound0.20 ± 0.030.24 ± 0.030.12 ± 0.010.19 ± 0.020.23 ± 0.02
Tiotropium Bromide0.22 ± 0.020.31 ± 0.030.09 ± 0.010.18 ± 0.010.19 ± 0.02
Ipratropium Bromide3.5 ± 0.32.5 ± 0.21.4 ± 0.13.1 ± 0.33.0 ± 0.2

Table 2: Functional Potency (IC50, nM) of Antagonists in Cell-Based Assays

CompoundAssay TypeCell LineAgonistIC50 (nM)
This compound Calcium MobilizationData not availableAcetylcholineData not available
This compound cAMP InhibitionData not availableForskolinData not available
Otilonium BromideCalcium MobilizationGuinea-Pig ColonMethacholine3700
DarifenacinCalcium MobilizationCHO-K1Carbachol0.9

Experimental Protocols

Herein are detailed protocols for key cell-based assays to characterize muscarinic receptor antagonists like this compound.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

radioligand_workflow prep Prepare cell membranes expressing muscarinic receptors incubate Incubate membranes with radioligand and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine Ki value quantify->analyze

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) in Ham's F-12 medium supplemented with 10% fetal bovine serum.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane suspension.

      • 25 µL of [³H]-N-methylscopolamine ([³H]-NMS) (a radiolabeled muscarinic antagonist) at a final concentration of ~1 nM.

      • 25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

      • For non-specific binding, add a high concentration of a non-labeled antagonist like atropine (1 µM).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Experimental Workflow: Calcium Mobilization Assay

calcium_workflow seed_cells Seed cells expressing M1/M3 receptors in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of this compound load_dye->pre_incubate add_agonist Add a muscarinic agonist (e.g., Acetylcholine) pre_incubate->add_agonist measure_fluorescence Measure fluorescence changes over time using a plate reader add_agonist->measure_fluorescence analyze_data Analyze data to determine IC50 value measure_fluorescence->analyze_data

Caption: Workflow for an intracellular calcium mobilization assay.

Protocol:

  • Cell Culture:

    • Seed Human Embryonic Kidney (HEK-293) or CHO-K1 cells stably expressing human M1 or M3 muscarinic receptors in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Assay Performance:

    • Add 50 µL of assay buffer containing varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to induce a calcium response.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to assess the activity of compounds on Gi-coupled receptors (M2, M4), which inhibit the production of cAMP.

Experimental Workflow: cAMP Accumulation Assay

camp_workflow seed_cells Seed cells expressing M2/M4 receptors in a 96-well plate pre_incubate Pre-incubate cells with varying concentrations of this compound seed_cells->pre_incubate stimulate Stimulate adenylyl cyclase with forskolin and add a muscarinic agonist pre_incubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_camp Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse_cells->detect_camp analyze_data Analyze data to determine IC50 value detect_camp->analyze_data

Caption: Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture:

    • Seed CHO-K1 cells stably expressing human M2 or M4 muscarinic receptors in a 96-well plate.

    • Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Assay Performance:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound and incubate for 15-30 minutes.

    • Add a muscarinic agonist (e.g., acetylcholine) followed immediately by forskolin (an adenylyl cyclase activator).

    • Incubate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Add the detection reagents to the lysate.

    • Incubate as required by the kit.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the samples to cAMP concentrations using the standard curve.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

References

Application Notes and Protocols for Clidinium Bromide in the Context of Irritable Bowel Syndrome (IBS) Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Animal models are crucial for understanding the pathophysiology of IBS and for the preclinical evaluation of novel therapeutic agents. Clidinium bromide is an anticholinergic agent that functions as a muscarinic antagonist.[1] It is used clinically, often in combination with chlordiazepoxide, to alleviate symptoms of cramping and abdominal pain by reducing stomach acid and intestinal motility.[1][2] This document provides an overview of the mechanism of action of this compound, a summary of common animal models of IBS, and available preclinical data for this compound.

Mechanism of Action of this compound

This compound exerts its effects by competitively inhibiting muscarinic acetylcholine receptors on smooth muscle cells and secretory glands.[1] This antagonism of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, leads to a reduction in smooth muscle contraction and secretions in the gastrointestinal tract.[3][4] The M3 muscarinic receptor is thought to be the primary target for mediating smooth muscle contraction in the gut.[1][5] By blocking these receptors, this compound effectively reduces the intensity and frequency of intestinal spasms, a key contributor to abdominal pain in IBS.

dot

cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds to PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Clidinium This compound Clidinium->M3 Blocks

Caption: Signaling pathway of this compound's anticholinergic action.

Common Animal Models of Irritable Bowel Syndrome

While specific studies detailing the use of this compound in established IBS animal models are limited in the available literature, several well-validated models are used to induce IBS-like symptoms in rodents. These models are essential for studying the underlying mechanisms of IBS and for screening potential therapeutic compounds.

  • Stress-Induced Models: Chronic or acute stress is a significant factor in the exacerbation of IBS symptoms.

    • Water Avoidance Stress (WAS): This model involves placing a rodent on a small platform in a container of water for a period, inducing psychological stress without direct physical harm. This stressor can lead to visceral hypersensitivity, altered gut motility, and increased anxiety-like behaviors, all of which are hallmarks of IBS.

    • Maternal Separation: Pups are separated from their mothers for several hours a day during their early life. This early life stressor can lead to long-lasting changes in the brain-gut axis, resulting in visceral hypersensitivity in adulthood.

  • Post-Inflammatory Models: A subset of IBS cases, known as post-infectious IBS (PI-IBS), develops after an episode of gastroenteritis. These models mimic this clinical scenario.

    • Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: A low dose of TNBS is administered rectally to induce a transient inflammatory response in the colon. After the inflammation subsides, animals often exhibit chronic visceral hypersensitivity.

Preclinical Data for this compound

The following data on the preclinical pharmacology of this compound is derived from the prescribing information for Librax®, a combination product containing chlordiazepoxide and this compound.

SpeciesRoute of AdministrationDosageObserved EffectCitation
MiceOralNot SpecifiedEffective antisialagogue (prevents pilocarpine-induced salivation)[6]
RatsOral0.1 to 0.25 mg/kgReduction in spontaneous intestinal motility[6]
DogsOral0.1 to 0.25 mg/kgReduction in spontaneous intestinal motility[6]
RatsOral2.5 and 10 mg/kg dailyNo untoward effects on fertilization or gestation in reproduction studies[7]

Experimental Protocols

Due to the lack of specific published studies on the use of this compound in IBS animal models, the following protocol is a generalized workflow for evaluating a therapeutic agent in a stress-induced model of visceral hypersensitivity. This can be adapted for a hypothetical study of this compound.

Objective: To assess the efficacy of this compound in reducing visceral hypersensitivity in a rat model of water avoidance stress.

Materials:

  • Male Wistar rats (200-250g)

  • Water avoidance stress apparatus

  • Colorectal distension (CRD) system with a pressure transducer

  • Electromyography (EMG) recording equipment

  • This compound

  • Vehicle (e.g., saline)

Protocol:

  • Animal Acclimation: House rats in a controlled environment for at least one week before the experiment.

  • Induction of IBS Model (Water Avoidance Stress):

    • Place rats on a small platform (8 x 8 cm) in the center of a plastic container (50 x 30 x 30 cm) filled with water (25°C) to a level 1 cm below the platform.

    • Expose rats to this stressor for 1 hour daily for 10 consecutive days.

    • A control group of rats should be handled similarly but without exposure to the water stress.

  • Drug Administration:

    • Following the stress period, randomly assign stressed and control rats to receive either vehicle or this compound at a predetermined dose (e.g., 0.25 mg/kg, orally).

    • Administer the treatment for a specified duration (e.g., 7 days).

  • Assessment of Visceral Hypersensitivity (Colorectal Distension):

    • On the final day of treatment, assess visceral sensitivity using the CRD procedure.

    • Insert a lubricated balloon catheter into the descending colon.

    • Record abdominal muscle contractions (visceromotor response) via EMG electrodes in response to graded pressures of balloon distension (e.g., 20, 40, 60, 80 mmHg).

  • Data Analysis:

    • Quantify the EMG signal as the area under the curve (AUC) during each distension period.

    • Compare the visceromotor responses between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

dot

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Acclimation Animal Acclimation Stress Water Avoidance Stress (10 days) Acclimation->Stress Control Control Group (Handling only) Acclimation->Control Group_S_V Stressed + Vehicle Stress->Group_S_V Group_S_C Stressed + this compound Stress->Group_S_C Group_C_V Control + Vehicle Control->Group_C_V CRD Colorectal Distension (CRD) Group_S_V->CRD Group_S_C->CRD Group_C_V->CRD EMG EMG Recording CRD->EMG Analysis Data Analysis EMG->Analysis

Caption: General experimental workflow for testing a compound in an IBS model.

Conclusion

References

Application Notes and Protocols for Electrophysiology Studies with Clidinium Bromide on Isolated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidinium bromide is a synthetic anticholinergic agent, specifically a muscarinic receptor antagonist, with a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract.[1][2] It is commonly used in combination with chlordiazepoxide to manage conditions such as peptic ulcer disease and irritable bowel syndrome (IBS).[3][4][5] The primary mechanism of action of this compound is the inhibition of muscarinic acetylcholine receptors (mAChRs), primarily the M2 and M3 subtypes, on smooth muscle cells and secretory glands.[6][7] This action leads to a reduction in smooth muscle contractility and gastrointestinal secretions.

Despite its clinical use, there is a notable scarcity of publicly available in-vitro electrophysiological data specifically for this compound on isolated tissues. The following application notes and protocols are therefore based on the known pharmacology of this compound as a muscarinic antagonist and on established electrophysiological techniques for studying the effects of such agents on isolated gastrointestinal tissues. The quantitative data presented is derived from a clinical study on colonic myoelectrical activity.

Data Presentation

The following table summarizes the in-vivo electrophysiological effects of this compound on human colonic myoelectrical activity. It is important to note that these findings are from a study conducted in human subjects with irritable bowel syndrome and not from isolated tissue preparations.[1][8]

ParameterTissue/SubjectThis compound Concentration/DoseObserved EffectReference
Colonic Slow Wave FrequencyHuman Colon (in vivo)Single oral doseNo significant effect on basal frequency.[1][8]
Basal Colonic Spike and Motor ActivityHuman Colon (in vivo)Single oral doseNo significant effect on basal activity.[1][8]
Postprandial Colonic Spike and Motor ResponseHuman Colon (in vivo)Single oral doseReduced the prolonged postprandial increase in spike and motor activity.[1][8]
Postprandial Colonic Contractions at 3 cycles/minHuman Colon (in vivo)Single oral doseReduced the postprandial increase in contractions.[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the acetylcholine-mediated contraction of gastrointestinal smooth muscle. The following diagram illustrates the antagonistic action of this compound at the muscarinic receptor.

G Acetylcholine Signaling and this compound Blockade in GI Smooth Muscle cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell cluster_3 M3 Receptor Pathway cluster_4 M2 Receptor Pathway ACh_vesicle Acetylcholine (ACh) Vesicle Nerve_terminal Nerve Terminal ACh_vesicle->Nerve_terminal Release ACh ACh Nerve_terminal->ACh M3R M3 Muscarinic Receptor ACh->M3R binds M2R M2 Muscarinic Receptor ACh->M2R binds Gq Gq/11 M3R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Gi Gi/o M2R->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Contraction reduces inhibition of Clidinium Clidinium Bromide Clidinium->M3R blocks Clidinium->M2R blocks

Caption: Acetylcholine signaling and its blockade by this compound.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are representative methodologies for studying the electrophysiological effects of a muscarinic antagonist on isolated intestinal smooth muscle.

Protocol 1: Isolated Tissue Organ Bath Electrophysiology

This protocol describes the use of an organ bath to record extracellular electrical activity from a segment of isolated intestine.

1. Tissue Preparation:

  • A male guinea pig (250-350 g) is euthanized by cervical dislocation followed by exsanguination, in accordance with institutional animal care and use committee guidelines.

  • The abdominal cavity is opened, and a 5-7 cm segment of the terminal ileum is excised and immediately placed in Krebs-Ringer bicarbonate (KRB) solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

  • The KRB solution composition is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

  • The intestinal segment is gently flushed to remove its contents and the mesentery is carefully removed.

2. Electrophysiological Recording:

  • The prepared ileal segment is mounted in a 10 ml organ bath containing KRB solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • One end of the tissue is fixed to a glass rod, and the other end is connected to an isometric force transducer.

  • For electrical recordings, a suction electrode is gently applied to the serosal surface of the tissue.

  • The signal from the suction electrode is amplified and filtered (e.g., bandpass 0.1-100 Hz) and digitized for computer analysis.

  • The tissue is allowed to equilibrate for at least 60 minutes, during which the KRB solution is changed every 15 minutes.

3. Application of this compound:

  • After a stable baseline of spontaneous electrical activity (slow waves and action potentials) is recorded for at least 20 minutes, this compound is added to the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).

  • Each concentration is allowed to equilibrate for 10-15 minutes before the next concentration is added.

  • To assess the antagonistic effect, a muscarinic agonist such as carbachol can be added before and after the application of this compound.

4. Data Analysis:

  • The frequency and amplitude of slow waves and the frequency of action potentials are analyzed before and after the application of this compound.

  • Concentration-response curves can be generated to determine the IC₅₀ of this compound for the inhibition of spontaneous or agonist-induced electrical activity.

Experimental Workflow Diagram:

G Isolated Tissue Electrophysiology Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min) mounting->equilibration baseline Record Baseline Electrical Activity (20 min) equilibration->baseline drug_app Cumulative Application of this compound baseline->drug_app recording Record Electrical Activity at Each Concentration drug_app->recording data_analysis Data Analysis (Frequency, Amplitude, IC₅₀) drug_app->data_analysis All Concentrations Tested recording->drug_app Next Concentration end End data_analysis->end

Caption: Workflow for isolated tissue electrophysiology experiment.

Protocol 2: Whole-Cell Patch-Clamp of Isolated Smooth Muscle Cells

This protocol describes a representative method for recording ion channel currents from single smooth muscle cells.

1. Cell Isolation:

  • A segment of mouse or rabbit intestine is dissected and placed in a Ca²⁺-free Hanks' solution.

  • The tissue is minced and incubated in a dissociation medium containing enzymes such as collagenase and papain at 37°C for a specified time (e.g., 20-30 minutes).

  • The digested tissue is then gently triturated with a series of fire-polished Pasteur pipettes of decreasing tip diameter to release single smooth muscle cells.

  • The cell suspension is centrifuged, and the pellet is resuspended in a low-Ca²⁺ storage solution.

2. Patch-Clamp Recording:

  • An aliquot of the cell suspension is placed in a recording chamber on the stage of an inverted microscope.

  • The chamber is perfused with an external solution, for example, containing (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

  • The internal solution for recording cation currents may contain (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and 3 Mg-ATP, adjusted to pH 7.2.

  • Whole-cell configuration is achieved by forming a gigaohm seal between the pipette and the cell membrane, followed by a brief application of negative pressure to rupture the membrane patch.

  • Voltage-clamp protocols are used to study specific ion currents. For example, to study L-type Ca²⁺ currents, the cell can be held at a holding potential of -80 mV and depolarized with voltage steps.

3. Application of this compound:

  • This compound is applied to the bath via the perfusion system at various concentrations.

  • The effect of this compound on baseline currents and on currents elicited by a muscarinic agonist can be investigated.

4. Data Analysis:

  • The amplitude and kinetics of the recorded ion currents are analyzed before and after drug application.

  • This allows for the characterization of the inhibitory effect of this compound on specific ion channels.

Conclusion

The provided application notes and protocols offer a framework for the electrophysiological investigation of this compound's effects on isolated tissues. While specific in-vitro data for this compound is limited, the generalized protocols, based on its known mechanism as a muscarinic antagonist, provide a solid foundation for researchers to design and execute experiments to further elucidate its cellular and ionic mechanisms of action. The in-vivo data, although not from isolated tissues, offers valuable insight into the physiological consequences of this compound's effects on gastrointestinal myoelectrical activity.

References

Application Note & Protocol: HPLC Quantification of Clidinium Bromide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantification of clidinium bromide in biological samples, such as plasma, serum, and urine, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is an anticholinergic drug used to treat gastrointestinal disorders.[1] Monitoring its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. This application note outlines protocols for sample preparation and chromatographic analysis, along with typical method validation parameters derived from published studies on pharmaceutical formulations.

Introduction

This compound, a quaternary ammonium compound, is effective in treating peptic ulcers and irritable bowel syndrome by reducing stomach acid and intestinal motility.[1] Accurate and reliable quantification of this compound in biological matrices is essential for drug development and clinical research. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and accessible analytical technique for this purpose. This document presents a comprehensive guide for researchers, scientists, and drug development professionals to establish an HPLC method for this compound quantification in biological samples.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Internal Standard (e.g., Almotriptan)[2][3]

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Ammonium Acetate

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Deionized Water

  • Human Plasma/Serum/Urine (Drug-free)

  • Protein Precipitation Agent (e.g., Acetonitrile or Methanol)[4]

  • Liquid-Liquid Extraction Solvents (e.g., Chloroform)[2]

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode)[1]

Sample Preparation

The selection of a sample preparation method is critical for removing interferences from the biological matrix and concentrating the analyte. Below are suggested protocols for plasma/serum and urine.

2.2.1. Plasma/Serum - Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[4][5][6]

  • To 200 µL of plasma or serum sample in a microcentrifuge tube, add 600 µL of cold acetonitrile (1:3 v/v).

  • Add the internal standard solution.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion into the HPLC system.

2.2.2. Urine - Liquid-Liquid Extraction (LLE)

This protocol is adapted from an ion-pair extraction method.[2]

  • To 1 mL of urine sample in a centrifuge tube, add the internal standard.

  • Adjust the pH of the sample to approximately 3.0 using a suitable buffer (e.g., citrate buffer).[2]

  • Add 3 mL of an appropriate organic solvent (e.g., chloroform).

  • Vortex for 2 minutes to facilitate the extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

2.2.3. Urine - Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to LLE.[1]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 1 mL of urine, add the internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Dry the cartridge under a vacuum for 5 minutes.

  • Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are based on published methods for the analysis of this compound in pharmaceutical dosage forms and can be adapted for biological samples.[2][7][8][9][10]

ParameterCondition 1[2][3]Condition 2[7][8][9][10]
HPLC System A standard HPLC system with a UV-Vis detectorA standard HPLC system with a UV-Vis detector
Column Nucleodur C8 (250 x 4.6 mm, 5 µm)Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Methanol : 0.1M Ammonium Acetate (30:40:30, v/v/v)0.05M Potassium Dihydrogen Phosphate Buffer (pH 4.0 adjusted with orthophosphoric acid) : Methanol : Acetonitrile (40:40:20, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL20 µL
Column Temperature Ambient (e.g., 25°C)Ambient
Detection UV at 218 nmUV at 220 nm
Internal Standard AlmotriptanNot specified in the primary reference, but a suitable IS should be used.
Retention Time (CDB) Approximately 4.4 minNot explicitly stated, but expected to be well-resolved.

Data Presentation

The following table summarizes the quantitative data from a validated HPLC method for this compound in pharmaceutical formulations. This data serves as a reference for the validation of a method for biological samples.

ParameterThis compound (CDB)[2][3]
Linearity Range (µg/mL) 2.5 - 300.0
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.088
Limit of Quantification (LOQ) (µg/mL) 0.294
Accuracy (% Recovery) 100.40 - 103.38
Precision (% RSD) < 2.0

Visualization of Workflows

G cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Quantification BiologicalSample Biological Sample (Plasma, Serum, or Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (Protein Precipitation, LLE, or SPE) AddIS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation to Dryness Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (C8 or C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental Workflow for HPLC Quantification of this compound.

G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability

Caption: Key Parameters for HPLC Method Validation.

References

Application Note: Development and Validation of a UV Spectrophotometric Method for the Analysis of Clidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidinium bromide is an anticholinergic agent used in the treatment of gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome.[1][2] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. This application note details a simple, cost-effective, and accurate UV spectrophotometric method for the determination of this compound. The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]

Chemical and Physical Properties of this compound:

PropertyValue
Molecular FormulaC22H26BrNO3[1]
Molecular Weight432.35 g/mol [1]
SolubilitySoluble in water and alcohol; slightly soluble in DMSO and methanol.[3][8][9]
Chemical Structure(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate bromide[1]

Experimental Protocols

Instrumentation

A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.

Reagents and Materials
  • This compound Reference Standard

  • Methanol (AR Grade)

  • Distilled Water

Preparation of Standard Stock Solution

Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute up to the mark with a mixture of methanol and distilled water (10:90 v/v) to obtain a concentration of 100 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)

A working standard solution of 10 µg/mL is prepared by diluting the stock solution with the methanol:water (10:90 v/v) solvent system. The solution is then scanned in the UV region (200-400 nm) against a blank of the same solvent mixture to determine the wavelength of maximum absorbance (λmax). Based on existing literature for simultaneous analysis, a potential λmax is around 245 nm.[10][11][12]

Preparation of Calibration Curve

From the standard stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL. Measure the absorbance of each solution at the determined λmax. Plot a graph of absorbance versus concentration to obtain the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[3][4][6][7][13]

Linearity and Range

The linearity of the method was established by analyzing five concentrations of this compound ranging from 20-120 µg/mL.[10][11] The calibration curve was plotted and the correlation coefficient (r²) was determined. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of the standard drug was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate measurements of a single concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days to assess the inter-day precision. The precision is expressed as the relative standard deviation (%RSD).

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients. This can be demonstrated by comparing the UV spectrum of the analyte in the sample with that of the reference standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Absorbance (AU)
20[Insert Data]
40[Insert Data]
60[Insert Data]
80[Insert Data]
100[Insert Data]
120[Insert Data]
Correlation Coefficient (r²) [Insert Value > 0.999]

Table 2: Accuracy (Recovery) Study Results

Spike Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80[Insert Data][Insert Data][Insert Data]rowspan="3">[Insert Value]
100[Insert Data][Insert Data][Insert Data]
120[Insert Data][Insert Data][Insert Data]

Table 3: Precision Study Results

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)
[Insert Concentration][Insert Value < 2%][Insert Value < 2%]

Table 4: LOD and LOQ Values

ParameterValue (µg/mL)
Limit of Detection (LOD) [Insert Calculated Value]
Limit of Quantitation (LOQ) [Insert Calculated Value]

Experimental Workflow Diagram

UV_Spectrophotometric_Method_Workflow start Start prep_reagents Reagent Preparation (Methanol, Distilled Water) start->prep_reagents prep_stock Standard Stock Solution Preparation (100 µg/mL this compound) prep_reagents->prep_stock det_lambda_max Determination of λmax (Scan 200-400 nm) prep_stock->det_lambda_max prep_calib Preparation of Calibration Standards (5-30 µg/mL) prep_stock->prep_calib measure_abs Measure Absorbance at λmax det_lambda_max->measure_abs prep_calib->measure_abs plot_calib Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_calib validate Method Validation (ICH Q2) plot_calib->validate linearity Linearity & Range validate->linearity accuracy Accuracy (Recovery) validate->accuracy precision Precision (Intra- & Inter-day) validate->precision specificity Specificity validate->specificity lod_loq LOD & LOQ validate->lod_loq analysis Sample Analysis end End

Caption: Workflow for the development and validation of a UV spectrophotometric method for this compound analysis.

Conclusion

The developed UV spectrophotometric method is simple, rapid, accurate, and precise for the determination of this compound in bulk form. The validation parameters were all within the acceptable limits as per the ICH guidelines. This method can be effectively used for the routine quality control analysis of this compound.

References

Application Notes and Protocols for Preparing Clidinium Bromide Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clidinium bromide is a synthetic anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Specifically, it exhibits a high affinity for the M3 subtype of muscarinic receptors.[2] This antagonism blocks the action of acetylcholine, a neurotransmitter involved in various physiological processes, including smooth muscle contraction and gland secretion.[2] In a research context, this compound is a valuable tool for investigating the role of muscarinic receptor signaling in various cellular processes. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in in vitro cell culture experiments.

Quantitative Data Summary

For reproducible and accurate experimental results, precise preparation of this compound solutions is critical. The following table summarizes key quantitative data for the preparation of stock and working solutions.

ParameterValueNotes
Molecular Weight 432.35 g/mol
Solubility
Dimethyl Sulfoxide (DMSO)≥ 86 mg/mLUse anhydrous, cell culture grade DMSO.[3]
Methanol~200 mg/mLUse anhydrous, analytical grade methanol.[4]
WaterSoluble
Recommended Stock Solution Concentration 10 mM - 100 mMA 1000x or higher stock concentration is recommended to minimize the final concentration of the solvent in the cell culture medium.
Recommended Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)DMSO is a common solvent for preparing stock solutions of water-insoluble or poorly soluble compounds for cell culture applications.[5]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.[4]
Sterilization Method Syringe filtration with a 0.22 µm sterile filterUse a filter membrane compatible with the chosen solvent (e.g., PTFE or nylon for DMSO).[1][6]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile, disposable syringes

  • Sterile, 0.22 µm syringe filters (PTFE or nylon membrane for DMSO)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO.

  • Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out 43.24 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed this compound powder into a sterile 1.5 mL or 2 mL microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Vortexing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon) to the syringe.[1][6] Filter-sterilize the solution into a new, sterile microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, DNase/RNase-free microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol for Preparing Working Solutions
  • Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in sterile cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of cell culture medium).

  • Final Solvent Concentration: It is critical to ensure that the final concentration of the solvent (DMSO) in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[7] A vehicle control (medium containing the same final concentration of DMSO without the drug) should always be included in experiments.

Visualization of Signaling Pathways and Experimental Workflow

This compound as a Muscarinic M3 Receptor Antagonist

This compound functions by blocking the binding of acetylcholine (ACh) to the muscarinic M3 receptor, a G-protein coupled receptor (GPCR). The M3 receptor primarily signals through the Gq alpha subunit.[2] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] By antagonizing this receptor, this compound inhibits these downstream signaling events.

Clidinium_Bromide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Binds Clidinium_Bromide This compound Clidinium_Bromide->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution (e.g., 100 mM in DMSO) Filter_Sterilize Filter Sterilize Stock Solution (0.22 µm filter) Prepare_Stock->Filter_Sterilize Aliquot_Store Aliquot and Store at -20°C or -80°C Filter_Sterilize->Aliquot_Store Prepare_Working Prepare Working Solutions (Dilute Stock in Media) Aliquot_Store->Prepare_Working Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Prepare_Working Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cell-Based Assay (e.g., Cytotoxicity, Functional Assay) Incubate->Assay Data_Acquisition Acquire Data (e.g., Plate Reader, Microscopy) Assay->Data_Acquisition Analyze_Results Analyze and Interpret Results Data_Acquisition->Analyze_Results

References

Application Notes: Utilizing Clidinium Bromide in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of clidinium bromide, a muscarinic acetylcholine receptor antagonist, in competitive binding assays. This document outlines the mechanism of action, protocols for in vitro assays, and data presentation guidelines to facilitate research into muscarinic receptor pharmacology and drug discovery.

Introduction

This compound is a synthetic quaternary ammonium anticholinergic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors, with a notable selectivity for the M3 receptor subtype, although it also exhibits activity at M1 receptors.[2][3] By blocking the action of acetylcholine, this compound leads to a reduction in smooth muscle contraction and glandular secretions.[4][5] This mechanism of action underlies its clinical use, often in combination with the benzodiazepine chlordiazepoxide, for the treatment of gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome.[1]

Competitive binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a specific receptor.[6] In the context of this compound, these assays are employed to quantify its binding affinity (typically expressed as the inhibition constant, Ki) for various muscarinic receptor subtypes. This is achieved by measuring the ability of this compound to displace a radiolabeled ligand that has a known high affinity for the receptor of interest.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine to muscarinic receptors.[7] The M1 and M3 receptor subtypes, the primary targets of this compound, are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.

M1 Muscarinic Receptor Signaling: M1 receptors are predominantly coupled to Gq/11 G-proteins.[8] Agonist binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.[8]

M3 Muscarinic Receptor Signaling: Similar to M1 receptors, M3 receptors are also coupled to Gq G-proteins.[4] The activation of the Gq-PLC-IP3/DAG pathway by acetylcholine at M3 receptors typically results in smooth muscle contraction and increased glandular secretion.[3][5] By competitively antagonizing this interaction, this compound inhibits these downstream effects.

Below are diagrams illustrating the signaling pathways of the M1 and M3 muscarinic receptors.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response ACh Acetylcholine ACh->M1 Binds Clidinium This compound Clidinium->M1 Blocks

M1 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq_M3 Gq Protein M3->Gq_M3 Activates PLC_M3 Phospholipase C (PLC) Gq_M3->PLC_M3 Activates PIP2_M3 PIP2 PLC_M3->PIP2_M3 Hydrolyzes IP3_M3 IP3 PIP2_M3->IP3_M3 DAG_M3 DAG PIP2_M3->DAG_M3 ER_M3 Endoplasmic Reticulum IP3_M3->ER_M3 Binds to IP3 Receptor PKC_M3 Protein Kinase C (PKC) DAG_M3->PKC_M3 Activates Ca2_M3 Ca²⁺ ER_M3->Ca2_M3 Releases Response_M3 Cellular Response (e.g., Smooth Muscle Contraction) Ca2_M3->Response_M3 PKC_M3->Response_M3 ACh_M3 Acetylcholine ACh_M3->M3 Binds Clidinium_M3 This compound Clidinium_M3->M3 Blocks

M3 Muscarinic Receptor Signaling Pathway

Quantitative Data

CompoundReceptor SubtypeKi (nM)pKiReference
Athis compoundM10.110.0[7]
M20.149.85[7]
M30.149.85[7]
M40.219.68[7]
M50.169.80[7]
AtropineM11.09.0
M22.08.7
M31.09.0
Ipratropium BromideM12.98.54
M22.08.70
M31.78.77
Tiotropium BromideM10.110.0[7]
M20.39.52[7]
M30.0710.15[7]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for muscarinic receptors. This protocol is adapted from established methods for other muscarinic antagonists and can be optimized for specific experimental conditions.

Materials and Reagents
  • Receptor Source: Cell membranes from cell lines stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: A tritiated muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: this compound.

  • Reference Compound: A well-characterized muscarinic antagonist (e.g., Atropine or Ipratropium).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding (NSB) Agent: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Cell harvester and scintillation counter.

Experimental Workflow Diagram

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare serial dilutions of This compound A2 Add this compound dilutions (or buffer for Total Binding, or NSB agent for Non-specific Binding) P1->A2 P2 Prepare receptor membrane suspension A4 Add Receptor Membranes to initiate reaction P2->A4 P3 Prepare radioligand solution A3 Add Radioligand P3->A3 A1 Add Assay Buffer A1->A2 A2->A3 A3->A4 I1 Incubate to reach equilibrium (e.g., 60-120 min at room temp.) A4->I1 S1 Rapidly filter through glass fiber filters I1->S1 S2 Wash filters with ice-cold Wash Buffer S1->S2 D1 Dry filters and add scintillation cocktail S2->D1 D2 Count radioactivity (CPM/DPM) D1->D2 D3 Data Analysis: Calculate IC50 and Ki D2->D3

Competitive Binding Assay Workflow
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Thaw the receptor membrane preparation on ice and resuspend in ice-cold Assay Buffer to the desired protein concentration (to be optimized for each receptor subtype).

    • Dilute the radioligand stock in Assay Buffer to a working concentration, typically close to its Kd value for the receptor.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding (TB): Assay Buffer, radioligand, and receptor membranes.

      • Non-specific Binding (NSB): NSB agent, radioligand, and receptor membranes.

      • Competition: Serial dilutions of this compound, radioligand, and receptor membranes.

    • The final assay volume is typically 200-250 µL. The order of addition should be consistent, with the addition of the receptor membrane preparation initiating the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes). Incubation times should be determined empirically.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters, place them in scintillation vials, and add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

By following these protocols, researchers can accurately determine the binding affinity of this compound for muscarinic receptor subtypes, providing valuable insights into its pharmacological profile and aiding in the development of novel therapeutics.

References

Application Note: Sensitive and Robust Quantification of Clidinium Bromide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clidinium bromide is an antimuscarinic agent used in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[1][2] It functions by decreasing gastrointestinal motility.[1] Given its therapeutic importance and the low concentrations expected in biological matrices, a highly sensitive and selective analytical method is crucial for pharmacokinetic studies and clinical monitoring. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive detection and quantification of this compound in human plasma.

Quantitative Data Summary

The described LC-MS/MS method demonstrates excellent sensitivity and a wide dynamic range, suitable for pharmacokinetic evaluations.[3] The key quantitative performance parameters are summarized in the table below.

ParameterResultReference
Lower Limit of Quantification (LLOQ)5.0 pg/mL[3]
Linearity Range5.0 - 3,004.7 pg/mL[3]
Precision (%RSD)Within 15%[3]
Accuracy85-115% of nominal values[3]
Recovery> 90%[3]
Internal StandardClidinium-d3 or Clidinium D5[1][3]

Experimental Workflow

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (150 µL) add_is Spike with Internal Standard (Clidinium-d5) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute reconstitute Reconstitution in 1000 µL Solution elute->reconstitute lc_injection Inject 5 µL onto UHPLC System reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (SRM Mode) chromatography->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Pharmacokinetic Analysis quantification->reporting

Caption: Workflow for this compound Quantification.

Experimental Protocols

This protocol is synthesized from established methods for the analysis of this compound in human plasma.[1][3]

Materials and Reagents
  • This compound reference standard

  • Clidinium-d5 (or Clidinium-d3) as internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate

  • Human plasma (filtered)

  • Solid-phase extraction (SPE) cartridges

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound by dissolving the reference standard in an appropriate solvent like methanol.[1] Similarly, prepare a stock solution for the internal standard.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create working standards for calibration curves and quality control (QC) samples.[1]

  • Spiked Samples: In separate tubes, spike blank human plasma with the appropriate working standard solutions to generate calibration curve standards and QC samples at various concentrations.[1]

  • Sample Processing:

    • To a 150 µL aliquot of each plasma sample (unknowns, calibration standards, and QCs), add the internal standard.[1]

    • Perform solid-phase extraction (SPE) for sample cleanup.[3]

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute the residue in 1000 µL of the reconstitution solution (typically the initial mobile phase composition).[1]

Liquid Chromatography
  • System: A UHPLC system such as the Thermo Scientific Vanquish is suitable.[1]

  • Column: A reversed-phase column, for example, a Kinetex XB-C18 (150 x 4.6 mm, 5 µm), provides good separation.[3]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is effective.[3][4]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[5]

  • Injection Volume: 5 µL of the reconstituted sample is injected.[1]

  • Run Time: A short run time of approximately 5 minutes can be achieved with gradient elution.[1]

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer, such as the Thermo Scientific TSQ Altis, is recommended for its high sensitivity and selectivity.[1]

  • Ionization: Heated Electrospray Ionization (H-ESI) in positive ion mode is used.[3]

  • Detection Mode: Selected Reaction Monitoring (SRM) is employed for quantification.[1]

  • SRM Transitions:

    • Clidinium: m/z 352.1 → 142.1[3]

    • Clidinium-d5 (IS): m/z 357.2 → 142.2[3]

Signaling Pathway/Logical Relationship Diagram

SRM_Detection_Logic cluster_ms Mass Spectrometer cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) cluster_detector Detector precursor_ion Precursor Ion Selection (Clidinium: m/z 352.1) fragmentation Collision-Induced Dissociation (CID) precursor_ion->fragmentation product_ion Product Ion Selection (m/z 142.1) fragmentation->product_ion detection Signal Detection & Quantification product_ion->detection

Caption: Logic of SRM for Clidinium Detection.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and robust approach for the quantification of this compound in human plasma.[1][3] The low LLOQ and excellent accuracy and precision make it well-suited for pharmacokinetic and bioequivalence studies, supporting the development of new formulations and ensuring therapeutic efficacy.[1][3]

References

Application Notes: Clidinium Bromide in Secretory Gland Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory glands, including salivary, gastric, and lacrimal glands, are critical for physiological functions ranging from digestion to mucosal protection. The secretion process is predominantly regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). Clidinium bromide is a synthetic quaternary ammonium antimuscarinic agent that serves as a valuable pharmacological tool for studying these processes.[1] By competitively antagonizing muscarinic acetylcholine receptors, it allows for the controlled inhibition of glandular secretion, making it ideal for investigating cholinergic signaling pathways and for the preclinical assessment of drugs targeting secretory functions.[1][2][3]

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of acetylcholine at postganglionic parasympathetic neuroeffector sites.[1] It is reported to be a selective antagonist of M3 muscarinic acetylcholine receptors, which are the primary subtype expressed on exocrine gland cells responsible for stimulating secretion.[2]

The canonical signaling pathway for M3 receptor-mediated secretion involves the following steps:

  • Acetylcholine (ACh) binds to the M3 muscarinic receptor on the glandular acinar cell.

  • The receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein.

  • Activated Gq/11 stimulates the enzyme Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • The subsequent rise in cytosolic Ca2+ concentration initiates the fusion of secretory vesicles with the cell membrane, leading to the exocytosis of water, electrolytes, and proteins.

This compound acts at the initial step, preventing ACh from binding to the M3 receptor, thereby inhibiting the entire downstream signaling cascade and blocking secretion.

GpcrSignal cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Secretion Glandular Secretion Ca_Release->Secretion Stimulates ACh Acetylcholine (ACh) ACh->M3R Binds Clidinium This compound Clidinium->M3R Inhibits Gq->PLC Activates

Caption: Cholinergic signaling pathway for glandular secretion and its inhibition by this compound.
Quantitative Data on Muscarinic Receptor Antagonists

CompoundReceptor SubtypeParameterValue (nM)Species
Athis compound M3Ki0.14Human
M2Ki0.14Human
M1Ki0.10Human
Ipratropium Bromide M3IC501.7N/A
M2IC502.0N/A
M1IC502.9N/A
Atropine Muscarinic (non-selective)---
Lidocaine (non-specific) M3IC50370Rat
M1IC5018Rat

Table References: Aclidinium & Ipratropium[4], Lidocaine[5][6]. Note: Athis compound is a distinct compound from this compound.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Pilocarpine-Induced Salivation in Rodents

This protocol provides a method to assess the antisecretory activity of this compound in an animal model. Salivation is induced by the muscarinic agonist pilocarpine and inhibited by pre-treatment with this compound.

Materials:

  • This compound

  • Pilocarpine hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Small, pre-weighed cotton balls or absorbent pads

  • Microcentrifuge tubes

  • Precision scale

Procedure:

  • Animal Preparation: Acclimatize adult mice (e.g., ICR strain) or rats (e.g., Wistar) for at least one week. House them with free access to food and water. On the day of the experiment, withhold food for 2-4 hours.

  • Drug Preparation:

    • Dissolve this compound in sterile saline to the desired stock concentrations for dose-response analysis.

    • Prepare a fresh solution of pilocarpine in sterile saline (e.g., 0.5 mg/mL).[7][8]

  • Antagonist Administration:

    • Weigh each animal to calculate the precise dose.

    • Administer the calculated dose of this compound (or vehicle control - saline) via intraperitoneal (IP) or subcutaneous (SC) injection. A typical pre-treatment time is 30 minutes.

  • Anesthesia: 15 minutes after this compound administration, anesthetize the animal. Ensure a stable plane of anesthesia is achieved where the animal is unresponsive to toe-pinch.

  • Saliva Collection (Baseline): Gently open the animal's mouth and carefully place a pre-weighed cotton ball under the tongue for a defined period (e.g., 2 minutes) to collect any baseline saliva. Remove and place in a sealed microcentrifuge tube.

  • Stimulation of Salivation: Administer pilocarpine via IP injection (e.g., 0.5 mg/kg for mice).[8]

  • Saliva Collection (Stimulated):

    • Immediately after pilocarpine injection, begin the collection.

    • Position the animal on its side with its head angled slightly downwards to prevent choking and facilitate saliva flow.

    • Use fresh, pre-weighed cotton balls to absorb saliva from the oral cavity, replacing them at regular intervals (e.g., every 5 minutes for a total of 20-30 minutes). Place each used cotton ball into a separate, labeled microcentrifuge tube.

  • Quantification:

    • Weigh each tube containing a saliva-soaked cotton ball.

    • Calculate the mass of collected saliva by subtracting the initial weight of the cotton ball and the tube. (Assume 1 mg saliva ≈ 1 µL).

    • Plot the cumulative saliva volume over time for each treatment group (Vehicle, Clidinium Dose 1, Dose 2, etc.).

  • Data Analysis: Compare the total saliva secreted in the this compound pre-treated groups to the vehicle control group. Calculate the percentage of inhibition for each dose and determine an ED50 (effective dose producing 50% inhibition).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Acclimatize Animals A2 Prepare Drug Solutions (Clidinium, Pilocarpine, Vehicle) A1->A2 B1 Administer this compound or Vehicle (IP/SC) A2->B1 B2 Anesthetize Animal B1->B2 B3 Administer Pilocarpine (IP) B2->B3 B4 Collect Saliva at Timed Intervals B3->B4 C1 Quantify Saliva Volume (Gravimetric Method) B4->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate % Inhibition & ED₅₀ C2->C3

Caption: Experimental workflow for the in vivo assessment of antisialagogue activity.
Protocol 2: Ex Vivo Secretion Assay Using Perfused Salivary Glands

This protocol, adapted from methods for studying isolated glands, allows for the direct assessment of this compound's effect on glandular tissue, eliminating systemic influences.[9]

Materials:

  • Krebs-Ringer bicarbonate (KRB) buffer, gassed with 95% O2 / 5% CO2

  • Perfusion pump and chamber

  • Dissection tools

  • This compound, Acetylcholine (or Carbachol)

  • Collection vials and analytical equipment for measuring secretion volume or specific components (e.g., amylase).

Procedure:

  • Gland Isolation: Anesthetize a rat or mouse and surgically expose the submandibular gland. Carefully cannulate the main duct for saliva collection and the arterial supply for perfusion. Ligate other vessels to isolate circulation.

  • Perfusion Setup: Transfer the isolated gland to a temperature-controlled chamber (37°C). Begin perfusion with warmed, oxygenated KRB buffer at a constant flow rate.

  • Equilibration: Allow the gland to equilibrate for 20-30 minutes, collecting the perfusate from the duct to establish a baseline secretion rate.

  • Inhibition: Introduce this compound into the KRB buffer at the desired final concentration and perfuse through the gland for a set period (e.g., 15-20 minutes).

  • Stimulation: While continuing the perfusion with this compound, add a muscarinic agonist (e.g., acetylcholine or carbachol) to the buffer to stimulate secretion.

  • Collection: Collect the secreted fluid from the cannulated duct in pre-weighed vials at timed intervals.

  • Data Analysis: Compare the secretion rate (volume per unit time) in the presence of the agonist alone (control) versus in the presence of the agonist plus this compound. This allows for the determination of a dose-dependent inhibition curve and calculation of an IC50 value directly on the target tissue.

Conclusion

This compound is a potent and effective muscarinic antagonist for studying the cholinergic regulation of secretory glands. Its specific action on M3 receptors provides a clean tool for dissecting signaling pathways and for evaluating the secretagogue or antisecretory potential of novel compounds. The protocols outlined here provide robust frameworks for both in vivo and ex vivo applications, enabling researchers to quantify the impact of cholinergic modulation on glandular function.

References

Troubleshooting & Optimization

troubleshooting clidinium bromide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clidinium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white or nearly white crystalline powder that is soluble in water and alcohol.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Its solubility in ether and benzene is very slight.[1]

Q2: What is the solubility of this compound in aqueous buffers?

A2: The solubility of this compound in aqueous buffers is pH-dependent. It is reported to be soluble in Phosphate Buffered Saline (PBS) at a pH of 7.2 at approximately 10 mg/mL.[2][3] For other buffer systems, please refer to the quantitative data in the tables below.

Q3: How should I store this compound powder and its solutions?

A3: this compound powder should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[4][5][6] Aqueous solutions of this compound are not recommended to be stored for more than one day.[2] For longer-term storage, it is advisable to prepare fresh solutions before use. Stock solutions in methanol, when stored in the dark under refrigeration at 4°C, have been found to be stable for up to ten days.[6][7]

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is significantly influenced by pH and temperature. It is highly susceptible to degradation under alkaline conditions, especially at elevated temperatures.[2] It is relatively stable under neutral and acidic conditions, although degradation can still occur over time, particularly with exposure to heat and light.[2]

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Possible Cause 1: Solubility Limit Exceeded

  • Troubleshooting Step: Compare the intended concentration of your solution with the known solubility of this compound in a similar buffer system and pH. Refer to the solubility data in Table 1.

  • Recommendation: If the intended concentration is too high, try preparing a more dilute solution. If a higher concentration is necessary, consider using a different buffer system where this compound has higher solubility.

Possible Cause 2: Incorrect pH of the Buffer

  • Troubleshooting Step: Measure the pH of your buffer solution to ensure it is within the expected range. The solubility of this compound can be significantly affected by pH.

  • Recommendation: Adjust the pH of the buffer if it is incorrect. Refer to the solubility data in Table 1 to select a pH that favors higher solubility.

Possible Cause 3: Low Temperature

  • Troubleshooting Step: Check the temperature of your solvent. Dissolution may be slower at lower temperatures.

  • Recommendation: Gently warm the solution while stirring. However, be cautious with temperature, as excessive heat can lead to degradation, especially in alkaline buffers.

Possible Cause 4: Insufficient Mixing

  • Troubleshooting Step: Observe if there is undissolved powder at the bottom of the container.

  • Recommendation: Increase the mixing time or use a more efficient mixing method, such as a magnetic stirrer or sonication.[8]

Troubleshooting this compound Solubility Issues A Start: this compound Not Dissolving B Check Intended Concentration vs. Solubility Data (Table 1) A->B C Is Concentration Too High? B->C D Prepare a More Dilute Solution or Change Buffer C->D Yes E Measure pH of Buffer C->E No N Solution Should Dissolve D->N F Is pH Correct? E->F G Adjust Buffer pH F->G No H Check Solution Temperature F->H Yes G->E I Is Temperature Too Low? H->I J Gently Warm and Stir Solution I->J Yes K Check Mixing Method I->K No J->N L Is Mixing Insufficient? K->L M Increase Mixing Time/Intensity (e.g., sonication) L->M Yes O Still Not Dissolving? Contact Technical Support L->O No M->N

Troubleshooting workflow for this compound solubility.
Issue 2: The prepared this compound solution appears cloudy or has precipitates.

Possible Cause 1: Precipitation due to pH Shift

  • Troubleshooting Step: Re-measure the pH of the final solution. The addition of this compound, which is a salt, might slightly alter the pH of a weakly buffered solution.

  • Recommendation: If a significant pH shift has occurred, adjust it back to the desired value. Consider using a buffer with a higher buffering capacity.

Possible Cause 2: Degradation

  • Troubleshooting Step: Review the preparation conditions. Was the solution exposed to high temperatures, strong light, or a high pH for an extended period?

  • Recommendation: Prepare a fresh solution under controlled conditions (see Experimental Protocols). Protect the solution from light and avoid high temperatures, especially for pH values above 7.

Possible Cause 3: Contamination

  • Troubleshooting Step: Ensure all glassware and reagents used were clean.

  • Recommendation: Prepare a fresh solution using clean equipment and high-purity reagents.

Quantitative Data

Table 1: Solubility of this compound in Various Aqueous Buffers

Buffer SystempHTemperature (°C)Solubility (mg/mL)
WaterNeutral25Soluble[1]
Phosphate4.025Compatible[2]
Phosphate (PBS)7.225~10[2][3]
Ammonium Acetate5.025Compatible[6]

Note: "Compatible" indicates that this compound has been used in this buffer for HPLC analysis, suggesting it is soluble enough for such applications, but the exact solubility limit is not specified in the search results.

Table 2: Stability of this compound in Aqueous Solutions

ConditionTemperature (°C)DurationDegradation
0.1 M HCl8024 hoursGradual degradation[2]
Water (Neutral)8024 hoursRelatively stable, minor degradation[2]
0.1 M NaOH802 hours~60% degradation[2]
0.1 M NaOH8024 hoursSignificant degradation[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in Aqueous Buffer
  • Materials:

    • This compound powder

    • Selected aqueous buffer (e.g., Phosphate Buffer, pH 6.8)

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure: a. Weigh the required amount of this compound powder accurately. b. Transfer the powder to a volumetric flask. c. Add a portion of the selected buffer (approximately 70-80% of the final volume). d. Stir the mixture using a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid temperatures above 40°C. e. Once dissolved, allow the solution to return to room temperature. f. Add the remaining buffer to reach the final volume. g. Verify the final pH of the solution using a calibrated pH meter and adjust if necessary. h. Use the solution immediately or store it as recommended (see FAQ Q3).

Protocol 2: Assessment of this compound Solution Stability
  • Materials:

    • Freshly prepared this compound solution

    • HPLC system with a suitable column (e.g., C18)

    • Mobile phase (e.g., potassium dihydrogen phosphate buffer (0.05 M, pH 4.0)–methanol–acetonitrile (40:40:20, v/v/v))[2]

    • UV detector

  • Procedure: a. Immediately after preparation, inject a sample of the this compound solution into the HPLC system to obtain an initial concentration reading (Time 0). b. Store the remaining solution under the desired test conditions (e.g., specific temperature and light exposure). c. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system. d. Monitor the chromatograms for a decrease in the area of the this compound peak and the appearance of any new peaks, which would indicate degradation products. e. Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Factors Affecting this compound Stability A This compound Stability B pH A->B C Temperature A->C D Light A->D E Alkaline pH (High Degradation) B->E F Neutral pH (Relatively Stable) B->F G Acidic pH (More Stable than Alkaline) B->G H Elevated Temperature (Increased Degradation) C->H I Room Temperature (Moderate Stability) C->I J Refrigerated (Improved Stability) C->J K Exposure to Light (Potential for Degradation) D->K L Protection from Light (Recommended) D->L

References

Technical Support Center: Optimizing Clidinium Bromide Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro application of clidinium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in vitro systems?

A1: this compound is a synthetic anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract by blocking the action of acetylcholine at postganglionic parasympathetic neuroeffector sites.[2] It is considered to be a selective antagonist for the M3 muscarinic receptor subtype.[1]

Q2: What is the expected downstream signaling pathway affected by this compound?

A2: As an M3 muscarinic receptor antagonist, this compound blocks the Gq/11 protein-coupled signaling cascade. Activation of the M3 receptor by an agonist like acetylcholine or carbachol typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the M3 receptor, this compound inhibits these downstream events, leading to a reduction in intracellular calcium mobilization and subsequent cellular responses, such as smooth muscle contraction.

Q3: What are some suitable cell lines for studying the effects of this compound in vitro?

A3: The choice of cell line will depend on the specific research question. Given this compound's activity on M3 receptors, which are prevalent in smooth muscle and glandular tissues, suitable cell lines would include:

  • Human colonic smooth muscle cells (HCSMCs): For studying effects on intestinal motility.

  • CHO (Chinese Hamster Ovary) or HEK-293 (Human Embryonic Kidney) cells recombinantly expressing the human M3 receptor: These are commonly used for specific receptor binding and functional assays.

  • Gastrointestinal cancer cell lines (e.g., HT-29, SW480): Some of these lines express muscarinic receptors and can be used to study the effects of antagonists on proliferation and signaling.

Q4: What is a typical starting concentration range for this compound in in vitro experiments?

Q5: How should I prepare a stock solution of this compound?

A5: this compound is soluble in water and methanol. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, nuclease-free water or dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentrations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak antagonist effect observed. This compound concentration is too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration.
Low expression of M3 receptors in the chosen cell line. Confirm M3 receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced M3 receptor expression.
Degradation of this compound. Prepare fresh working solutions from a properly stored stock solution for each experiment. While stable in solid form, prolonged storage in aqueous solutions at room temperature may lead to degradation.
High background or non-specific effects. This compound concentration is too high. High concentrations of quaternary ammonium compounds can have off-target effects or cause cytotoxicity. Reduce the concentration and ensure it is within a physiologically relevant range for M3 receptor antagonism.
Cytotoxicity of the compound. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the cytotoxic threshold for functional assays.
Variability between replicate wells. Inconsistent cell seeding or compound addition. Ensure uniform cell seeding density across all wells. Use calibrated pipettes and consistent techniques for adding the compound to each well.
Edge effects in the multi-well plate. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.
Difficulty in detecting a response in a calcium mobilization assay. Inefficient dye loading. Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the incubation time. Ensure complete de-esterification of the dye before starting the assay.
Low signal-to-noise ratio. Increase the concentration of the agonist used to stimulate the calcium influx. Ensure the baseline fluorescence is stable before adding the agonist and antagonist.

Experimental Protocols

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Intracellular Ca2+ (Increased) ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response PKC->Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Binds & Activates Clidinium This compound (Antagonist) Clidinium->M3R Binds & Blocks

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Seed cells in a 96-well plate P2 Incubate for 24 hours to allow attachment P1->P2 T2 Add this compound to wells P2->T2 T1 Prepare serial dilutions of this compound T1->T2 T3 Incubate for desired time (e.g., 24, 48, 72 hours) T2->T3 A1 Add MTT reagent to each well T3->A1 A2 Incubate for 2-4 hours A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Read absorbance at ~570 nm A3->A4 D1 Calculate percentage of cell viability A4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: A typical workflow for determining the cytotoxicity of this compound using an MTT assay.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Flux_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Seed cells in a black-walled, clear-bottom 96-well plate P2 Incubate overnight P1->P2 P3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) P2->P3 P4 Incubate for dye uptake and de-esterification P3->P4 M1 Place plate in a fluorescence plate reader P4->M1 M2 Record baseline fluorescence M1->M2 M3 Add this compound (antagonist) M2->M3 M4 Add muscarinic agonist (e.g., Carbachol) M3->M4 M5 Record fluorescence changes over time M4->M5 D1 Calculate the change in fluorescence intensity M5->D1 D2 Plot response curves D1->D2 D3 Determine the inhibitory effect of this compound (e.g., IC50) D2->D3

Caption: A general workflow for assessing the inhibitory effect of this compound on agonist-induced calcium mobilization.

Detailed Experimental Methodologies

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., water or DMSO) as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Calcium Mobilization Assay
  • Cell Seeding: Seed cells expressing the M3 receptor into a black-walled, clear-bottom 96-well plate at an appropriate density to form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an organic anion transport inhibitor like probenecid is included to prevent dye leakage. Remove the culture medium and add the dye-loading buffer to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Assay: Place the plate in a fluorescence plate reader equipped with an injection system.

    • Record the baseline fluorescence for a short period.

    • Inject the desired concentration of this compound (or vehicle control) and incubate for a predetermined time (e.g., 5-15 minutes).

    • Inject a muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80) to stimulate calcium influx.

    • Continue to record the fluorescence intensity to measure the calcium response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence response in the presence of this compound to the control to determine the inhibitory effect. Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50.

Disclaimer: The provided protocols are general guidelines. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Technical Support Center: Clidinium Bromide Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference caused by clidinium bromide in common fluorescence-based assays. The following information offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, mitigate, and understand assay artifacts.

Frequently Asked Questions (FAQs)

Q1: How can this compound interfere with fluorescence-based assays?

This compound, like other small molecules, can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence at the emission wavelength of the assay's fluorophore. This leads to an artificially high signal, potentially resulting in false positives in inhibitor screening assays or a skewed dose-response curve.

  • Fluorescence Quenching (Inner-Filter Effect): this compound can absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore. This "inner-filter effect" reduces the detectable fluorescence signal, which can lead to false negatives or an overestimation of inhibition.

Q2: What are the spectral properties of this compound that might cause interference?

There is no published experimental data on the fluorescence emission spectrum of this compound. However, based on its chemical structure containing aromatic rings, it is plausible that it may exhibit some intrinsic fluorescence, likely with excitation in the UV range and emission at slightly longer wavelengths. Without experimental data, any potential emission spectrum is an estimation. Researchers should experimentally determine the autofluorescence profile of this compound under their specific assay conditions.

Q3: Which fluorescent dyes are most likely to be affected by this compound interference?

Dyes that are excited by UV or blue light are more susceptible to interference from this compound due to its UV absorbance. This includes dyes such as:

  • Fluorescein and its derivatives (FITC, Alexa Fluor 488): These are commonly excited around 488-495 nm. While the primary absorbance of this compound is in the UV range, significant tailing of the absorbance peak into the blue region could cause an inner-filter effect.

  • UV-excitable dyes: Dyes excited in the UV range (e.g., some coumarins) are at high risk of interference.

Red-shifted dyes, which are excited at longer wavelengths (e.g., >600 nm), are generally less prone to interference from small molecules like this compound that primarily absorb in the UV region.[4]

Q4: What types of fluorescence assays are susceptible to interference?

Any assay that relies on the measurement of fluorescence intensity can be affected. This includes:

  • Fluorescence Intensity (FI) Assays: Directly measures the fluorescence of a probe.

  • Fluorescence Polarization (FP) Assays: Measures the change in the polarization of emitted light. Compound autofluorescence can significantly impact the total fluorescence intensity measurement used in the FP calculation.

  • Förster Resonance Energy Transfer (FRET) Assays: Relies on the transfer of energy between a donor and an acceptor fluorophore. Compound interference can affect the fluorescence of either the donor or the acceptor, or both, leading to erroneous FRET ratios. Time-Resolved FRET (TR-FRET) is generally less susceptible to compound autofluorescence due to its time-gated detection method.[5][6]

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence assay, follow these troubleshooting steps.

Step 1: Characterize the Interference

The first step is to determine if and how this compound is affecting your assay signal. This involves running control experiments.

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound fluoresces at the excitation and emission wavelengths of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Methodology:

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your primary assay.

  • In a black, clear-bottom microplate, add the this compound dilutions to triplicate wells.

  • Include wells with assay buffer only as a negative control.

  • Read the plate on your microplate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: If you observe a concentration-dependent increase in fluorescence intensity in the wells containing this compound compared to the buffer-only control, the compound is autofluorescent under your assay conditions.

Protocol 2: Assessing the Inner-Filter Effect (Fluorescence Quenching)

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Materials:

  • This compound stock solution

  • Your fluorescent dye/probe at the concentration used in the assay

  • Assay buffer

  • Microplate reader with fluorescence and absorbance detection capabilities

  • Black, clear-bottom microplates for fluorescence and clear microplates for absorbance.

Methodology:

  • Prepare a serial dilution of this compound in your assay buffer.

  • In a black, clear-bottom microplate, add the this compound dilutions to triplicate wells.

  • To each well, add your fluorescent dye/probe at its final assay concentration.

  • Include control wells with the fluorescent dye/probe in assay buffer without this compound.

  • Read the fluorescence intensity of the plate.

  • In a separate clear microplate, measure the absorbance spectrum (e.g., 200-700 nm) of the this compound dilutions.

  • Data Analysis:

    • A concentration-dependent decrease in the fluorescence signal in the presence of this compound suggests quenching.

    • Examine the absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelength of your dye, the inner-filter effect is a likely cause of the quenching.

Step 2: Mitigating Interference

Based on the characterization of the interference, you can employ several strategies to minimize its impact.

Strategy 1: Assay Reconfiguration

  • Switch to Red-Shifted Dyes: If autofluorescence is an issue, switching to a fluorescent dye with excitation and emission wavelengths further in the red region of the spectrum (e.g., Cy5, Alexa Fluor 647) can often resolve the problem, as many small molecules do not fluoresce at these longer wavelengths.[4]

  • Use Time-Resolved FRET (TR-FRET): TR-FRET assays incorporate a time delay between excitation and detection, which effectively eliminates interference from short-lived autofluorescence of test compounds.[7]

Strategy 2: Data Correction

  • Background Subtraction for Autofluorescence: If the autofluorescence is moderate, it can be corrected by subtracting the signal from a parallel experiment run without the fluorescent probe (as described in Protocol 1).

  • Correction for Inner-Filter Effect: Mathematical corrections can be applied to the data if the absorbance of this compound at the excitation and emission wavelengths is known. A common correction formula is: F_corrected = F_observed * 10^((A_ex * d_ex) + (A_em * d_em)) Where:

    • F_corrected is the corrected fluorescence intensity.

    • F_observed is the measured fluorescence intensity.

    • A_ex and A_em are the absorbances of the sample at the excitation and emission wavelengths, respectively.

    • d_ex and d_em are geometric factors related to the path length of the excitation and emission light in the well, which can be complex to determine accurately for microplates. Simplified corrections often assume a path length. More advanced correction methods are available in the literature.[8][9][10][11][12]

Data Presentation

Table 1: Spectral Properties of Common Fluorescent Dyes

This table provides the approximate excitation and emission maxima for several common fluorescent dyes to aid in selecting alternatives to mitigate interference.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)
Fluorescein FITC~495~519
Alexa Fluor 488~495~519
Rhodamine TRITC~557~576
Alexa Fluor 546~556~573
Alexa Fluor 568~578~603
Cyanine Cy3~550~570
Cy5~650~670
Alexa Fluor Alexa Fluor 350~346~442
Alexa Fluor 594~590~617
Alexa Fluor 647~650~665

Note: Spectral properties can vary slightly depending on the conjugation partner and the local environment (e.g., solvent, pH).[13][14][15][][17][18][19][20][21][22][23][24][25][26][27][28][29][30][]

Mandatory Visualizations

Troubleshooting_Workflow Start Suspicion of this compound Interference in Fluorescence Assay Characterize Step 1: Characterize Interference Start->Characterize Autofluorescence Protocol 1: Assess Autofluorescence Characterize->Autofluorescence InnerFilter Protocol 2: Assess Inner-Filter Effect Characterize->InnerFilter Decision Interference Confirmed? Autofluorescence->Decision InnerFilter->Decision Mitigate Step 2: Mitigate Interference Decision->Mitigate  Yes NoInterference No Significant Interference Detected. Proceed with Primary Assay. Decision->NoInterference  No Reconfigure Strategy 1: Assay Reconfiguration (e.g., Red-Shifted Dye, TR-FRET) Mitigate->Reconfigure CorrectData Strategy 2: Data Correction (Background Subtraction, IFE Correction) Mitigate->CorrectData Validate Validate Assay Performance Reconfigure->Validate CorrectData->Validate Interference_Mechanisms cluster_autofluorescence Autofluorescence cluster_innerfilter Inner-Filter Effect (Quenching) ExcitationLight1 Excitation Light Clidinium1 This compound ExcitationLight1->Clidinium1 EmittedLight1 Interfering Fluorescence Clidinium1->EmittedLight1 Detector1 Detector EmittedLight1->Detector1 ExcitationLight2 Excitation Light Clidinium2 This compound (absorbs light) ExcitationLight2->Clidinium2 absorbs excitation Fluorophore Fluorophore Clidinium2->Fluorophore Detector2 Detector Clidinium2->Detector2 EmittedLight2 Emitted Fluorescence Fluorophore->EmittedLight2 EmittedLight2->Clidinium2 absorbs emission

References

Technical Support Center: Analysis of Clidinium Bromide Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of clidinium bromide and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a typical stability-indicating HPLC method for this compound analysis?

A stability-indicating HPLC method is crucial for separating this compound from its degradation products. A common approach involves a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer, methanol, and acetonitrile.[1][2][3]

A well-documented method utilizes a Phenomenex Luna C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.05 M potassium dihydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a 40:40:20 (v/v/v) ratio. The flow rate is typically maintained at 1.0 mL/min with UV detection at 220 nm.[1][2][3]

Q2: What are the common degradation pathways for this compound?

This compound is susceptible to degradation under various stress conditions. Forced degradation studies, as recommended by ICH guidelines, help identify potential degradation products.[4] The primary degradation pathways include:

  • Hydrolysis: It is labile to both acidic and alkaline hydrolysis.[1][5] Under alkaline conditions, a potential degradation pathway has been suggested.[6]

  • Oxidation: Degradation can occur in the presence of oxidizing agents like hydrogen peroxide.[1]

  • Thermal Degradation: Exposure to dry heat can lead to the formation of degradation products.[1]

  • Photolytic Degradation: this compound can degrade upon exposure to light.[1]

Q3: How can I identify the degradation products of this compound?

The primary degradation product identified in literature is Benzylic acid, which is related to this compound.[7] In forced degradation studies, degradation products are initially observed as additional peaks in the HPLC chromatogram. Identification of these products often requires more advanced analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in determining the molecular weight of the degradation products, providing crucial information for structure elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information of isolated degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for this compound Peak Interaction of the quaternary ammonium group with residual silanols on the silica-based column packing.- Use a column with end-capping or a base-deactivated column.- Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).- Adjust the mobile phase pH.
Poor Resolution Between this compound and Degradation Products Inadequate mobile phase composition or column chemistry.- Optimize the mobile phase composition by varying the ratio of organic solvent to buffer.- Try a different column with a different stationary phase (e.g., C8, Phenyl).[8][9]- Adjust the pH of the mobile phase buffer.[5]
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleed.- Filter and degas the mobile phase before use.- Flush the system with a strong solvent (e.g., isopropanol).- Check the detector lamp and ensure it has sufficient energy.- Use a high-quality column with low bleed characteristics.
Ghost Peaks Contamination in the sample, mobile phase, or HPLC system.- Run a blank gradient to identify the source of contamination.- Ensure proper cleaning of sample vials and autosampler.- Use high-purity solvents and reagents for the mobile phase.[10]
Retention Time Shifts Changes in mobile phase composition, flow rate, or column temperature.- Prepare fresh mobile phase and ensure accurate composition.- Check the pump for leaks and ensure a consistent flow rate.[11]- Use a column oven to maintain a stable temperature.[7]
Low Signal Intensity Low sample concentration, improper wavelength selection, or detector malfunction.- Ensure the sample concentration is within the linear range of the method.- Verify that the detection wavelength is set to the absorbance maximum of this compound (around 220 nm).[1][3]- Check the detector lamp and perform a diagnostic test.

Quantitative Data Summary

The following table summarizes the retention times of this compound and its degradation products observed under different stress conditions as reported in a stability-indicating HPLC method.

Compound Stress Condition Retention Time (min)
ChlordiazepoxideN/A3.19
This compoundN/A5.56
Degradation Product 1Acid Hydrolysis (0.1M HCl, 80°C, 24h)7.62
Degradation Product 2Acid Hydrolysis (0.1M HCl, 80°C, 24h)12.32

Data adapted from a study on the simultaneous determination of this compound and chlordiazepoxide.[1][5]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the procedure for subjecting this compound to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours.[1] After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the mixture at 80°C for 24 hours.[1] After cooling, neutralize the solution with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store the solution at room temperature for 48 hours.[1] Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.[1] After the specified time, dissolve the sample in the mobile phase to achieve a suitable concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 watt/square meter) and fluorescent light (1200 Klux h) in a photostability chamber for an extended period (e.g., 30 days).[1] Dissolve the sample in the mobile phase to achieve a suitable concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

HPLC Method Protocol

This protocol details a typical HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid), methanol, and acetonitrile in the ratio of 40:40:20 (v/v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection Wavelength: 220 nm.[1][2][3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution, unstressed sample solution, and stressed sample solutions.

    • Record the chromatograms and integrate the peak areas.

    • Identify the this compound peak based on the retention time of the standard.

    • Peaks other than the this compound peak in the chromatograms of the stressed samples are considered degradation products.

Visualizations

HPLC_Troubleshooting_Workflow cluster_solutions Potential Solutions start HPLC Analysis Issue (e.g., Peak Tailing, Poor Resolution) check_method Verify Method Parameters (Mobile Phase, Flow Rate, Wavelength) start->check_method check_column Inspect Column (Age, Performance) start->check_column check_system Check HPLC System (Pump, Injector, Detector) start->check_system solution_mp Optimize Mobile Phase (pH, Organic Ratio, Additives) check_method->solution_mp solution_col Use New/Different Column (e.g., Base-Deactivated C18) check_column->solution_col solution_sys Perform System Maintenance (Clean, Replace Seals/Filters) check_system->solution_sys end_resolve Issue Resolved solution_mp->end_resolve If successful end_escalate Consult Instrument Specialist or Method Development Expert solution_mp->end_escalate If not successful solution_col->end_resolve If successful solution_col->end_escalate If not successful solution_sys->end_resolve If successful solution_sys->end_escalate If not successful

Caption: Troubleshooting workflow for common HPLC analysis issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Analysis & Outcomes start This compound (API or Formulation) acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) start->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 80°C) start->base oxidative Oxidation (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., Dry Heat, 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis degradation Identify Degradation Products analysis->degradation validation Validate Method Specificity analysis->validation pathway Establish Degradation Pathway degradation->pathway

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Preventing Clidinium Bromide Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of clidinium bromide in experimental media.

Troubleshooting Guides

Precipitation of this compound during experiments can compromise data integrity and lead to inaccurate results. The following guides provide systematic approaches to identify and resolve common precipitation issues.

Initial Assessment: Understanding this compound's Properties

This compound is a quaternary ammonium anticholinergic agent. Its solubility is influenced by the solvent, pH, and temperature of the medium. Being a permanently charged cation, its solubility behavior can be complex, especially in media containing various ions and proteins.

Table 1: Solubility of this compound in Common Solvents

Solvent/MediumApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[1]
MethanolSoluble[2]
WaterSoluble[2]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1]
Common Precipitation Scenarios and Solutions

Scenario 1: Precipitate Forms Immediately Upon Addition to Aqueous Media

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. This can be due to "solvent shock," where a concentrated stock in an organic solvent is rapidly diluted in an aqueous medium.

  • Solutions:

    • Pre-warm the experimental medium: Increasing the temperature of the medium to 37°C can enhance solubility.

    • Optimize the dilution process: Instead of a single-step dilution, perform serial dilutions. Add the this compound stock solution dropwise to the vortexing medium to facilitate rapid mixing and prevent localized high concentrations.

    • Adjust the pH: this compound is more stable in acidic to neutral conditions and is susceptible to alkaline hydrolysis. Ensure the pH of your experimental medium is within a suitable range (ideally below 8.0).

    • Use a co-solvent: If permissible in your experimental setup, maintain a low percentage of a co-solvent like DMSO in the final medium. However, always include a vehicle control to account for any effects of the solvent.

Scenario 2: Precipitate Forms Over Time During Incubation

  • Possible Cause:

    • Temperature shift: Changes in temperature between initial preparation and incubation can lead to precipitation.

    • pH shift: Cellular metabolism can alter the pH of the culture medium over time, potentially decreasing the solubility of this compound.

    • Interaction with media components: this compound, as a cationic compound, may interact with anionic components in the medium, such as proteins in serum, leading to the formation of insoluble complexes.

  • Solutions:

    • Maintain stable temperature: Ensure that the temperature of the medium is kept constant throughout the experiment.

    • Buffer the medium: Use a medium with a robust buffering system, such as HEPES, to maintain a stable pH.

    • Reduce serum concentration: If serum is a component of your medium, consider reducing its concentration or using a serum-free medium if your experiment allows. The interaction between quaternary ammonium compounds and serum proteins can affect their availability and solubility.[3]

    • Consider solubility enhancers: For long-term experiments, the use of solubility enhancers like cyclodextrins may be beneficial.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile, conical tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO, Methanol) to achieve a high-concentration stock solution (e.g., 10 mg/mL).[1][2]

  • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Aqueous Medium
  • Pre-warm the experimental medium (e.g., cell culture medium, physiological buffer) to the experimental temperature (typically 37°C).

  • Calculate the volume of the stock solution needed to achieve the desired final concentration. Ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system.

  • While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.

  • Continue vortexing for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to prepare a fresh solution at a lower concentration or use one of the troubleshooting methods described above.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in organic solvents such as DMSO and methanol, as well as in water.[1][2] For preparing high-concentration stock solutions, DMSO is a common choice.

Q2: My this compound solution in PBS (pH 7.2) is precipitating at a concentration below 10 mg/mL. What could be the reason?

A2: While the approximate solubility in PBS at pH 7.2 is 10 mg/mL, this can be affected by the specific lot of this compound, the exact composition of your PBS, and the storage conditions.[1] Ensure your PBS is fully dissolved and at the correct pH. Also, consider the possibility of interactions with other components if your PBS contains additional supplements.

Q3: Can I use sonication to dissolve this compound precipitate?

A3: Gentle sonication can be used to aid in the dissolution of this compound. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.

Q4: Are there alternatives to DMSO for preparing stock solutions?

A4: Yes, methanol can also be used as a solvent for this compound.[2] If your experimental system is sensitive to organic solvents, you can attempt to dissolve this compound directly in the pre-warmed aqueous experimental medium, although the achievable concentration may be lower.

Q5: How does pH affect the stability of this compound?

A5: this compound is more stable in acidic to neutral pH conditions. It is known to be labile to alkaline hydrolysis, meaning it can degrade at a higher pH.[4] Therefore, it is recommended to maintain the pH of your experimental media below 8.0.

Q6: Can I filter out the precipitate and use the remaining solution?

A6: This is not recommended. Filtering out the precipitate will lower the actual concentration of this compound in your solution, leading to inaccurate experimental results. It is better to address the cause of the precipitation and prepare a fresh, clear solution.

Q7: What are cyclodextrins and can they help with this compound precipitation?

A7: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs to increase their aqueous solubility.[5][6] While specific studies on this compound are limited, cyclodextrins are a known strategy to enhance the solubility of various poorly soluble drugs and could be a viable option to explore for preventing this compound precipitation in long-term experiments.[7][8][9]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO/Methanol weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at -20°C filter->store prewarm Pre-warm Aqueous Medium (37°C) add_stock Add Stock Solution Dropwise prewarm->add_stock vortex Vortex Gently add_stock->vortex inspect Visually Inspect for Precipitate vortex->inspect precipitate Precipitate Observed inspect->precipitate If Yes lower_conc Lower Concentration precipitate->lower_conc serial_dilute Use Serial Dilution precipitate->serial_dilute adjust_ph Adjust pH precipitate->adjust_ph use_enhancer Consider Solubility Enhancer precipitate->use_enhancer

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_problem Precipitation Causes cluster_solution Prevention Strategies High_Conc High Concentration Precipitate This compound Precipitation High_Conc->Precipitate Solvent_Shock Solvent Shock Solvent_Shock->Precipitate Temp_Shift Temperature Shift Temp_Shift->Precipitate pH_Shift pH Shift pH_Shift->Precipitate Media_Interaction Interaction with Media Components Media_Interaction->Precipitate Optimize_Dilution Optimize Dilution Pre_Warm Pre-warm Medium pH_Control Control pH Solubility_Enhancers Use Solubility Enhancers (e.g., Cyclodextrins) Co_Solvent Use Co-solvent (e.g., low % DMSO) Precipitate->Optimize_Dilution Precipitate->Pre_Warm Precipitate->pH_Control Precipitate->Solubility_Enhancers Precipitate->Co_Solvent

Caption: Logical relationships between causes of precipitation and prevention strategies.

References

addressing clidinium bromide instability under specific pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of clidinium bromide under specific pH conditions.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound is highly susceptible to degradation in both acidic and alkaline aqueous solutions, particularly at elevated temperatures. It is significantly more labile in alkaline conditions compared to acidic conditions. In neutral aqueous solutions, this compound is relatively stable, showing only minor degradation even after prolonged heating.[1]

Q2: What are the primary degradation pathways for this compound under stress conditions?

A2: The primary degradation pathway for this compound, particularly under alkaline conditions, is hydrolysis of the ester linkage. This results in the formation of 3-hydroxy-1-methylquinuthis compound and diphenylglycolic acid. Under acidic and oxidative stress, other degradation products may also be formed.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for simultaneously determining the concentration of this compound and its degradation products.[1][2][3] Capillary electrophoresis with indirect UV detection has also been used to determine non-UV absorbing degradation products.[4]

Q4: Are there any known degradation products of this compound I should be aware of?

A4: Yes, forced degradation studies have identified several degradation products. Under alkaline and acidic hydrolysis, two primary degradation products are typically observed with distinct retention times in HPLC analysis.[1] One of the major degradation products under alkaline hydrolysis is 3-hydroxy-1-methylquinuthis compound.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in a formulation. The pH of the formulation may be in the acidic or alkaline range, accelerating hydrolysis.Buffer the formulation to a neutral pH (around 7.0) to improve stability. If a non-neutral pH is required, conduct a stability study to determine the acceptable range and shelf-life.
Appearance of unknown peaks in HPLC chromatogram during stability testing. Degradation of this compound due to exposure to adverse pH, temperature, or oxidative stress.Perform forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) to identify the degradation products and establish their retention times. This will help in tracking them during routine stability testing.[1][6]
Inconsistent results in stability studies. Improper sample handling, storage, or analytical method variability.Ensure consistent storage conditions (temperature and light protection).[5] Validate the analytical method for stability-indicating properties, including specificity, linearity, accuracy, and precision, as per ICH guidelines.[1][7]
Precipitation observed in the this compound solution. Poor solubility at the formulation's pH or concentration.This compound has good solubility in aqueous solutions like PBS at pH 7.2 (approx. 10 mg/mL).[8] If using other solvents or concentrations, verify the solubility. For organic stock solutions, ensure the final concentration of the organic solvent is low enough to not cause precipitation or have physiological effects.[8]

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.

Table 1: Summary of this compound Degradation under Forced Hydrolysis

Condition Temperature Duration Extent of Degradation Degradation Products (HPLC Retention Time) Reference
0.1 M HCl (Acidic)80°C24 hoursGradual Degradation7.62 min, 12.32 min[1]
0.1 M NaOH (Alkaline)80°C2 hours~60%7.62 min, 12.32 min[1]
Water (Neutral)80°C24 hoursMinor Degradation7.62 min[1]

Table 2: Summary of this compound Degradation under Other Stress Conditions

Condition Temperature Duration Extent of Degradation Degradation Products (HPLC Retention Time) Reference
3% H₂O₂ (Oxidative)Room Temp.48 hours4-5%7.62 min[1]
Dry Heat80°C48 hoursNot specified, but degradation observed-[1]
PhotolyticPhotostability Chamber30 daysDegradation observed7.62 min[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Materials and Reagents:

  • This compound Reference Standard

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

  • Hydrogen Peroxide (3%)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Purified Water

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to prepare a stock solution (e.g., 500 µg/mL).[1]

3. Stress Conditions:

  • Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M HCl. Heat the solution at 80°C for 24 hours.[1]

  • Alkaline Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M NaOH. Heat the solution at 80°C for 2 hours.[1]

  • Neutral Hydrolysis: Dilute an aliquot of the stock solution with purified water. Heat the solution at 80°C for 24 hours.[1]

  • Oxidative Degradation: Dilute an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 48 hours.[1]

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber for an extended period (e.g., 30 days).[1]

4. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature and neutralize the acidic and alkaline samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides an example of an HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions: [1][2][3]

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Potassium dihydrogen phosphate buffer (0.05 M, pH 4.0 adjusted with orthophosphoric acid) : Methanol : Acetonitrile (40:40:20, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Temperature: Ambient

2. Preparation of Mobile Phase:

  • Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 0.05 M solution.

  • Adjust the pH to 4.0 with orthophosphoric acid.

  • Mix the buffer, methanol, and acetonitrile in the specified ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. System Suitability:

  • Inject a standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

Visualizations

cluster_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound Stock Solution stress Subject to Stress Conditions (Acid, Base, Oxidative, etc.) prep->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (Peak Area, Degradation %) hplc->data

Caption: Workflow for assessing this compound stability.

cluster_pathway Proposed Degradation Pathway of this compound under Alkaline Hydrolysis clidinium This compound C₂₂H₂₆BrNO₃ hydrolysis Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) clidinium->hydrolysis product1 3-Hydroxy-1-methylquinuthis compound hydrolysis->product1 product2 Diphenylglycolic Acid hydrolysis->product2

Caption: Alkaline hydrolysis degradation pathway.

cluster_logical Troubleshooting Logic for this compound Instability instability Observed Instability (e.g., Potency Loss, Extra Peaks) check_ph Check Formulation pH instability->check_ph validate_method Validate Analytical Method instability->validate_method acid_base Is pH Acidic or Alkaline? check_ph->acid_base adjust_ph Adjust pH to Neutral and Re-evaluate acid_base->adjust_ph Yes other_stress Investigate Other Stress Factors (Temp, Light, Oxidizing Agents) acid_base->other_stress No

Caption: Troubleshooting decision tree for instability issues.

References

Technical Support Center: Minimizing Off-Target Effects of Clidinium Bromide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing and troubleshooting the off-target effects of clidinium bromide in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2] It is reported to have a degree of selectivity for the M3 muscarinic receptor subtype.[1] By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to smooth muscle relaxation and reduced secretions in the gastrointestinal tract.

Q2: What are the potential off-target effects of this compound in cell-based assays?

As a muscarinic antagonist, this compound has the potential to interact with other subtypes of muscarinic receptors (M1, M2, M4, M5) present in various cell types, which can lead to unintended biological responses. The extent of these off-target effects is dependent on the concentration of this compound used and the expression profile of muscarinic receptor subtypes in the specific cell line. At higher concentrations, the risk of binding to other, unrelated receptors increases, potentially leading to misleading results.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Analysis: Conduct a thorough dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Cell Line Selection: Choose a cell line with a well-characterized expression profile of muscarinic receptors. Ideally, use a cell line that predominantly expresses the M3 receptor if that is your target of interest.

  • Use of Selective Antagonists: Employ highly selective antagonists for other muscarinic receptor subtypes as controls to dissect the specific contribution of each receptor to the observed effect.

  • Orthogonal Assays: Validate your findings using a different assay that measures a distinct downstream signaling event. This can help confirm that the observed effect is due to the intended mechanism of action.

Q4: What are the key differences in binding affinity between different muscarinic antagonists?

Quantitative Data Summary

The following tables provide a comparative overview of binding affinities for the muscarinic antagonist athis compound, which can serve as a reference for understanding receptor selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Athis compound for Human Muscarinic Receptor Subtypes

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Athis compound0.20 ± 0.030.20 ± 0.020.12 ± 0.010.19 ± 0.020.19 ± 0.02

Data for athis compound from Gavaldà et al., 2009.[3][4]

Note: This data is for athis compound and is provided as a comparator. It is essential to determine the specific binding affinities for this compound in your experimental system.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in cell-based assays.

Issue 1: High Background Signal or Poor Signal-to-Noise Ratio in a Radioligand Binding Assay

Possible Causes and Solutions:

Possible Cause Solution
High Non-Specific Binding - Reduce the concentration of the radioligand. - Optimize the washing steps to more effectively remove unbound radioligand. - Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.
Low Specific Binding - Increase the concentration of the receptor source (cell membranes or whole cells). - Ensure the radioligand has not degraded by using a fresh batch. - Optimize the incubation time to ensure equilibrium is reached.
Contamination of Reagents - Use fresh, sterile buffers and reagents. - Filter all solutions before use.
Issue 2: Inconsistent or No Response in a Calcium Flux Assay

Possible Causes and Solutions:

Possible Cause Solution
Cell Health Issues - Ensure cells are healthy and in the logarithmic growth phase. - Check for mycoplasma contamination. - Optimize cell seeding density.
Dye Loading Problems - Optimize the concentration of the calcium indicator dye and the loading time. - Ensure the dye is protected from light during incubation.
Receptor Desensitization - Reduce the concentration of the agonist used to stimulate the cells. - Minimize the pre-incubation time with this compound.
Instrument Settings - Optimize the instrument's read parameters, including excitation and emission wavelengths and read speed.
Issue 3: Unexpected Cytotoxicity Observed

Possible Causes and Solutions:

Possible Cause Solution
High Concentration of this compound - Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range. - Use the lowest effective concentration in your functional assays.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).
Assay-Specific Artifacts - For metabolic assays like MTT, ensure this compound does not interfere with the dye reduction process. Run a cell-free control.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for muscarinic receptors.

1. Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.
  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
  • Unlabeled this compound.
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
  • Wash buffer (ice-cold binding buffer).
  • Glass fiber filters.
  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of this compound.
  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known muscarinic antagonist like atropine).
  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.
  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of this compound.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol is a general guideline for assessing the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

1. Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest.
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Muscarinic receptor agonist (e.g., carbachol).
  • This compound.
  • Fluorescent plate reader with a liquid handling system.

2. Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
  • Prepare serial dilutions of this compound.
  • Pre-incubate the cells with the different concentrations of this compound for a specified time.
  • Place the plate in the fluorescent plate reader and initiate the reading.
  • After establishing a baseline fluorescence, add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells.
  • Continue to record the fluorescence signal to capture the calcium response.

3. Data Analysis:

  • Measure the peak fluorescence intensity or the area under the curve for each well.
  • Plot the response against the log concentration of this compound.
  • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.

1. Materials:

  • Cell line of interest.
  • Complete cell culture medium.
  • This compound.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • 96-well plate.
  • Microplate reader.

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with serial dilutions of this compound for a desired incubation period (e.g., 24, 48, or 72 hours).
  • Include untreated cells as a control.
  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
  • Add the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
  • Plot the percentage of cell viability against the log concentration of this compound.
  • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of this compound's effects in cell-based assays.

G Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Clidinium This compound Clidinium->M1_M3_M5 Antagonist Clidinium->M2_M4 Antagonist

Caption: Muscarinic receptor signaling pathways and the antagonistic action of this compound.

G Workflow for Assessing Off-Target Effects Start Start: Hypothesis of Off-Target Effect DoseResponse 1. On-Target Dose-Response (e.g., M3 functional assay) Start->DoseResponse OffTargetScreen 2. Off-Target Screening (Radioligand binding panel) DoseResponse->OffTargetScreen Define concentration range FunctionalValidation 3. Functional Validation of Hits (e.g., Calcium flux in M1, M2 cell lines) OffTargetScreen->FunctionalValidation Identified off-targets Cytotoxicity 4. Cytotoxicity Assessment (MTT, LDH assays) FunctionalValidation->Cytotoxicity Conclusion Conclusion: Characterized Off-Target Profile Cytotoxicity->Conclusion

Caption: A logical workflow for the systematic assessment of off-target effects.

G Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cell Death Observed CheckConc Is this compound concentration too high? Start->CheckConc CheckSolvent Is solvent concentration within safe limits? CheckConc->CheckSolvent No Conclusion1 Reduce concentration and repeat. CheckConc->Conclusion1 Yes CheckAssay Could it be an assay artifact? CheckSolvent->CheckAssay No Conclusion2 Lower solvent concentration. CheckSolvent->Conclusion2 Yes Conclusion3 Run cell-free controls and validate with an orthogonal assay. CheckAssay->Conclusion3 Yes Conclusion4 Investigate other causes (e.g., contamination). CheckAssay->Conclusion4 No

Caption: A decision-making diagram for troubleshooting unexpected cytotoxicity.

References

improving reproducibility of experiments with clidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving clidinium bromide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

A collection of common questions regarding the properties and handling of this compound.

QuestionAnswer
What is the mechanism of action of this compound? This compound is a synthetic quaternary ammonium antimuscarinic agent. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the action of acetylcholine.[1][2] This inhibition leads to a reduction in smooth muscle contraction and secretory activity, particularly in the gastrointestinal tract.[1][2]
What are the primary research applications of this compound? Due to its effects on smooth muscle and secretion, this compound is primarily used in research related to gastrointestinal motility disorders, such as irritable bowel syndrome (IBS) and peptic ulcer disease.[3][4] It is often studied in combination with the anxiolytic chlordiazepoxide.[3][4]
What is the solubility of this compound in common laboratory solvents? This compound exhibits good solubility in several common solvents. The table below summarizes its solubility.
How stable is this compound in solution? This compound is susceptible to degradation under certain conditions. It is particularly labile to acid and alkaline hydrolysis, especially at elevated temperatures.[3][5] Stock solutions in methanol, when stored in the dark at 4°C, have been found to be stable for at least ten days.[6] It is recommended to prepare fresh aqueous solutions for each experiment.
Does this compound exhibit selectivity for specific muscarinic receptor subtypes? This compound is generally considered a non-selective muscarinic antagonist, meaning it binds to all five muscarinic receptor subtypes (M1-M5). However, its affinity for each subtype may vary. Detailed binding affinity studies for all human subtypes are not extensively published, but a Ki of 3 nM has been reported against [3H]quinuclidinyl benzilate binding in rat colonic enterocytes, which expresses a mixed population of muscarinic receptors.[1] For comparison, other non-selective antagonists like atropine have a binding affinity constant in the range of 0.4–0.7 nM for all five subtypes.[7]
This compound Solubility Data
SolventSolubilityReference
PBS (pH 7.2)10 mg/mL[1]
DMF10 mg/mL[1]
DMSO10 mg/mL[1]
MethanolSoluble[6]

Troubleshooting Guides

Inconsistent Results in Muscarinic Receptor Binding Assays

Problem: High variability or unexpected results in competitive binding assays.

Potential Cause Troubleshooting Step
Suboptimal Assay Buffer Ensure the assay buffer is at the correct pH (typically 7.4) and contains appropriate ions. PBS is a common choice.[1][8]
High Non-Specific Binding Include a step to determine non-specific binding using a high concentration of a known muscarinic antagonist like atropine (e.g., 1 µM).[9] To reduce non-specific binding, consider pre-soaking filters in a blocking agent like 0.5% polyethyleneimine (PEI).[8]
Degradation of this compound Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Avoid prolonged storage of aqueous solutions.
Incorrect Radioligand Concentration Use a radioligand concentration at or below its Kd value for the receptor to ensure accurate determination of the competitor's IC50.[10]
Insufficient Incubation Time Ensure the incubation time is sufficient to reach equilibrium. This should be determined empirically through time-course experiments.[9]
Poor Reproducibility in Smooth Muscle Contraction Assays

Problem: Variable or weak responses in isolated tissue preparations (e.g., guinea pig ileum).

Potential Cause Troubleshooting Step
Tissue Viability Issues Ensure the isolated tissue is handled gently and maintained in oxygenated physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) at 37°C.[3] Allow for an adequate equilibration period (e.g., 60 minutes) under a stable resting tension (e.g., 1 g) before starting the experiment.[3]
Inconsistent Agonist Concentration Use a concentration of acetylcholine that produces a submaximal (e.g., 75-80% of maximum) contraction to allow for inhibition by this compound to be observed clearly.[1]
Insufficient Antagonist Incubation Time Pre-incubate the tissue with this compound for a sufficient period (e.g., 5-20 minutes) before adding the agonist to ensure the antagonist has reached its site of action.[1]
Receptor Desensitization Ensure thorough washing of the tissue between agonist additions to prevent receptor desensitization, which can lead to diminished responses over time.
pH and Temperature Fluctuations Maintain a constant pH and temperature of the organ bath solution throughout the experiment, as these factors can significantly affect smooth muscle contractility.

Experimental Protocols

Competitive Muscarinic Receptor Binding Assay

This protocol is adapted for determining the binding affinity of this compound using a radioligand competition assay.

Materials:

  • Tissue homogenate or cell membranes expressing muscarinic receptors.

  • Assay Buffer: PBS, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Non-specific binding control: Atropine.

  • This compound stock solution.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from the tissue or cells of interest and determine the protein concentration.

  • Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: 1 µM Atropine.

    • Competition: A range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Add a fixed concentration of the radioligand (at its Kd) to each tube.

    • Add the membrane preparation to initiate the reaction.

    • Incubate at 25°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay

This protocol outlines the procedure for assessing the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.

Materials:

  • Guinea pig ileum.

  • Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Acetylcholine stock solution.

  • This compound stock solution.

  • Organ bath with an isometric force transducer.

Procedure:

  • Tissue Preparation:

    • Isolate a segment of the guinea pig ileum (2-3 cm).

    • Mount the tissue in an organ bath containing physiological salt solution under a resting tension of 1 g.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.[3]

  • Agonist Dose-Response:

    • Establish a cumulative or non-cumulative concentration-response curve for acetylcholine to determine the EC50 and a submaximal concentration.

  • Antagonist Incubation:

    • Wash the tissue thoroughly and allow it to return to baseline.

    • Add a known concentration of this compound to the organ bath and incubate for 5-20 minutes.[1]

  • Challenge with Agonist:

    • In the continued presence of this compound, re-establish the acetylcholine concentration-response curve.

  • Data Analysis:

    • Compare the acetylcholine dose-response curves in the absence and presence of this compound.

    • A rightward shift in the dose-response curve indicates competitive antagonism.

    • The pA2 value can be calculated to quantify the potency of this compound as an antagonist.

Visualizations

Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine mAChR Muscarinic Receptor (M3) ACh->mAChR Binds & Activates Clidinium This compound Clidinium->mAChR Binds & Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Signaling pathway of this compound antagonism.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Prepare Fresh Working Dilutions in Assay Buffer prep_stock->prep_working setup_tubes Set up Assay Tubes: Total, Non-specific, Competition prep_working->setup_tubes add_reagents Add Radioligand and Membrane Preparation setup_tubes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for a competitive binding assay.

Troubleshooting_Logic cluster_binding Binding Assay Troubleshooting cluster_functional Functional Assay Troubleshooting start Inconsistent Results? binding_assay Binding Assay? start->binding_assay Yes functional_assay Functional Assay? start->functional_assay No check_nsb High Non-Specific Binding? binding_assay->check_nsb check_reagents Reagent Stability? binding_assay->check_reagents check_conditions Assay Conditions? binding_assay->check_conditions check_tissue Tissue Viability? functional_assay->check_tissue check_agonist Agonist Concentration? functional_assay->check_agonist check_incubation Antagonist Incubation Time? functional_assay->check_incubation

Caption: Logical flow for troubleshooting experiments.

References

Technical Support Center: Mitigating Cytotoxicity of Clidinium Bromide at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high levels of cytotoxicity in their experiments with clidinium bromide.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell cultures. What are the potential causes?

A1: High cytotoxicity can stem from several factors. Firstly, ensure the concentration of this compound is accurately prepared, as dose-dependent toxicity is a primary factor. Secondly, the duration of exposure can significantly impact cell viability; shorter incubation times may be necessary. The sensitivity of the specific cell line being used is another critical variable, as different cell types exhibit varying tolerances to chemical compounds. Finally, suboptimal cell culture conditions, such as nutrient-depleted media or contamination, can exacerbate the cytotoxic effects of this compound.

Q2: What are the general strategies to reduce this compound-induced cytotoxicity in our experiments without compromising the study's objectives?

A2: To mitigate cytotoxicity, consider the following approaches:

  • Optimization of Experimental Parameters: Systematically evaluate a range of this compound concentrations and exposure times to identify a therapeutic window where the desired effects are observed with minimal cytotoxicity.

  • Co-treatment with Protective Agents: The use of antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, may counteract oxidative stress, a common mechanism of drug-induced cell death.[1]

  • Serum Concentration in Media: The presence and concentration of serum in the culture media can influence cellular susceptibility to toxic compounds. Ensure consistency in serum batches and concentrations across experiments.

  • Use of Preservative-Free Formulations: If using a commercial formulation of this compound, be aware of preservatives that may contribute to cytotoxicity. Whenever possible, use a pure, preservative-free form of the compound.[1]

Q3: Could the PI3K/AKT signaling pathway be involved in the cellular response to this compound-induced stress?

A3: Yes, the PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and can be activated in response to cellular stress induced by chemical compounds.[2][3] Aberrant activation of this pathway is a known mechanism of drug resistance in cancer cells.[2] In the context of this compound cytotoxicity, it is plausible that the modulation of the PI3K/AKT pathway could influence cell fate. Inhibition of this pathway could potentially sensitize cells to the cytotoxic effects of this compound, while its activation may offer a protective response.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in cytotoxicity assay results between replicate wells. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.
High background signal in control wells of a colorimetric assay (e.g., MTT). Contamination of media or reagents, or interference from the compound itself.Use fresh, sterile reagents. Run a "compound-only" control (compound in media without cells) to check for direct reaction with the assay reagents.
Observed cytotoxicity is near 100% even at the lowest concentration of this compound. The concentration range is too high for the cell line, or there was an error in the stock solution preparation.Perform a wider range of serial dilutions, starting from a much lower concentration. Re-prepare and verify the concentration of the stock solution.
No discernible dose-response curve. The chosen assay may not be sensitive enough, or the incubation time is too short or too long.Try a different cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity via LDH assay vs. metabolic activity via MTT assay). Optimize the incubation time by performing a time-course experiment.

Quantitative Data Summary

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound in different cell lines after a 48-hour exposure, as determined by an MTT assay. This data is for illustrative purposes to demonstrate how such data would be presented.

Cell LineTissue of OriginHypothetical IC50 (µM)
HEK293Human Embryonic Kidney150
HeLaHuman Cervical Cancer95
SH-SY5YHuman Neuroblastoma120
Caco-2Human Colorectal Adenocarcinoma200

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[4]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_clidinium Add this compound to Cells seed_cells->add_clidinium prepare_clidinium Prepare this compound Dilutions prepare_clidinium->add_clidinium incubate Incubate for 24-72 hours add_clidinium->incubate add_reagent Add Assay Reagent (MTT or LDH) incubate->add_reagent measure_signal Measure Absorbance add_reagent->measure_signal calculate_viability Calculate % Cell Viability/Cytotoxicity measure_signal->calculate_viability signaling_pathway clidinium This compound (High Concentration) stress Cellular Stress clidinium->stress pi3k PI3K stress->pi3k Activates apoptosis Apoptosis stress->apoptosis Induces akt AKT pi3k->akt Activates akt->apoptosis Inhibits survival Cell Survival akt->survival Promotes

References

Validation & Comparative

In Vitro Potency Showdown: Clidinium Bromide vs. Atropine at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anticholinergic agents, both clidinium bromide and atropine are well-established muscarinic receptor antagonists. While both compounds exert their effects by blocking the action of acetylcholine at muscarinic receptors, a detailed, quantitative comparison of their in vitro potency is crucial for researchers in drug discovery and development to inform compound selection and guide further investigation. This guide provides an objective comparison of the in vitro potency of this compound and atropine, supported by experimental data from radioligand binding assays and functional studies.

Quantitative Potency Comparison

The following table summarizes the in vitro potency of this compound and atropine at the five human muscarinic acetylcholine receptor subtypes (M1-M5). Potency is presented as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), both expressed in nanomolar (nM) units. A lower value indicates a higher binding affinity and greater potency.

CompoundReceptor SubtypeKi (nM)IC50 (nM)
This compound M1Data not availableData not available
M2Data not availableData not available
M3~1.95 (pKi = 9.71 ± 0.03)[1]Data not available
M4Data not availableData not available
M5Data not availableData not available
Atropine M11.27 ± 0.362.22 ± 0.60
M23.24 ± 1.164.32 ± 1.63
M32.21 ± 0.534.16 ± 1.04
M40.77 ± 0.432.38 ± 1.07
M52.84 ± 0.843.39 ± 1.16

Note: The pKi value for this compound was converted to Ki using the formula Ki = 10^(-pKi). The available data for this compound is limited to the M3 receptor subtype. Atropine, in contrast, has been extensively characterized across all five muscarinic receptor subtypes and demonstrates non-selective, high-affinity binding.

Signaling Pathways and Experimental Workflow

The interaction of this compound and atropine with muscarinic receptors competitively inhibits the binding of the endogenous neurotransmitter, acetylcholine. This antagonism blocks the downstream signaling cascades initiated by receptor activation. The following diagrams illustrate the competitive binding at the receptor level and a typical experimental workflow for determining antagonist potency.

Competitive Antagonism at Muscarinic Receptors cluster_receptor Muscarinic Receptor cluster_ligands Ligands Receptor Muscarinic Receptor (M1-M5) ACh Acetylcholine (Agonist) ACh->Receptor Binds and Activates Atropine Atropine (Antagonist) Atropine->Receptor Competitively Binds and Blocks Clidinium This compound (Antagonist) Clidinium->Receptor Competitively Binds and Blocks

Caption: Competitive binding of acetylcholine, atropine, and this compound to muscarinic receptors.

Radioligand Binding Assay Workflow Start Start Prep Prepare cell membranes expressing muscarinic receptors Start->Prep Incubate Incubate membranes with radioligand and varying concentrations of antagonist Prep->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze End End Analyze->End

Caption: A simplified workflow for a competitive radioligand binding assay.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and functional organ bath studies (Schild analysis). Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound or atropine) by measuring its ability to displace a radiolabeled ligand from the target receptor.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are commonly used.

  • Radioligand: A tritiated, non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is typically used as the radioligand.

  • Assay Buffer: A standard buffer, such as phosphate-buffered saline (PBS) or HEPES-buffered saline, is used to maintain physiological pH and ionic strength.

  • Incubation: A fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor drug (this compound or atropine) are incubated with the receptor-containing membranes. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is then used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Schild Analysis for Functional Potency (pA2)

Schild analysis is a pharmacological method used in functional assays (e.g., isolated organ bath experiments) to determine the dissociation constant (Kb) of a competitive antagonist. The pA2 value, which is the negative logarithm of the Kb, is a measure of the antagonist's potency. Under conditions of simple competitive antagonism, the pA2 value is theoretically equal to the pKi value obtained from binding assays.

  • Tissue Preparation: An isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum, trachea, or bladder) is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated to establish a baseline response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (this compound or atropine) for a predetermined period to allow for equilibration.

  • Shifted Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The presence of the competitive antagonist will cause a rightward shift in the agonist's concentration-response curve.

  • Dose Ratio Calculation: The dose ratio is calculated as the ratio of the EC50 (the concentration of the agonist that produces 50% of the maximal response) in the presence of the antagonist to the EC50 in the absence of the antagonist.

  • Schild Plot Construction: This procedure is repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The pA2 value is determined by the x-intercept of the regression line.

Summary and Conclusion

The available in vitro data clearly establishes atropine as a potent, non-selective antagonist across all five muscarinic receptor subtypes. Its binding affinities are consistently in the low nanomolar range. For this compound, while it is recognized as a potent M1 and M3 muscarinic antagonist, comprehensive quantitative in vitro binding data for all receptor subtypes is not as readily available in the public domain. The high affinity of this compound for the M3 receptor, as indicated by the pKi value of 9.71, suggests a potency comparable to that of atropine at this particular subtype.

For researchers and drug development professionals, the choice between these two antagonists would depend on the specific research question or therapeutic goal. Atropine serves as a valuable tool when non-selective muscarinic antagonism is desired. This compound, with its reported focus on M1 and M3 antagonism, may offer a more targeted approach, although a more complete in vitro binding profile is needed for a definitive comparative assessment. The experimental protocols outlined in this guide provide a framework for conducting further head-to-head in vitro potency comparisons to elucidate the subtle yet significant differences between these two important muscarinic antagonists.

References

A Comparative Analysis of Muscarinic Receptor Binding Affinity: Clidinium Bromide vs. Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the muscarinic acetylcholine receptor binding affinities of two anticholinergic agents: clidinium bromide and hyoscyamine. This objective analysis, supported by experimental data and detailed methodologies, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency and potential for therapeutic efficacy and off-target effects. The following table summarizes the available quantitative data for the binding affinity of hyoscyamine to the five human muscarinic acetylcholine receptor subtypes (M1-M5). Hyoscyamine is the levorotatory, pharmacologically active isomer of atropine.

CompoundReceptor SubtypepKiKi (nM)
S-(-)-Hyoscyamine M19.48 ± 0.18~0.033
M29.45 ± 0.31~0.035
M39.30 ± 0.19~0.050
M49.55 ± 0.13~0.028
M59.24 ± 0.30~0.057
R-(+)-Hyoscyamine M18.21 ± 0.07~6.17
M27.89 ± 0.06~12.88
M38.06 ± 0.18~8.71
M48.35 ± 0.11~4.47
M58.17 ± 0.08~6.76

Data for S-(-)-Hyoscyamine and R-(+)-Hyoscyamine are derived from studies on human muscarinic receptors expressed in Chinese hamster ovary (CHO-K1) cells.

Experimental Protocols

The determination of receptor binding affinities is typically achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay

A standard and widely accepted method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., this compound or hyoscyamine) is the competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human muscarinic acetylcholine receptor (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Competitor: The unlabeled test compound (this compound or hyoscyamine) at various concentrations.

  • Assay Buffer: A buffered solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.

  • Filtration Apparatus: A cell harvester or multi-well filter plates (e.g., glass fiber filters) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A fixed concentration of the receptor preparation and the radioligand are incubated in the assay buffer.

  • Competition: Increasing concentrations of the unlabeled competitor drug are added to the incubation mixture.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor drug. This generates a competition curve, which is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades. The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins, while the M2 and M4 subtypes couple to Gi proteins.

Muscarinic Receptor Signaling Pathways

G_Protein_Signaling cluster_Gq Gq Signaling Pathway (M1, M3, M5) cluster_Gi Gi Signaling Pathway (M2, M4) Ligand_Gq Acetylcholine / Antagonist Receptor_Gq M1/M3/M5 Receptor Ligand_Gq->Receptor_Gq Gq Gq Protein Receptor_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_Gq PKC->Response_Gq Ligand_Gi Acetylcholine / Antagonist Receptor_Gi M2/M4 Receptor Ligand_Gi->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Response_Gi

Caption: Muscarinic receptor G protein-coupled signaling pathways.

Experimental Workflow for Binding Affinity Determination

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution ([³H]-NMS) Radioligand_Prep->Incubation Competitor_Prep Competitor Solutions (Clidinium or Hyoscyamine) Competitor_Prep->Incubation Filtration Separation of Bound and Free Radioligand via Filtration Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Measurement Quantification of Radioactivity (Scintillation Counting) Washing->Measurement Competition_Curve Generation of Competition Curve Measurement->Competition_Curve IC50_Calc Calculation of IC50 Value Competition_Curve->IC50_Calc Ki_Calc Calculation of Ki Value (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the In Vivo Efficacy of Clidinium Bromide and Scopolamine in Gastrointestinal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two common anticholinergic agents, clidinium bromide and scopolamine, in preclinical gastrointestinal (GI) models. The information presented is intended to assist researchers in selecting the appropriate compound for their studies in areas such as irritable bowel syndrome (IBS), peptic ulcer disease, and other GI motility disorders.

Executive Summary

This compound and scopolamine are both muscarinic acetylcholine receptor antagonists that reduce GI motility and secretions. While scopolamine is a well-characterized non-selective antagonist, preclinical in vivo data for this compound is less abundant, with much of the available information derived from its use in combination with the anxiolytic chlordiazepoxide. This guide synthesizes the available preclinical data for both compounds and presents it for comparative analysis.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and scopolamine exert their effects by blocking muscarinic acetylcholine receptors in the gastrointestinal tract. These receptors are crucial for mediating the parasympathetic nervous system's stimulation of smooth muscle contraction and glandular secretion. There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most relevant in the GI tract.

  • M1 Receptors: Primarily located in the enteric nervous system ganglia, they modulate neurotransmission.

  • M2 Receptors: Found on smooth muscle cells, they inhibit relaxation.

  • M3 Receptors: Located on smooth muscle cells and secretory glands, they mediate contraction and secretion.

Scopolamine is a non-selective antagonist with a strong affinity for M1, M2, and M3 receptors. This compound is also a muscarinic antagonist, with some evidence suggesting a degree of selectivity, though comprehensive binding affinity data across all subtypes is not as readily available as for scopolamine. The blockade of these receptors by both drugs leads to a reduction in smooth muscle tone and secretory activity in the stomach and intestines.

dot

cluster_0 Parasympathetic Nerve Terminal cluster_1 Smooth Muscle Cell / Glandular Cell cluster_2 Cellular Response cluster_3 Pharmacological Intervention ACh Acetylcholine (ACh) M_Receptor M1 M2 M3 Muscarinic Receptor ACh->M_Receptor Binds to Contraction_Secretion Smooth Muscle Contraction or Glandular Secretion M_Receptor->Contraction_Secretion Activates Antagonist This compound or Scopolamine Antagonist->M_Receptor Blocks

Caption: General signaling pathway of muscarinic antagonists in the GI tract.

In Vivo Efficacy Comparison

Direct head-to-head preclinical studies comparing this compound and scopolamine are limited. The following tables summarize available data from separate in vivo studies in relevant GI models.

Gastrointestinal Motility: Charcoal Meal Transit Test

The charcoal meal transit test is a common method to assess the effect of a substance on GI motility. A charcoal meal is administered orally, and after a set time, the distance the charcoal has traveled through the small intestine is measured.

DrugAnimal ModelDoseRouteEffect on GI TransitCitation
Scopolamine Mouse--Dose-dependent decrease[1]
This compound Human5 mgOralDid not significantly affect GI transit time when co-administered with a cathartic[2]
Gastric Acid Secretion: Pylorus Ligation Model

The pylorus ligation model is a widely used method to study gastric acid secretion. The pylorus of an anesthetized rat is ligated, causing the accumulation of gastric secretions, which can then be collected and analyzed.

DrugAnimal ModelDoseRouteEffect on Gastric SecretionCitation
Scopolamine Rat--Expected to decrease gastric acid secretion (as a muscarinic antagonist)[3]
This compound ---Reported to have antisecretory effects[4]

Note: While both drugs are known to have antisecretory effects, specific quantitative data from preclinical pylorus ligation studies was not found in the performed searches. The effect of scopolamine is inferred from its mechanism of action, and the effect of this compound is based on descriptive reports.

Visceral Pain: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a model of visceral pain. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior in rodents, and the reduction in the number of writhes is used as a measure of analgesia.

DrugAnimal ModelDoseRouteEffect on WrithingCitation
Scopolamine Mouse--Expected to reduce writhing (as a muscarinic antagonist)[5][6]
This compound ---Expected to reduce writhing (as a muscarinic antagonist)[7]

Note: Specific quantitative data on the dose-response relationship for either this compound or scopolamine in the acetic acid-induced writhing test was not available in the searched literature. Their expected effect is based on their mechanism of action as antispasmodics.

Experimental Protocols

Charcoal Meal Gastrointestinal Transit Test

dot

start Animal Fasting (e.g., 18-24 hours) drug_admin Drug Administration (this compound or Scopolamine) or Vehicle start->drug_admin charcoal_admin Oral Administration of Charcoal Meal (e.g., 5% charcoal in 10% gum acacia) drug_admin->charcoal_admin wait Waiting Period (e.g., 20-30 minutes) charcoal_admin->wait euthanasia Euthanasia wait->euthanasia dissection Dissection and Measurement of Small Intestine Length and Charcoal Transit Distance euthanasia->dissection end Data Analysis: Calculate % Transit dissection->end

Caption: Workflow for the Charcoal Meal Gastrointestinal Transit Test.

Detailed Methodology:

  • Animals: Mice or rats are typically used.

  • Fasting: Animals are fasted for 18-24 hours with free access to water to ensure an empty stomach.[8]

  • Drug Administration: The test compound (this compound or scopolamine) or vehicle is administered orally or intraperitoneally at a specified time before the charcoal meal.[9]

  • Charcoal Meal Administration: A suspension of charcoal (e.g., 5-10% in a 5-10% gum acacia solution) is administered orally.[9]

  • Transit Time: After a defined period (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The abdomen is opened, and the small intestine is carefully removed. The total length of the small intestine and the distance traveled by the charcoal from the pylorus are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.

Pylorus Ligation Gastric Secretion Model

dot

start Animal Fasting (e.g., 24-48 hours) anesthesia Anesthesia start->anesthesia surgery Midline Abdominal Incision and Ligation of the Pylorus anesthesia->surgery drug_admin Drug Administration (this compound or Scopolamine) or Vehicle surgery->drug_admin recovery Recovery and Gastric Juice Accumulation (e.g., 4-19 hours) drug_admin->recovery euthanasia Euthanasia recovery->euthanasia collection Collection of Gastric Contents euthanasia->collection analysis Measurement of Volume, pH, and Acidity collection->analysis end Data Analysis analysis->end

Caption: Workflow for the Pylorus Ligation Gastric Secretion Model.

Detailed Methodology:

  • Animals: Rats are commonly used.

  • Fasting: Animals are fasted for 24-48 hours with free access to water.[10]

  • Anesthesia and Surgery: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.[10][11]

  • Drug Administration: The test compound or vehicle is administered, often intraduodenally or subcutaneously.

  • Gastric Juice Accumulation: The animals are allowed to recover, and gastric juice accumulates in the stomach for a period of 4 to 19 hours.[10][11]

  • Sample Collection: Animals are euthanized, and the stomach is removed. The gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured, and the pH and total acidity (titrated with NaOH) are determined.[12]

Acetic Acid-Induced Writhing Test for Visceral Pain

dot

start Acclimatization of Animals drug_admin Drug Administration (this compound or Scopolamine) or Vehicle start->drug_admin wait_drug Waiting Period for Drug Absorption drug_admin->wait_drug acetic_acid Intraperitoneal Injection of Acetic Acid (e.g., 0.6%) wait_drug->acetic_acid observation Observation of Writhing Behavior for a Set Period (e.g., 20-30 minutes) acetic_acid->observation end Data Analysis: Count Number of Writhes observation->end

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Detailed Methodology:

  • Animals: Mice are frequently used for this model.

  • Acclimatization: Animals are allowed to acclimatize to the observation chambers.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the acetic acid injection.

  • Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce visceral pain.[13]

  • Observation: The animals are observed for a specific period (e.g., 20-30 minutes), and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted.[14]

  • Data Analysis: The analgesic effect is determined by the percentage reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group.

Conclusion

References

Validating Clidinium Bromide's Selectivity for Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the selectivity of clidinium bromide, a muscarinic receptor antagonist. Due to the limited availability of publicly accessible quantitative binding data for this compound across all five muscarinic receptor subtypes (M1-M5), this document focuses on presenting a comparative analysis of well-characterized muscarinic antagonists: the non-selective antagonist atropine, the M1-selective antagonist pirenzepine, and the M3-selective antagonist darifenacin. The experimental data and methodologies detailed herein serve as a comprehensive reference for researchers aiming to characterize the selectivity profile of compounds like this compound.

Comparative Analysis of Muscarinic Receptor Antagonists

The selectivity of a muscarinic antagonist is paramount in determining its therapeutic efficacy and side-effect profile. This is achieved by quantifying its binding affinity for each of the five muscarinic acetylcholine receptor subtypes.

Data Presentation: Binding Affinity (Ki) of Selected Muscarinic Antagonists
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not availableReportedly M1/M3 selective
Atropine ~0.92 - 2.0[1]~3.24[2]~2.21[2]~0.77[2]~2.84[2]Non-selective
Pirenzepine ~12 - 21[3]~115 - 310[3]~480 - 690~168[3]Data Not AvailableM1-selective
Darifenacin ~6.3~398~0.79~501~100M3-selective

Note: pKi values for darifenacin were converted to Ki values. Data for some compounds may not be available for all receptor subtypes.

Experimental Protocols

The determination of binding affinities for muscarinic receptor antagonists is typically performed using in vitro radioligand competition binding assays.

Protocol: Radioligand Competition Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound, such as this compound, for each of the five human muscarinic receptor subtypes.

1. Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: A tritiated non-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Test Compound: this compound or other unlabelled antagonist.

  • Reference Compound: A known non-selective antagonist, such as atropine, for determining non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The amount of bound radioactivity is plotted against the concentration of the test compound.

  • A competition binding curve is generated, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The five subtypes are broadly classified into two major signaling pathways. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.

Muscarinic_Signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1 M1 Gq Gq/11 M1->Gq M3 M3 M3->Gq M5 M5 M5->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC M2 M2 Gi Gi/o M2->Gi M4 M4 M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1 Binds to Acetylcholine->M3 Binds to Acetylcholine->M5 Binds to Acetylcholine->M2 Binds to Acetylcholine->M4 Binds to

Caption: General signaling pathways of muscarinic receptor subtypes.

Experimental Workflow for Determining Muscarinic Receptor Selectivity

The process of determining the selectivity of a compound like this compound involves a systematic experimental workflow, from preparing the necessary biological materials to analyzing the final binding data.

Experimental_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M1-M5) start->prep_membranes radioligand_binding Perform Radioligand Competition Binding Assay prep_membranes->radioligand_binding data_collection Measure Radioactivity (Scintillation Counting) radioligand_binding->data_collection analysis Analyze Data (Generate Competition Curves) data_collection->analysis calc_ic50 Calculate IC50 Values analysis->calc_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff Equation) calc_ic50->calc_ki compare Compare Ki Values Across M1-M5 Subtypes calc_ki->compare determine_selectivity Determine Selectivity Profile compare->determine_selectivity end End determine_selectivity->end Antagonist_Selectivity cluster_antagonists Muscarinic Antagonists cluster_receptors Muscarinic Receptors Clidinium This compound M1 M1 Clidinium->M1 Reported to Bind (Selectivity Data Needed) M3 M3 Clidinium->M3 Reported to Bind (Selectivity Data Needed) Atropine Atropine Atropine->M1 Binds (Non-selective) M2 M2 Atropine->M2 Binds (Non-selective) Atropine->M3 Binds (Non-selective) M4 M4 Atropine->M4 Binds (Non-selective) M5 M5 Atropine->M5 Binds (Non-selective) Pirenzepine Pirenzepine Pirenzepine->M1 Binds (High Affinity) Pirenzepine->M2 Binds (Low Affinity) Pirenzepine->M3 Binds (Low Affinity) Pirenzepine->M4 Binds (Low Affinity) Pirenzepine->M5 Binds (Low Affinity) Darifenacin Darifenacin Darifenacin->M1 Binds (Low Affinity) Darifenacin->M2 Binds (Low Affinity) Darifenacin->M3 Binds (High Affinity) Darifenacin->M4 Binds (Low Affinity) Darifenacin->M5 Binds (Low Affinity)

References

Comparative Analysis of Muscarinic Receptor Antagonists: A Focus on Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of several widely used muscarinic receptor antagonists. While the initial focus was on clidinium bromide, a notable scarcity of publicly available quantitative binding data necessitated a shift to other well-characterized antagonists. This guide presents a comparative analysis of atropine, ipratropium bromide, tiotropium bromide, and darifenacin, offering insights into their binding affinities for muscarinic receptor subtypes and their interactions with other receptors. This information is crucial for understanding their therapeutic efficacy and potential off-target effects.

Quantitative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of selected muscarinic antagonists for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Lower Ki values indicate a higher binding affinity.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)
Atropine 2.22[1]4.32[1]4.16[1]2.38[1]3.39[1]
Ipratropium Bromide 2.9 (IC50)[2]2.0 (IC50)[2]1.7 (IC50)[2]Data not availableData not available
Tiotropium Bromide ~0.1-0.3~0.1-0.3~0.1-0.3~0.1-0.3~0.1-0.3*
Darifenacin 6.3139.810.7850.1210.0
Cross-Reactivity with Nicotinic Receptors and Other Off-Target Effects

Understanding the interaction of muscarinic antagonists with other receptors is critical for predicting potential side effects.

  • Atropine : This classic muscarinic antagonist can also interact with neuronal nicotinic acetylcholine receptors (nAChRs). At high concentrations, it acts as a noncompetitive inhibitor of nAChRs.[6][7] Interestingly, at lower concentrations, it can potentiate responses at certain nAChR subtypes, such as α4β4.[6] The apparent affinity of atropine for the agonist recognition sites of the α4β4 nAChR is in the micromolar range (29.9 µM).[6] Common off-target effects, primarily due to its anticholinergic activity, include dry mouth, blurred vision, tachycardia, constipation, and urinary retention.[8][9][10][11]

  • Ipratropium Bromide : As a quaternary ammonium compound, ipratropium has reduced systemic absorption and is less likely to cross the blood-brain barrier, thus having fewer central nervous system side effects compared to atropine. Information on its direct binding affinity for nicotinic receptors is limited, but its structure would suggest a low affinity. Off-target effects are generally localized and related to its anticholinergic action, such as dry mouth.[12]

  • Tiotropium Bromide : Similar to ipratropium, tiotropium is a quaternary ammonium compound with low systemic absorption.[3] This limits its potential for off-target effects outside the respiratory system.[13][14] While it has a high affinity for all muscarinic receptor subtypes, its kinetic selectivity for M1 and M3 receptors over M2 receptors is a key feature.[3][5] There is no significant evidence of direct, high-affinity interaction with nicotinic receptors. The most common side effect is dry mouth.[13][14][15]

  • Darifenacin : This antagonist is known for its selectivity for the M3 muscarinic receptor subtype, with up to 59-fold greater affinity for M3 over other subtypes.[16] This selectivity is thought to reduce the incidence of certain side effects, such as those related to M1 (cognitive impairment) and M2 (cardiac effects) receptor blockade.[16][17] Data on its interaction with nicotinic receptors is not prominent in the literature, suggesting a low potential for cross-reactivity. Common side effects are consistent with M3 receptor blockade and include dry mouth and constipation.[18][19][20][21]

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a general method for determining the binding affinity (Ki) of a test compound (e.g., this compound or other antagonists) for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test compound (unlabeled antagonist).

  • Reference compound (e.g., atropine for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Plate shaker.

  • Filtration apparatus.

Procedure:

  • Reaction Setup : In each well of a 96-well microplate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation : Add the cell membrane preparation containing the target muscarinic receptor subtype to initiate the binding reaction.

  • Equilibration : Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Termination of Binding : Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing : Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting : Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Total binding is measured in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled reference compound (e.g., 1 µM atropine).

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with muscarinic receptor subtypes.

G cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11 Pathway) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o Pathway) M1_M3_M5 M1/M3/M5 Receptor Gq Gq/11 M1_M3_M5->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2/M4 Receptor Gi Gi/o M2_M4->Gi Acetylcholine AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel K⁺ Channels Gi->K_channel Activates cAMP cAMP Production AC->cAMP Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) cAMP->Cellular_Response_Gi Decreased K_channel->Cellular_Response_Gi

Muscarinic Receptor Signaling Pathways
Experimental Workflow

The diagram below outlines the key steps in a typical competitive radioligand binding assay used to determine the cross-reactivity of a compound.

G cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (with receptors) - Radioligand ([³H]-NMS) - Test Compound (e.g., Clidinium) - Assay Buffer B Set up 96-well Plate: - Add Buffer - Add Radioligand - Add serial dilutions of Test Compound A->B C Initiate Binding: Add Cell Membranes B->C D Incubate to Equilibrium (e.g., 60 min at 25°C) C->D E Terminate Binding: Rapid Filtration through Glass Fiber Filters D->E F Wash Filters (to remove unbound radioligand) E->F G Measure Radioactivity: Liquid Scintillation Counting F->G H Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki G->H

Experimental Workflow Diagram

References

A Comparative Analysis of the Antispasmodic Effects of Clidinium Bromide and Dicyclomine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antispasmodic properties of two commonly used drugs, clidinium bromide and dicyclomine. The information presented herein is based on available experimental data to facilitate an objective evaluation of their performance and mechanisms of action.

Introduction

This compound and dicyclomine are both anticholinergic agents utilized for their smooth muscle relaxant properties, particularly in the gastrointestinal tract. They are often prescribed for conditions such as irritable bowel syndrome (IBS) and peptic ulcer disease to alleviate symptoms of cramping and abdominal pain. While both drugs achieve their therapeutic effect by modulating cholinergic signaling, their precise mechanisms and potencies exhibit notable differences.

Mechanism of Action

This compound:

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors. It is reported to be a selective antagonist for the M3 muscarinic acetylcholine receptor subtype. These receptors are predominantly located on smooth muscle cells and secretory glands. By blocking the action of acetylcholine at these sites, this compound leads to smooth muscle relaxation and a reduction in secretions in the gastrointestinal tract. Clidinium is a quaternary ammonium compound, which generally limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

Dicyclomine:

Dicyclomine exhibits a dual mechanism of action, contributing to its antispasmodic effects. It acts as a non-selective muscarinic receptor antagonist, with a notable affinity for the M1 subtype. Additionally, dicyclomine possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of cholinergic blockade. This direct action is evidenced by its ability to antagonize spasms induced by agents such as bradykinin and histamine.

Quantitative Comparison of Antispasmodic Potency

Table 1: Quantitative Antispasmodic Data for Dicyclomine

ParameterExperimental ModelAgonistValueReference
pA2 Guinea Pig Ileum (Neuronal M1)Pilocarpine9.13
pA2 Guinea Pig Ileum (Prejunctional M2)-7.61
pA2 Guinea Pig Ileum (Postjunctional M2)-7.21
Ki (nM) Human Muscarinic M1 Receptor-15
Ki (nM) Human Muscarinic M2 Receptor-140
Ki (nM) Human Muscarinic M3 Receptor-88
Ki (nM) Human Muscarinic M4 Receptor-88
Ki (nM) Human Muscarinic M5 Receptor-110
  • pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

  • Ki (nM): The inhibition constant, representing the concentration of an antagonist that occupies 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.

Note on this compound Data: Extensive searches did not yield specific publicly available pA2 or IC50 values for this compound from in vitro antispasmodic assays on intestinal smooth muscle. Therefore, a direct quantitative comparison with dicyclomine is not possible at this time. The antispasmodic efficacy of this compound is primarily inferred from its classification as a selective M3 muscarinic antagonist.

Experimental Protocols

The following describes a general methodology for assessing the in vitro antispasmodic activity of compounds like this compound and dicyclomine using an isolated tissue preparation.

Isolated Guinea Pig Ileum Preparation

This is a classic and widely used model for studying the effects of drugs on intestinal smooth muscle.

Objective: To determine the inhibitory effect of a test compound on contractions induced by a spasmogen (e.g., acetylcholine).

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is excised. The segment is cleaned of its contents and mesentery.

  • Organ Bath Setup: The ileum segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).

  • Transducer and Recording: One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer. The transducer records changes in muscle tension, which are displayed and recorded on a data acquisition system.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a spasmogen, typically acetylcholine, to determine the submaximal concentration that produces approximately 80% of the maximum contraction (EC80).

  • Antagonist Incubation: The tissue is washed, and after re-equilibration, a known concentration of the antagonist (e.g., this compound or dicyclomine) is added to the organ bath and incubated for a specific period.

  • Challenge with Agonist: In the presence of the antagonist, the concentration-response curve for the agonist is re-determined.

  • Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value of the antagonist, providing a measure of its potency. To assess non-competitive antagonism or direct musculotropic effects, the antagonist's ability to inhibit contractions induced by non-cholinergic spasmogens (e.g., potassium chloride, histamine, bradykinin) is also evaluated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action and a typical experimental workflow.

G Signaling Pathway of this compound cluster_0 Signaling Pathway of this compound Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Binds to This compound This compound This compound->M3 Receptor Blocks Gq/11 Gq/11 M3 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Leads to Blockade Blockade

Caption: Signaling pathway of this compound's antimuscarinic action.

G Dual-Action Signaling Pathway of Dicyclomine cluster_0 Dual-Action Signaling Pathway of Dicyclomine cluster_1 Dual-Action Signaling Pathway of Dicyclomine Acetylcholine Acetylcholine Muscarinic Receptors Muscarinic Receptors Acetylcholine->Muscarinic Receptors Binds to Dicyclomine (Anticholinergic) Dicyclomine (Anticholinergic) Dicyclomine (Anticholinergic)->Muscarinic Receptors Blocks G-Protein Signaling G-Protein Signaling Muscarinic Receptors->G-Protein Signaling Activates Smooth Muscle Contraction Smooth Muscle Contraction G-Protein Signaling->Smooth Muscle Contraction Leads to Other Spasmogens (Histamine, Bradykinin) Other Spasmogens (Histamine, Bradykinin) Direct Effect on Smooth Muscle Direct Effect on Smooth Muscle Other Spasmogens (Histamine, Bradykinin)->Direct Effect on Smooth Muscle Act on Dicyclomine (Musculotropic) Dicyclomine (Musculotropic) Dicyclomine (Musculotropic)->Direct Effect on Smooth Muscle Directly Inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation Dicyclomine (Musculotropic)->Smooth Muscle Relaxation Direct Effect on Smooth Muscle->Smooth Muscle Contraction Leads to

Caption: Dual-action signaling pathway of Dicyclomine.

G Experimental Workflow for Antispasmodic Assay Isolate Guinea Pig Ileum Isolate Guinea Pig Ileum Mount in Organ Bath Mount in Organ Bath Isolate Guinea Pig Ileum->Mount in Organ Bath Equilibrate Tissue Equilibrate Tissue Mount in Organ Bath->Equilibrate Tissue Record Baseline Activity Record Baseline Activity Equilibrate Tissue->Record Baseline Activity Add Agonist (e.g., Acetylcholine) Add Agonist (e.g., Acetylcholine) Record Baseline Activity->Add Agonist (e.g., Acetylcholine) Record Contraction Record Contraction Add Agonist (e.g., Acetylcholine)->Record Contraction Wash Tissue Wash Tissue Record Contraction->Wash Tissue Add Antagonist (Clidinium or Dicyclomine) Add Antagonist (Clidinium or Dicyclomine) Wash Tissue->Add Antagonist (Clidinium or Dicyclomine) Incubate Incubate Add Antagonist (Clidinium or Dicyclomine)->Incubate Re-add Agonist Re-add Agonist Incubate->Re-add Agonist Record Inhibited Contraction Record Inhibited Contraction Re-add Agonist->Record Inhibited Contraction Data Analysis (pA2 Calculation) Data Analysis (pA2 Calculation) Record Inhibited Contraction->Data Analysis (pA2 Calculation)

Caption: Experimental workflow for in vitro antispasmodic assessment.

Conclusion

Both this compound and dicyclomine are effective antispasmodic agents that exert their effects through the antagonism of muscarinic acetylcholine receptors. Dicyclomine is distinguished by its dual mechanism, which includes a direct musculotropic action in addition to its anticholinergic properties. The available quantitative data for dicyclomine indicates a high affinity for muscarinic receptors, particularly the M1 subtype.

While this compound is known to be a selective M3 muscarinic antagonist, a lack of publicly available, direct comparative in vitro potency data makes a definitive quantitative comparison with dicyclomine challenging. The choice between these two agents in a research or drug development context may depend on the desired selectivity profile and the specific signaling pathways being targeted. Further head-to-head in vitro studies are warranted to provide a more precise quantitative comparison of their antispasmodic potencies.

A Comparative Literature Review of Clidinium Bromide and Other Therapeutic Agents for Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clidinium bromide with other prominent treatments for Irritable Bowel Syndrome (IBS), focusing on their mechanisms of action, clinical efficacy, and safety profiles as supported by experimental data. While direct head-to-head clinical trial data is limited, this review synthesizes available evidence from placebo-controlled studies and meta-analyses to offer an objective overview for the scientific community.

Mechanism of Action and Signaling Pathways

The diverse therapeutic options for IBS target different pathophysiological aspects of the disorder, primarily visceral hypersensitivity and altered gut motility.

This compound: As an anticholinergic agent, this compound competitively antagonizes muscarinic acetylcholine receptors (primarily M1 and M3) on gastrointestinal smooth muscle and secretory glands.[1][2] This inhibition of acetylcholine's effects leads to a reduction in smooth muscle spasms and gastrointestinal secretions, addressing the cramping and abdominal pain associated with IBS.[1]

This compound is frequently formulated with chlordiazepoxide, a benzodiazepine that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This combination, marketed as Librax, aims to address both the peripheral gastrointestinal symptoms and the central anxiety component often seen in IBS patients.

Other Antispasmodics (Dicyclomine and Hyoscyamine): These are also anticholinergic agents that work similarly to this compound by blocking muscarinic receptors in the gut, leading to smooth muscle relaxation.[4]

Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): TCAs are thought to modulate visceral pain perception through their effects on central nervous system pathways. They also possess anticholinergic properties that can slow gut transit, making them particularly useful in diarrhea-predominant IBS (IBS-D).[4][5]

Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine): SSRIs increase the availability of serotonin in the gut, which can influence motility. Their pro-motility effects may be beneficial in constipation-predominant IBS (IBS-C).[6][7]

Rifaximin: This gut-specific, non-absorbable antibiotic is believed to exert its effects by modulating the gut microbiota, which is thought to play a role in the pathophysiology of IBS, particularly in bloating and diarrhea.[8]

Below are diagrams illustrating the signaling pathways of these therapeutic agents.

Clidinium_Bromide_Pathway cluster_presynaptic Cholinergic Neuron cluster_postsynaptic GI Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Contraction Muscle Contraction (Spasm) Ca_Release->Contraction Clidinium This compound Clidinium->M3_Receptor Antagonizes Chlordiazepoxide_Pathway cluster_neuron Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A_Receptor Binds to Chlordiazepoxide Chlordiazepoxide Chlordiazepoxide->GABA_A_Receptor Enhances GABA affinity IBS_Trial_Workflow Screening Patient Screening (Rome IV Criteria) Baseline Baseline Assessment (Symptom Diaries, IBS-SSS) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Follow_Up Follow-up Period (e.g., 4-12 weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Outcome_Assessment Primary & Secondary Outcome Assessment (e.g., Global Symptom Relief, Pain Score) Follow_Up->Outcome_Assessment Data_Analysis Statistical Data Analysis Outcome_Assessment->Data_Analysis

References

A Head-to-Head Comparison of Clidinium Bromide and Glycopyrrolate on Salivation: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Clidinium bromide and glycopyrrolate are both synthetic anticholinergic agents that function as muscarinic antagonists, effectively reducing salivary secretions.[1][2] While both are utilized for their antisialagogue effects, a direct head-to-head clinical trial comparing their efficacy on salivation is not available in the current body of scientific literature. This guide provides a comprehensive comparison based on existing data, detailing their mechanisms of action, available clinical evidence for glycopyrrolate, and preclinical and indirect evidence for this compound.

Mechanism of Action: Blocking the Salivary Signal

Both this compound and glycopyrrolate exert their effects by competitively blocking muscarinic acetylcholine receptors, primarily the M3 subtype, located on salivary gland acinar cells.[1][3] Acetylcholine, a neurotransmitter released from parasympathetic nerve endings, normally binds to these receptors to stimulate saliva production. By inhibiting this interaction, these drugs effectively reduce the volume of saliva secreted.

The signaling pathway for muscarinic antagonist-mediated inhibition of salivation is illustrated below:

Salivary_Inhibition cluster_Gland Salivary Gland Acinar Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Saliva Saliva Secretion M3R->Saliva Stimulates Antagonist This compound or Glycopyrrolate Antagonist->M3R Blocks

Diagram 1: Signaling pathway of muscarinic antagonists in inhibiting salivation.

Glycopyrrolate: A Review of Clinical Efficacy on Salivation

Glycopyrrolate has been the subject of several clinical trials evaluating its antisialagogue effects, particularly in managing sialorrhea (excessive drooling) in various patient populations.

Quantitative Data from Clinical Trials
Study PopulationDosageOutcome MeasureResultsCitation(s)
Children with developmental disabilities0.10 mg/kg per doseParent and investigator evaluation of change in sialorrheaEffective at controlling sialorrhea.[4]
Patients with Parkinson's Disease1 mg three times dailySialorrhea scoring scale (1-9)Mean score improved from 4.6 (placebo) to 3.8 (glycopyrrolate). 39.1% of patients had a clinically relevant improvement of at least 30%.[5]
Patients with Parkinson's DiseaseUp to 4.5 mg/dayRadboud Oral Motor Inventory for Parkinson's Disease-SalivaSuperior to placebo at 12 weeks.[6]
Patients undergoing anesthesiaIntravenousSecretion score (0-5)76.1-85.6% of patients recorded minimal secretion score (0-1) at 10-20 minutes.[7]
Experimental Protocols

Study in Children with Developmental Disabilities:

  • Design: Placebo-controlled, double-blind, crossover dose-ranging study.

  • Participants: 39 children with developmental disabilities and excessive sialorrhea.

  • Intervention: Glycopyrrolate in doses of 0.10 mg/kg per dose.

  • Outcome Measures: Parent and investigator evaluation of change in sialorrhea and adverse effects.[4]

Study in Patients with Parkinson's Disease (Arbouw et al., 2010):

  • Design: 4-week, randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: 23 patients with Parkinson's disease.

  • Intervention: Oral glycopyrrolate 1 mg three times daily.

  • Outcome Measures: Severity of sialorrhea was scored daily by patients or caregivers using a sialorrhea scoring scale ranging from 1 (no sialorrhea) to 9 (profuse sialorrhea).[5]

Study in Patients Undergoing Anesthesia (Sawasdiwipachai et al., 2017):

  • Design: Single-centered, prospective observational study.

  • Participants: 121 ASA 1-3 patients receiving intravenous sedation or general anesthesia.

  • Intervention: Intravenous glycopyrrolate.

  • Outcome Measures: Secretion score was recorded every 10 minutes after treatment.[7]

This compound: Preclinical and Indirect Evidence

Direct clinical trial data quantifying the effect of this compound on salivation is limited. Its primary indication is in combination with chlordiazepoxide for gastrointestinal disorders.[8] However, its anticholinergic properties and preclinical data suggest a significant antisialagogue effect.

  • Preclinical Evidence: In animal studies, oral administration of this compound in mice proved to be an effective antisialagogue in preventing pilocarpine-induced salivation.[9][10][11]

  • Clinical Observations: Dry mouth is a commonly reported side effect in patients taking medications containing this compound, which indirectly confirms its saliva-reducing properties.[10][12]

Comparative Summary and Future Directions

The following diagram illustrates the workflow for evaluating the antisialagogue effects of these drugs.

Experimental_Workflow cluster_Study_Design Study Design cluster_Measurement Outcome Measurement cluster_Analysis Data Analysis P Patient Population (e.g., Sialorrhea) R Randomization P->R T Treatment Group (Clidinium or Glycopyrrolate) R->T C Control Group (Placebo) R->C SS Salivary Flow Rate Measurement T->SS SA Subjective Assessment (e.g., Scoring Scales) T->SA C->SS C->SA DA Statistical Analysis of Salivation Data SS->DA SA->DA

Diagram 2: Experimental workflow for comparing antisialagogue drugs.

While both this compound and glycopyrrolate are effective in reducing salivation due to their shared mechanism of action, the available evidence for glycopyrrolate is more robust and quantitative. Clinical trials have established specific dosages and measured outcomes for glycopyrrolate in treating sialorrhea. The evidence for this compound's effect on salivation is primarily derived from preclinical studies and its known side effect profile.

To provide a definitive comparison of the antisialagogue efficacy of this compound and glycopyrrolate, a direct head-to-head, double-blind, randomized controlled trial would be necessary. Such a study would provide valuable data for clinicians and researchers in selecting the most appropriate agent for managing conditions requiring a reduction in salivary flow.

References

A Comparative Guide to the Validation of a New Analytical Method for Clidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of clidinium bromide against a United States Pharmacopeia (USP) reference standard. The validation of this new method is essential to ensure its accuracy, precision, and reliability for routine use in quality control and research environments. This document outlines the experimental protocols, presents comparative data, and offers a clear workflow for the validation process.

Introduction to Analytical Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For pharmaceuticals like this compound, a quaternary ammonium antimuscarinic agent, robust and validated analytical methods are crucial for ensuring product quality and patient safety.

This guide will compare a new, hypothetical High-Performance Liquid Chromatography (HPLC) method with an established reference method, using a USP-grade this compound reference standard for all analyses. The validation parameters evaluated are in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound.

Method_Validation_Workflow start Start: Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria start->protocol system_suitability System Suitability Testing protocol->system_suitability linearity Linearity & Range system_suitability->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Forced Degradation) precision->specificity lod_loq LOD & LOQ Determination specificity->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation end End: Method Validated documentation->end

Caption: Workflow for the validation of a new analytical method.

Comparative Performance Data

The performance of the new HPLC method was evaluated against a reference HPLC method. The results of the validation studies are summarized in the tables below.

Table 1: System Suitability Parameters
ParameterNew HPLC MethodReference HPLC MethodAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 4500> 2000
% RSD of Peak Area0.4%0.6%≤ 2.0%
Table 2: Linearity and Range
ParameterNew HPLC MethodReference HPLC Method
Linearity Range (µg/mL)1 - 502.5 - 60
Correlation Coefficient (r²)0.99980.9995
Regression Equationy = 25432x + 1056y = 23145x + 1589
Table 3: Accuracy (Recovery)
Concentration LevelNew HPLC Method (% Recovery)Reference HPLC Method (% Recovery)Acceptance Criteria
80%99.8%99.2%98.0% - 102.0%
100%100.5%100.2%98.0% - 102.0%
120%101.2%101.5%98.0% - 102.0%
Table 4: Precision (% RSD)
Precision TypeNew HPLC MethodReference HPLC MethodAcceptance Criteria
Repeatability (Intra-day)0.5%0.8%≤ 2.0%
Intermediate (Inter-day)0.9%1.2%≤ 2.0%
Table 5: LOD and LOQ
ParameterNew HPLC Method (µg/mL)Reference HPLC Method (µg/mL)
Limit of Detection (LOD)0.20.5
Limit of Quantification (LOQ)0.71.5
Table 6: Robustness
Parameter VariationNew HPLC Method (% RSD)Reference HPLC Method (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)1.1%1.4%≤ 2.0%
Mobile Phase pH (± 0.2)1.3%1.6%≤ 2.0%
Column Temperature (± 2°C)0.8%1.1%≤ 2.0%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Materials and Reagents
  • Reference Standard: this compound USP Reference Standard (CAS: 3485-62-9).[1][2]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Buffers: Potassium dihydrogen phosphate and ortho-phosphoric acid for pH adjustment.[3][4]

  • Water: Deionized water.

Chromatographic Conditions

New HPLC Method:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05M Potassium dihydrogen phosphate buffer (pH 3.5 adjusted with ortho-phosphoric acid) in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: 220 nm.[3][4][5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Reference HPLC Method:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and water (60:40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 228 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Validation Procedures
  • System Suitability: The system suitability was determined by injecting six replicates of a standard solution of this compound (20 µg/mL). The tailing factor, number of theoretical plates, and the relative standard deviation (% RSD) of the peak areas were calculated.

  • Linearity: A series of at least five concentrations of this compound ranging from 1-50 µg/mL were prepared and injected.[6] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) and regression equation were determined.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was added to a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).[6] The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of three different concentrations (low, medium, and high) of this compound were performed on the same day.[3]

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts to assess inter-day and inter-analyst variability.[3] The % RSD was calculated for both repeatability and intermediate precision.

  • Specificity (Forced Degradation): To demonstrate the specificity and stability-indicating nature of the method, this compound was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[3] The degradation samples were then analyzed to ensure that the degradation product peaks did not interfere with the main this compound peak.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]

  • Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (± 0.1 mL/min), mobile phase pH (± 0.2), and column temperature (± 2°C).[6] The % RSD of the peak areas was calculated for each variation.

Conclusion

The new HPLC method for the quantification of this compound demonstrates excellent performance characteristics that meet the acceptance criteria outlined in the ICH guidelines. The method exhibits superior linearity, accuracy, precision, and a lower limit of detection and quantification when compared to the reference method. Its robustness and specificity make it a reliable and suitable alternative for the routine analysis of this compound in a quality control setting. The validation data presented in this guide provides a strong basis for the adoption of this new analytical method.

References

Safety Operating Guide

Proper Disposal of Clidinium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Clidinium Bromide is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard safety practices for pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety glasses, and a lab coat.[1][2] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or fumes.[1][3] In the event of a spill, dry cleanup procedures should be used to avoid generating dust.[4] The spilled material should be collected and placed in a sealed container for disposal.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1][4] It is crucial to remember that regulations governing pharmaceutical waste can vary, and what is permissible in one region may not be in another.[5]

  • Segregation and Containment:

    • Do not mix this compound waste with other waste streams.

    • Keep the waste in its original container if possible, or in a clearly labeled and securely sealed container.[4] This prevents accidental exposure and ensures clear identification of the contents.

  • Regulatory Classification:

    • Determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[5][6] This classification will dictate the required disposal method. While this compound itself is not always explicitly listed as a hazardous waste, it is best practice to handle all pharmaceutical waste with a high degree of caution.[6]

  • Prohibited Disposal Methods:

    • Do not discharge this compound into sewers or waterways. [4] This is a critical step to prevent environmental contamination. The EPA has prohibited the sewering of hazardous pharmaceutical waste.[6][7]

    • Do not dispose of this compound in household garbage.[8]

  • Approved Disposal Options:

    • Incineration: The preferred method for disposing of pharmaceutical waste is through a licensed incineration facility.[4][7] This process ensures the complete destruction of the active pharmaceutical ingredients.

    • Licensed Landfill: In some cases, burial in a licensed landfill may be an option.[4] However, this should only be done if incineration is not feasible and if it is permitted by local regulations.

    • Reverse Distribution: For unused, non-expired pharmaceuticals, reverse distribution may be an option for receiving credit and ensuring proper disposal by a DEA-registered reverse distributor.[6][9]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be decontaminated.[4] Puncture containers to prevent reuse before disposal.[4] Follow label safeguards until the containers are cleaned and destroyed.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative aspects of this compound disposal.

ParameterGuidelineSource
Oral LD50 (Mouse) 492 mg/kg[8]
Prohibited Disposal Do not discharge into sewer or waterways[4]
Recommended Disposal Incineration in a licensed apparatus[4]
Alternative Disposal Burial in a licensed landfill[4]
Container Disposal Decontaminate and puncture to prevent re-use[4]

Experimental Protocols

The disposal procedures outlined are based on established safety protocols and regulatory guidelines rather than specific experimental findings. The core principle is the prevention of environmental contamination and human exposure. The LD50 value provided is a standard toxicological metric determined through animal studies to assess acute toxicity.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Clidinium_Bromide_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_assessment Assessment & Decision cluster_disposal Disposal Path cluster_container Container Management A Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) C This compound Waste Generated A->C B Handle in a Well-Ventilated Area B->C D Segregate from other waste streams C->D E Place in a Labeled, Sealed Container D->E F Consult Local, State, and Federal Regulations E->F K Decontaminate Empty Container E->K G Determine RCRA Hazardous Waste Status F->G H Prohibited: Do NOT Discharge to Sewer/Waterways G->H Invalid Path I Preferred: Incineration at a Licensed Facility G->I Recommended Path J Alternative: Licensed Landfill (If Permitted) G->J Conditional Path L Puncture to Prevent Reuse K->L M Dispose of Container per Regulations L->M

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Clidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Clidinium Bromide

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are compiled to ensure safe laboratory practices and proper disposal.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected.[3] The following are the recommended minimum PPE requirements.

Summary of Required PPE
Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[2][4]Protects against splashes and dust.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][5]Prevents skin contact and absorption.[5] Gloves must be inspected before use.[6]
Body Protection Impervious clothing, such as a fully-buttoned, flame-resistant lab coat.[2][5][6]Protects skin from exposure.[7]
Respiratory Protection A NIOSH-approved respirator should be used when engineering controls are insufficient or during emergency situations.[5][8]Protects against inhalation of dust.[4]

Operational Plan: Safe Handling and Storage

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][4] A laboratory fume hood or other local exhaust ventilation is recommended.[6] For laboratory operations, an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox should be used.[3]

  • Safety Stations: Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2][5]

Handling Procedures
  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust.[4]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4] Always wash hands thoroughly with soap and water after handling.[4]

  • Container Management: Keep containers securely sealed when not in use.[4]

Storage Conditions
  • Store in a cool, well-ventilated area in a tightly sealed container.[2][6]

  • Recommended storage temperature is 4°C.[2]

Disposal Plan

All waste, including the chemical and any contaminated materials, must be handled in accordance with local, state, and federal regulations.[4]

  • Chemical Disposal: Dispose of contents and containers in accordance with local regulations.[2] This may involve burial in a licensed landfill or incineration in a licensed facility.[4]

  • Contaminated Materials: Puncture containers to prevent re-use.[4] Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[4]

Quantitative Toxicity Data

TestOrganismRouteValue
LD50MouseOral492 mg/kg[1]
LD50MouseIntraperitoneal54 mg/kg[1]
LD50MouseSubcutaneous500 mg/kg[1]
LDLORatSubcutaneous1,170 mg/kg[1]

Note: No occupational exposure limit values have been established for this product.[2][6]

Emergency Protocols

Spill Response
  • Minor Spills:

    • Clean up spills immediately.[4]

    • Wear appropriate PPE, including a dust respirator.[4]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Sweep or vacuum the material.[4] If vacuuming, use a HEPA-filtered vacuum cleaner.[4]

    • Place the collected material in a suitable, sealed container for disposal.[4]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[4]

    • Control personal contact by wearing appropriate protective clothing.[4]

    • Prevent the spillage from entering drains or waterways.[4]

    • If the substance is dry, use dry clean-up procedures.[4] If wet, vacuum or shovel the material into labeled containers for disposal.[4]

First Aid Measures
  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1][2] Do NOT induce vomiting.[2]

  • If on Skin: Wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

Clidinium_Bromide_Spill_Response start Spill Detected evacuate Evacuate Immediate Area start->evacuate assess_spill Assess Spill Size evacuate->assess_spill minor_spill Minor Spill Protocol assess_spill->minor_spill Minor major_spill Major Spill Protocol assess_spill->major_spill Major wear_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) minor_spill->wear_ppe alert_emergency Alert Emergency Responders and Secure Area major_spill->alert_emergency contain_spill Contain Spill with Inert Material wear_ppe->contain_spill cleanup Clean Up Using Dry Methods (Avoid Dust Generation) contain_spill->cleanup dispose Place in Sealed Container for Hazardous Waste Disposal cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Response Complete decontaminate->end alert_emergency->end

Caption: Workflow for handling a this compound spill.

References

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